2-(Boc-amino)-3-phenylpropylamine
Description
Properties
IUPAC Name |
tert-butyl N-(1-amino-3-phenylpropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZRJEOMDFKIJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465158 | |
| Record name | 2-(Boc-amino)-3-phenylpropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1222902-68-2 | |
| Record name | 2-(Boc-amino)-3-phenylpropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Boc-amino)-3-phenylpropylamine CAS number
An In-depth Technical Guide to 2-(Boc-amino)-3-phenylpropylamine and Its Chiral Isomers
This technical guide provides a comprehensive overview of this compound, a key building block for researchers, scientists, and professionals in drug development. The document details its chemical identity, properties, and its significant role as a synthetic intermediate, particularly in the development of antiviral therapeutics.
Chemical Identification and Properties
This compound, systematically named tert-butyl N-(1-amino-3-phenylpropan-2-yl)carbamate, is a carbamate-protected diamine. The presence of a chiral center at the second carbon position means it can exist as two distinct enantiomers, (S) and (R), or as a racemic mixture. The tert-butyloxycarbonyl (Boc) protecting group on one of the amine functionalities allows for selective reactions at the unprotected primary amine, making this compound a valuable intermediate in multi-step organic synthesis.[1][]
Table 1: Chemical Identifiers for this compound Isomers
| Isomer/Mixture | CAS Number | IUPAC Name |
| (S)-enantiomer | 146552-72-9 | tert-butyl N-[(2S)-1-amino-3-phenylpropan-2-yl]carbamate[3] |
| (R)-enantiomer | 185384-16-1 | tert-butyl N-[(2R)-1-amino-3-phenylpropan-2-yl]carbamate[4] |
| Racemic | 179051-72-0 | tert-butyl N-(1-amino-3-phenylpropan-2-yl)carbamate[] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂N₂O₂ | [3][6][7] |
| Molecular Weight | 250.34 g/mol | [3][6][7] |
| Appearance | Not specified in sources, likely an oil or low-melting solid. | |
| Solubility | Not specified in sources, likely soluble in organic solvents like CH₂Cl₂, EtOAc, and alcohols. |
Synthesis and Reaction Principles
The synthesis of this compound typically involves the selective protection of one amine group in a corresponding 1,2-diaminopropane derivative. The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) or other Boc-donating reagents under basic conditions. The selective protection of a primary amine in the presence of another primary or secondary amine is a common strategy in organic synthesis.[8]
Experimental Protocol: General Procedure for Boc Protection of a Diamine
While a specific protocol for this compound is not detailed in the provided literature, a general method for the mono-Boc protection of diamines can be adapted. This procedure is based on established methods for selective carbamate protection.[8][9]
Objective: To synthesize tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate from 2-amino-1-phenylpropane-1,3-diamine.
Materials:
-
2-amino-1-phenylpropane-1,3-diamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃))
-
Water (for workup)
-
Brine (for workup)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (for drying)
Procedure:
-
Dissolve the diamine starting material in the chosen organic solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath (0 °C).
-
Add the base to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in the same solvent to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., 3 x 50 mL of CH₂Cl₂).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel to yield the desired mono-Boc-protected product.
Applications in Drug Development
Boc-protected amines are fundamental intermediates in the pharmaceutical industry due to the stability and reliable removal of the Boc group.[1] this compound, particularly its chiral enantiomers, serves as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs). A notable application is in the synthesis of HIV protease inhibitors, such as Amprenavir.[1][10]
Workflow: Role in the Synthesis of Amprenavir
The (S)-enantiomer of this compound is a key precursor for constructing the core structure of Amprenavir, an antiretroviral drug.[11][12] The synthesis involves the reaction of the free primary amine with a suitable epoxide, followed by further functionalization. The workflow below illustrates a simplified, logical pathway for the synthesis of an Amprenavir precursor starting from a protected phenylalaninol derivative.
Figure 1. Logical workflow for the synthesis of an Amprenavir precursor.
Conclusion
This compound is a high-value chemical intermediate with significant applications in pharmaceutical synthesis. Its utility is defined by the strategic placement of the Boc protecting group, which enables chemists to perform selective modifications in the construction of complex molecules. The availability of specific enantiomers is particularly critical for the development of stereochemically pure drugs, as demonstrated by its role in the synthesis of HIV protease inhibitors. This guide provides essential technical information for researchers and developers working with this versatile compound.
References
- 1. nbinno.com [nbinno.com]
- 3. (S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate | C14H22N2O2 | CID 10422234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. medkoo.com [medkoo.com]
- 12. Amprenavir | C25H35N3O6S | CID 65016 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Properties of 2-(Boc-amino)-3-phenylpropylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, and physicochemical properties of 2-(tert-butoxycarbonylamino)-3-phenylpropylamine, a valuable building block in medicinal chemistry and drug discovery. This document details a plausible synthetic route, presents key data in a structured format, and includes a workflow visualization to aid in laboratory preparation.
Introduction
2-(Boc-amino)-3-phenylpropylamine, also known as tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate, is a chiral diamine derivative of the amino acid phenylalanine. The presence of a Boc-protecting group on one of the amino functionalities allows for selective chemical modifications, making it a versatile intermediate in the synthesis of complex molecules, including peptidomimetics and pharmaceutical agents. Its structural similarity to phenylalanine suggests potential applications in targeting biological systems that recognize this natural amino acid.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₂N₂O₂ | [1][2] |
| Molecular Weight | 250.34 g/mol | [1][2] |
| CAS Number | 179051-72-0 (racemate), 146552-72-9 ((S)-enantiomer) | [1][3] |
| Appearance | Predicted to be a colorless to pale yellow oil or a low-melting solid | |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. |
Synthesis of this compound
A robust and reliable synthetic route to this compound can be achieved through a two-step process starting from commercially available N-Boc-L-phenylalanine. This method involves the formation of an amide, followed by its reduction to the desired diamine.
Synthetic Scheme
The overall synthetic transformation is depicted below:
References
- 1. (S)-tert-Butyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate - Advanced Biochemicals [advancedbiochemicals.com]
- 2. (S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate | C14H22N2O2 | CID 10422234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to tert-Butyl N-(1-amino-3-phenylpropan-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl N-(1-amino-3-phenylpropan-2-yl)carbamate is a chiral organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents, most notably as a key intermediate in the production of HIV-1 protease inhibitors.[1][2] Its structure, featuring a carbamate-protected amine and a free primary amine on a phenylpropane backbone, allows for selective chemical modifications, making it a valuable synthon in complex molecule assembly. This technical guide provides a comprehensive overview of its chemical structure, synthesis, and physical and spectroscopic properties, tailored for professionals in drug discovery and development.
Chemical Structure and Properties
The chemical structure of tert-butyl N-(1-amino-3-phenylpropan-2-yl)carbamate is characterized by a phenylpropyl chain with two amino groups at positions 1 and 2. The amino group at the second position is protected by a tert-butoxycarbonyl (Boc) group. The presence of a chiral center at the second carbon atom results in two possible enantiomers.
Systematic IUPAC Name: tert-butyl N-[(2S)-1-amino-3-phenylpropan-2-yl]carbamate[3]
Synonyms:
-
(S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate[4]
-
Carbamic acid, N-[(1S)-1-(aminomethyl)-2-phenylethyl]-, 1,1-dimethylethyl ester[3]
Physical and Chemical Properties
A summary of the key physical and chemical properties of the (S)-enantiomer is presented in the table below.
| Property | Value | Reference |
| CAS Number | 146552-72-9 | [4] |
| Molecular Formula | C₁₄H₂₂N₂O₂ | [3] |
| Molecular Weight | 250.34 g/mol | [3] |
| Appearance | Not explicitly found, but related compounds are often white to off-white solids. | |
| Melting Point | Data for the exact compound not found. Related compounds have melting points in the range of 54-182°C.[5] | |
| Boiling Point | Data not available. | |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. Poorly soluble in water. |
Synthesis
The synthesis of tert-butyl N-(1-amino-3-phenylpropan-2-yl)carbamate typically involves the selective mono-Boc protection of 1-amino-3-phenylpropan-2-amine. Achieving mono-protection of a diamine can be challenging due to the potential for di-protection. A common strategy to achieve selectivity is to perform the reaction under carefully controlled conditions.
Experimental Protocol: Selective Mono-Boc Protection
This protocol is a generalized procedure based on methods for the selective mono-Boc protection of diamines.
Materials:
-
(S)-1-amino-3-phenylpropan-2-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (S)-1-amino-3-phenylpropan-2-amine (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 - 1.2 eq) in methanol to the cooled amine solution over a period of 1-2 hours with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the desired tert-butyl N-(1-amino-3-phenylpropan-2-yl)carbamate.
Logical Workflow for Synthesis:
Spectroscopic Data
Expected ¹H NMR Spectral Data (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C(CH₃)₃ | ~1.45 | singlet | - |
| NH₂ | ~1.5 - 2.5 (broad) | singlet | - |
| CH₂-Ph | ~2.6 - 2.9 | multiplet | - |
| CH-NHBoc | ~3.5 - 3.8 | multiplet | - |
| CH₂-NH₂ | ~2.8 - 3.1 | multiplet | - |
| NH-Boc | ~4.8 - 5.2 (broad) | singlet | - |
| Ar-H | ~7.1 - 7.4 | multiplet | - |
Expected ¹³C NMR Spectral Data (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C(CH₃)₃ | ~28.5 |
| C(CH₃)₃ | ~79.5 |
| CH₂-Ph | ~38 - 42 |
| CH-NHBoc | ~50 - 55 |
| CH₂-NH₂ | ~43 - 47 |
| Ar-C (quaternary) | ~138 - 140 |
| Ar-CH | ~126 - 130 |
| C=O (carbamate) | ~156 |
Expected IR Spectral Data
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (amine) | 3300 - 3500 (broad) |
| N-H bend (amine) | 1590 - 1650 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=O stretch (carbamate) | 1680 - 1700 |
| C-N stretch | 1250 - 1350 |
Applications in Drug Development
tert-Butyl N-(1-amino-3-phenylpropan-2-yl)carbamate is a key building block in the synthesis of several HIV-1 protease inhibitors. The HIV-1 protease is a critical enzyme for the replication of the virus, and its inhibition is a major strategy in antiretroviral therapy.[1]
Role as a Precursor to HIV Protease Inhibitors
This compound serves as a precursor in the multi-step synthesis of drugs like Amprenavir and its prodrug Fosamprenavir. The free primary amine of tert-butyl N-(1-amino-3-phenylpropan-2-yl)carbamate allows for the coupling with other fragments to construct the final complex structure of the inhibitor. The Boc-protected amine at the chiral center is crucial for controlling the stereochemistry of the final drug molecule, which is often essential for its biological activity.
Signaling Pathway Involvement (as part of HIV Protease Inhibitors):
Conclusion
tert-Butyl N-(1-amino-3-phenylpropan-2-yl)carbamate is a synthetically important molecule with significant applications in the pharmaceutical industry, particularly in the development of antiretroviral drugs. Its synthesis requires careful control to achieve selective protection of one of its two amino groups. This guide provides an overview of its properties, a plausible synthetic approach, and its role in the context of HIV drug development, serving as a valuable resource for researchers and scientists in the field. Further research to fully characterize this compound and optimize its synthesis will continue to be of great interest to the scientific community.
References
A Technical Guide to Boc-Protected Phenylpropylamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl (3-phenylpropyl)carbamate, commonly referred to as Boc-protected phenylpropylamine. It includes detailed experimental protocols for its synthesis, purification, and characterization, as well as an exploration of the biological significance of its unprotected counterpart, 3-phenylpropylamine. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Core Properties of tert-butyl (3-phenylpropyl)carbamate
The physical and chemical properties of tert-butyl (3-phenylpropyl)carbamate are crucial for its handling, application in synthesis, and purification. Below is a summary of its key computed and, where available, experimental properties.
Table 1: Physicochemical Properties of tert-butyl (3-phenylpropyl)carbamate
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁NO₂ | N/A |
| Molecular Weight | 235.32 g/mol | N/A |
| Appearance | White to off-white solid or oil | General observation for similar compounds |
| Melting Point | Not consistently reported; varies based on purity | N/A |
| Boiling Point | Not consistently reported | N/A |
| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, methanol); Insoluble in water.[1] | Inferred from similar compounds |
| CAS Number | 83435-73-8 | N/A |
Table 2: Computed Properties of a Closely Related Compound, tert-butyl N-(3-oxo-1-phenylpropyl)carbamate
Note: Experimental data for the exact target molecule is scarce. The following data is for a structurally similar compound and can provide estimations.
| Property | Value | Reference |
| Molecular Weight | 249.30 g/mol | [2] |
| XLogP3 | 1.9 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 5 | [2] |
| Exact Mass | 249.13649347 Da | [2] |
| Monoisotopic Mass | 249.13649347 Da | [2] |
| Topological Polar Surface Area | 55.4 Ų | [2] |
| Heavy Atom Count | 18 | [2] |
Synthesis and Purification
The synthesis of tert-butyl (3-phenylpropyl)carbamate is typically achieved through the protection of the primary amine of 3-phenylpropylamine using di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol: Synthesis of tert-butyl (3-phenylpropyl)carbamate
Materials:
-
3-Phenylpropylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) solution (saturated, aqueous)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 3-phenylpropylamine (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution in an ice bath with stirring.
-
Add triethylamine (1.1 equivalents) to the solution. Alternatively, an aqueous solution of sodium bicarbonate can be used as the base.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting amine.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Experimental Protocol: Purification by Column Chromatography
Materials:
-
Crude tert-butyl (3-phenylpropyl)carbamate
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Beakers or test tubes for fraction collection
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing).
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified tert-butyl (3-phenylpropyl)carbamate.
Chemical Reactivity and Stability
The chemical behavior of Boc-protected phenylpropylamine is dominated by the properties of the Boc protecting group.
-
Stability: The Boc group is stable under a wide range of non-acidic conditions, including basic and nucleophilic environments.
-
Deprotection (Cleavage): The defining characteristic of the Boc group is its lability under acidic conditions. It can be readily removed using acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent.
Spectroscopic Characterization
Table 3: Expected Spectroscopic Data for tert-butyl (3-phenylpropyl)carbamate
| Technique | Expected Peaks/Signals |
| ¹H NMR | δ ~7.3-7.1 (m, 5H, Ar-H), ~4.5 (br s, 1H, NH), ~3.1 (q, 2H, CH₂-NH), ~2.6 (t, 2H, Ar-CH₂), ~1.8 (m, 2H, CH₂-CH₂-CH₂), ~1.4 (s, 9H, C(CH₃)₃) |
| ¹³C NMR | δ ~156 (C=O), ~142 (Ar-C), ~128.5 (Ar-CH), ~128.4 (Ar-CH), ~126 (Ar-CH), ~79 (O-C(CH₃)₃), ~40 (CH₂-NH), ~34 (Ar-CH₂), ~32 (CH₂-CH₂-CH₂), ~28.5 (C(CH₃)₃) |
| FTIR (cm⁻¹) | ~3350 (N-H stretch), ~2970 (C-H stretch), ~1690 (C=O stretch, carbamate), ~1520 (N-H bend), ~1170 (C-O stretch) |
| Mass Spec (EI) | Expected M⁺ at m/z = 235. Other fragments may include [M-56]⁺ (loss of isobutylene) and [M-100]⁺ (loss of Boc group). |
Biological Context: The Role of 3-Phenylpropylamine
The significance of Boc-protected phenylpropylamine in research and drug development often stems from the biological activity of its deprotected form, 3-phenylpropylamine.
3-Phenylpropylamine is classified as a monoamine releasing agent (MRA), specifically a norepinephrine-dopamine releasing agent (NDRA).[3] This means it can induce the release of these neurotransmitters from presynaptic neurons into the synaptic cleft, leading to increased noradrenergic and dopaminergic signaling.[4][5]
Mechanism of Action of 3-Phenylpropylamine
As an NDRA, 3-phenylpropylamine is thought to act via the following mechanism:
-
Uptake into Presynaptic Neuron: It is taken up from the synaptic cleft into the presynaptic neuron by the norepinephrine transporter (NET) and the dopamine transporter (DAT).
-
Vesicular Disruption: Once inside the neuron, it disrupts the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging norepinephrine and dopamine into synaptic vesicles.
-
Transporter Reversal: This disruption leads to an increase in the cytosolic concentration of these neurotransmitters, which in turn causes the NET and DAT to reverse their direction of transport, releasing norepinephrine and dopamine into the synapse.[4]
This increase in synaptic norepinephrine and dopamine can lead to various physiological and psychological effects, including increased alertness, focus, and energy. It is this activity that makes the broader class of NDRAs relevant for conditions like ADHD and narcolepsy.[5] The Boc-protected form serves as a crucial intermediate in the synthesis of more complex molecules designed to modulate these pathways.
Visualized Workflows and Relationships
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of tert-butyl (3-phenylpropyl)carbamate.
Caption: A flowchart of the synthesis and purification process.
Mechanism of Action of 3-Phenylpropylamine
The following diagram illustrates the proposed mechanism of action of 3-phenylpropylamine as a norepinephrine-dopamine releasing agent.
Caption: The proposed mechanism for monoamine release by 3-phenylpropylamine.
References
- 1. Phenylpropanolamine - Wikipedia [en.wikipedia.org]
- 2. Tert-butyl N-(3-oxo-1-phenylpropyl)carbamate | C14H19NO3 | CID 15087934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Norepinephrine releasing agent - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Norepinephrine–dopamine releasing agent - Wikipedia [en.wikipedia.org]
Chiral Amines in Pharmaceutical Applications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are fundamental building blocks in a vast array of biologically active molecules, with a significant presence in over 40% of all commercial pharmaceuticals.[1] Their structural importance stems from the stereogenic center at the nitrogen-bearing carbon, which gives rise to non-superimposable mirror images known as enantiomers. These enantiomers, while possessing identical physical and chemical properties in an achiral environment, often exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body.[2][3] One enantiomer may elicit the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even responsible for adverse effects (the distomer).[3] This critical difference underscores the necessity for the development and production of single-enantiomer chiral amine drugs to enhance therapeutic efficacy and minimize patient risk.[4]
This technical guide provides a comprehensive overview of the synthesis, resolution, and analysis of chiral amines for pharmaceutical applications. It includes a detailed examination of various synthetic methodologies, comparative data on their efficiency, and protocols for key experimental techniques. Furthermore, it delves into the mechanisms of action of select chiral amine drugs, illustrating their interaction with biological systems.
The Significance of Chirality in Drug Action
The differential biological activity of enantiomers is a direct consequence of their three-dimensional arrangement. Biological targets such as enzymes and receptors are themselves chiral, leading to diastereomeric interactions with chiral drug molecules. This can result in significant differences in binding affinity, efficacy, and metabolism.[2]
A classic example is the β-blocker propranolol , where the (S)-enantiomer is approximately 100 times more potent in its β-adrenergic blocking activity than the (R)-enantiomer.[3] Similarly, for the antidepressant citalopram , the therapeutic activity resides almost exclusively in the (S)-(+)-enantiomer, known as escitalopram.[5] The (R)-enantiomer not only lacks significant serotonin reuptake inhibition but may also contribute to some of the side effects associated with the racemic mixture.[5] These examples highlight the critical importance of stereoselectivity in drug design and development.
Synthesis and Resolution of Chiral Amines
The production of enantiomerically pure chiral amines is a cornerstone of modern pharmaceutical manufacturing. Several strategies have been developed to achieve this, broadly categorized as asymmetric synthesis and resolution of racemic mixtures.
Asymmetric Synthesis
Asymmetric synthesis aims to create a single enantiomer directly from a prochiral starting material. This is often the preferred industrial approach due to its higher theoretical yield (up to 100%) compared to classical resolution (maximum 50% yield for the desired enantiomer).
1. Transition Metal-Catalyzed Asymmetric Hydrogenation: This is a powerful and widely used method for the synthesis of chiral amines.[6] It typically involves the reduction of a prochiral imine using a chiral transition metal catalyst, often based on iridium or ruthenium, with a chiral ligand.[6][7][8]
-
Experimental Protocol: Asymmetric Hydrogenation of an N-Aryl Imine [7]
-
Catalyst Precursor Preparation: A solution of the chiral diphosphine ligand and a ruthenium precursor (e.g., [RuCl2(PPh3)3]) in an appropriate solvent (e.g., toluene) is stirred under an inert atmosphere.
-
Reaction Setup: The catalyst precursor, the N-aryl imine substrate, and a base (e.g., KOtBu) are charged into a pressure reactor.
-
Hydrogenation: The reactor is purged and pressurized with hydrogen gas (typically 4 bar). The reaction mixture is stirred at room temperature for a specified duration (e.g., 24 hours).
-
Work-up and Analysis: After depressurization, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The conversion is determined by 1H NMR spectroscopy, and the enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).
-
2. Biocatalytic Synthesis (Enzymatic Methods): Enzymes offer a highly selective and environmentally friendly alternative for the synthesis of chiral amines.[9] Transaminases (TAs) and amine dehydrogenases (ADHs) are two key enzyme classes utilized in this approach.[4][9]
-
Experimental Protocol: Transaminase-Mediated Asymmetric Synthesis [9][10]
-
Reaction Mixture Preparation: A buffered aqueous solution is prepared containing the prochiral ketone substrate, an amine donor (e.g., isopropylamine), and pyridoxal 5'-phosphate (PLP) cofactor.
-
Enzyme Addition: The selected transaminase enzyme (as a whole-cell lysate or purified enzyme) is added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature and pH with gentle agitation.
-
Monitoring and Work-up: The reaction progress is monitored by HPLC or GC. Upon completion, the enzyme is removed (e.g., by centrifugation), and the product is extracted from the aqueous phase using an organic solvent.
-
Purification and Analysis: The extracted product is purified by chromatography, and the yield and enantiomeric excess are determined.
-
Resolution of Racemic Amines
Resolution involves the separation of a racemic mixture into its constituent enantiomers. While the theoretical maximum yield for the desired enantiomer is 50%, this can be overcome by incorporating a racemization step for the unwanted enantiomer, a process known as dynamic kinetic resolution (DKR).[11]
1. Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral resolving agent (a chiral acid) to form a pair of diastereomeric salts.[11] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[11]
-
Experimental Protocol: Resolution of a Racemic Amine via Diastereomeric Salt Formation [12]
-
Salt Formation: The racemic amine is dissolved in a suitable solvent, and an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid) is added. The mixture is stirred to allow for salt formation.
-
Crystallization: The solution is allowed to cool slowly, or the solvent is partially evaporated to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: The crystals are collected by filtration and washed with a small amount of cold solvent.
-
Liberation of the Free Amine: The purified diastereomeric salt is dissolved in water, and the pH is adjusted with a base to liberate the free enantiomerically enriched amine.
-
Extraction and Analysis: The amine is extracted with an organic solvent, dried, and the solvent is evaporated. The enantiomeric excess is determined by chiral HPLC.
-
2. Enzymatic Kinetic Resolution: In this method, an enzyme selectively reacts with one enantiomer of the racemic amine, leaving the other enantiomer unreacted.[10]
Data Presentation: Comparison of Synthetic and Resolution Methods
The following tables summarize quantitative data for various methods of chiral amine synthesis and resolution, providing a comparative overview of their efficiencies.
Table 1: Asymmetric Synthesis of Chiral Amines
| Method | Substrate Example | Catalyst/Enzyme | Yield (%) | ee (%) | Reference |
| Asymmetric Hydrogenation | N-Aryl Imine | RuCl2((R)-binap)((R,R)-dpen) | >99 | 96 | [7] |
| Asymmetric Transfer Hydrogenation | Dihydroisoquinoline | [RuCl(η⁶-p-cymene)((R,R)-TsDPEN)] | 95 | 99 | [13] |
| Enzymatic Transamination | 3-Acetylphenyl ethyl(methyl)carbamate | ω-Transaminase from Paracoccus denitrificans | >80 | 99 | [14] |
Table 2: Resolution of Racemic Amines
| Method | Substrate Example | Resolving Agent/Enzyme | Yield (%) of one Enantiomer | ee (%) | Reference |
| Diastereomeric Salt Crystallization | 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | L-(+)-Tartaric Acid | 80-90 | >85 | [12] |
| Enzymatic Kinetic Resolution | (±)-1-Phenylethanamine | Lipase B from Candida antarctica | ~50 | >99 | [10] |
Note: Yield and enantiomeric excess (ee) are highly dependent on the specific substrate and reaction conditions.
Analytical Techniques for Chiral Amine Separation
The accurate determination of enantiomeric purity is crucial in the development and quality control of chiral pharmaceuticals. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used and robust technique for this purpose.[15][16]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly versatile and widely used.[17]
-
Experimental Protocol: Chiral HPLC Separation of a Primary Amine [5][15]
-
Column Selection: Choose an appropriate chiral stationary phase based on the structure of the analyte. For primary amines, cyclofructan-based or polysaccharide-based CSPs are often effective.[15]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). For basic amines, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape.
-
System Setup: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the amine sample in the mobile phase.
-
Injection and Data Acquisition: Inject a small volume of the sample onto the column and record the chromatogram. The two enantiomers should appear as separate peaks.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100.
-
Pharmaceutical Applications and Mechanisms of Action
Chiral amines are integral to a wide range of therapeutic agents. The following examples illustrate their diverse applications and the signaling pathways they modulate.
Cinacalcet: A Calcimimetic for Hyperparathyroidism
Cinacalcet is a chiral secondary amine that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR) on the parathyroid gland.[1][18] It is used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[19] By increasing the sensitivity of the CaSR to extracellular calcium, cinacalcet suppresses the secretion of parathyroid hormone (PTH), leading to a decrease in serum calcium levels.[19][20]
The CaSR is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gαq/11 and Gαi/o proteins.[18] The Gαq/11 pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, which inhibits PTH secretion.[1]
References
- 1. Cinacalcet Mechanism of Action – My Endo Consult [myendoconsult.com]
- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 7. A combined experimental and computational study to decipher complexity in the asymmetric hydrogenation of imines with Ru catalysts bearing atropisomer ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02390F [pubs.rsc.org]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. dovepress.com [dovepress.com]
- 10. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. rsc.org [rsc.org]
- 13. Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 17. yakhak.org [yakhak.org]
- 18. benchchem.com [benchchem.com]
- 19. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. What is the mechanism of Cinacalcet Hydrochloride? [synapse.patsnap.com]
An In-depth Technical Guide to the Core Principles of Boc Protecting Group Chemistry
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the tert-butoxycarbonyl (Boc) protecting group, a cornerstone in modern organic synthesis. From its fundamental principles to practical applications, this document details the mechanisms, reaction conditions, and experimental protocols essential for its effective use in research and drug development.
Core Principles of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic chemistry, particularly in peptide synthesis. Its popularity stems from its ease of introduction, stability under a wide range of reaction conditions, and facile removal under mild acidic conditions.
Stability and Orthogonality:
The Boc group is stable to basic and nucleophilic conditions, as well as catalytic hydrogenation, making it "orthogonal" to other protecting groups like the base-labile Fmoc (9-fluorenylmethoxycarbonyl) and the hydrogenolysis-labile Cbz (carboxybenzyl) groups. This orthogonality is a critical concept in multi-step synthesis, allowing for the selective deprotection of one functional group while others remain protected. However, the Boc group is labile to strong acids, a characteristic that is central to its utility.
Mechanism of Boc Protection and Deprotection
Protection of Amines:
The introduction of the Boc group is typically achieved by treating a primary or secondary amine with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the electrophilic carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate which then collapses, yielding the N-Boc protected amine (a carbamate), along with tert-butanol and carbon dioxide as byproducts. The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction. While the reaction can proceed without a base, bases like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or sodium hydroxide are often used to deprotonate the amine, increasing its nucleophilicity and accelerating the reaction.
Deprotection of Boc-Protected Amines:
The removal of the Boc group is most commonly achieved under acidic conditions. Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are frequently used. The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen. This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine. The tert-butyl cation can be scavenged by nucleophiles in the reaction mixture or can eliminate a proton to form isobutene. To prevent unwanted side reactions from the tert-butyl cation alkylating other nucleophilic residues (like methionine or tryptophan), scavengers such as anisole or thioanisole may be added.
Data Presentation: Quantitative Analysis of Boc Protection and Deprotection
The following tables summarize typical reaction conditions for the protection and deprotection of amines using the Boc group, providing a comparative overview of various methodologies.
Table 1: Boc Protection of Amines - Reaction Conditions and Yields
| Reagent | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Substrates |
| (Boc)₂O | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temperature | 1 - 12 h | High | Primary and Secondary Amines |
| (Boc)₂O | Sodium Hydroxide (NaOH) | Dioxane/Water | Room Temperature | 2 - 12 h | >90% | Amino Acids |
| (Boc)₂O | 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Room Temperature | 1 - 6 h | High | Primary and Secondary Amines |
| (Boc)₂O | None | Water/Acetone | Room Temperature | 8 - 12 min | >90% | Various Amines |
| (Boc)₂O | Iodine (catalytic) | Solvent-free | Room Temperature | 15 - 120 min | 90-98% | Aryl and Aliphatic Amines |
Table 2: Boc Deprotection of Amines - Reagents and Conditions
| Reagent | Solvent | Temperature (°C) | Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) (20-50% v/v) | Dichloromethane (DCM) | Room Temperature | 30 min - 3 h | Common and efficient method. |
| Hydrochloric Acid (HCl) (3-4 M) | Ethyl Acetate or 1,4-Dioxane | Room Temperature | 30 min - 4 h | Product often precipitates as the HCl salt. |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Overnight | Milder Lewis acid condition. |
| Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM) or Acetonitrile | Room Temperature | 15 min - 2 h | Useful for substrates sensitive to strong acids. |
| Thermal (Reflux) | Water | 90 - 100 °C | < 12 min | "Green" chemistry approach. |
| Aluminum Chloride (AlCl₃) | Acetonitrile/DCM | 0 °C to Room Temp | 10 - 30 min | Selective cleavage in the presence of other protecting groups. |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of a Primary Amine
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equiv) and triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv) in a 2:1 v/v mixture of H₂O/THF. Stir at room temperature for 5 minutes until all solids are dissolved.
-
Reaction: Cool the reaction mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv) to the solution in one portion.
-
Stirring: Stir
Technical Whitepaper: A Guide to 2-(Boc-amino)-3-phenylpropylamine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 2-(tert-butoxycarbonyl-amino)-3-phenylpropylamine, a valuable bifunctional building block in organic synthesis, particularly in the fields of medicinal chemistry and peptide science. This document details the physicochemical properties, outlines a standard experimental protocol for its synthesis and purification, and presents a typical analytical method for its characterization. Furthermore, this guide illustrates the synthetic workflow and potential applications of this versatile compound.
Introduction
2-(Boc-amino)-3-phenylpropylamine, also known as tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate, is a derivative of 2-amino-1-phenylethanamine, where one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group. The presence of a primary amine and a Boc-protected secondary amine on a phenylethyl backbone makes it a key intermediate for the synthesis of more complex molecules. The Boc protecting group offers stability under a variety of reaction conditions and can be readily removed under acidic conditions, allowing for selective functionalization of the two amine groups. This attribute is highly desirable in the construction of peptide mimetics, pharmaceutical scaffolds, and chiral ligands.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. These properties are crucial for its handling, reaction setup, and analytical characterization.
| Property | Value | Reference |
| Molecular Weight | 250.34 g/mol | [][2][3] |
| Molecular Formula | C₁₄H₂₂N₂O₂ | [][3] |
| CAS Number | 179051-72-0 | [] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.
Synthesis: Selective Mono-Boc Protection of 2-Amino-1-phenylethanamine
This protocol describes a general method for the selective mono-Boc protection of a diamine, adapted for the synthesis of the title compound. The principle lies in the in-situ generation of a mono-hydrochloride salt of the diamine, which deactivates one amine group, allowing the other to react with di-tert-butyl dicarbonate ((Boc)₂O)[4][5][6].
Materials:
-
2-Amino-1-phenylethanamine (1.0 equiv)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl) (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv)
-
Water (H₂O)
-
2 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
In a round-bottom flask under an inert nitrogen atmosphere, dissolve 2-amino-1-phenylethanamine (1.0 equiv) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorotrimethylsilane (1.0 equiv) dropwise to the cooled solution. A white precipitate may form.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add water (approximately 1 mL per mmol of diamine), followed by a solution of di-tert-butyl dicarbonate (1.0 equiv) in methanol[5].
-
Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC)[4].
-
Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted (Boc)₂O and other non-polar impurities.
-
Adjust the pH of the aqueous layer to >12 with a 2 M NaOH solution to deprotonate the ammonium salt and liberate the mono-Boc protected product[5].
-
Extract the product into dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound[4].
Purification:
The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to yield the pure product.
Analysis: High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the analysis of primary amines using HPLC with pre-column derivatization with o-phthaldialdehyde (OPA) and fluorescence detection[7][8][9].
Materials and Equipment:
-
HPLC system with a fluorescence detector and a C18 reversed-phase column.
-
o-Phthaldialdehyde (OPA) derivatization reagent.
-
3-Mercaptopropionic acid (3-MPA).
-
Borate buffer (pH 9.5).
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade.
Procedure:
-
Sample Preparation: Prepare a standard solution of this compound in methanol.
-
Derivatization: In a vial, mix a small volume of the sample solution with the OPA/3-MPA reagent in borate buffer. Allow the reaction to proceed for a few minutes at room temperature in the dark to form a fluorescent isoindole derivative[7].
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 50 mM Phosphate buffer (pH 7.2).
-
Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10).
-
Gradient: A suitable gradient from a low to a high percentage of mobile phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 230 nm and emission at 450 nm[9].
-
-
Inject the derivatized sample into the HPLC system and record the chromatogram. The retention time and peak area are used for qualitative and quantitative analysis, respectively.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and purification of this compound and a logical diagram of its potential applications.
Caption: Synthetic and purification workflow for this compound.
Caption: Applications of this compound in chemical synthesis.
Conclusion
This compound is a strategically important synthetic intermediate. Its preparation via selective mono-Boc protection of the corresponding diamine is a reliable and scalable process. The differential reactivity of its two amino groups makes it an invaluable tool for the synthesis of complex, high-value molecules in pharmaceutical and materials science research. The protocols and data provided in this guide are intended to facilitate its effective use in the laboratory.
References
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Protected Diamines for Researchers and Drug Development Professionals
Introduction: Diamines are fundamental building blocks in organic synthesis, crucial for the construction of a wide array of pharmaceuticals, agrochemicals, and functional materials. Their two reactive amine groups offer a versatile platform for molecular elaboration. However, the symmetric nature of many diamines presents a significant challenge: the selective functionalization of one amine in the presence of the other. To overcome this, chemists rely on the use of protecting groups to temporarily mask one amine functionality, allowing for the controlled, stepwise modification of the molecule. This technical guide provides a comprehensive review of the core strategies for synthesizing mono-protected and orthogonally protected diamines, focusing on the most prevalent protecting groups: tert-butyloxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz). Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize these essential synthetic intermediates.
I. Mono-Protection of Symmetric Diamines
Achieving mono-protection of a symmetric diamine requires strategies to differentiate between two chemically equivalent reactive sites. The primary challenge is to prevent the formation of the di-protected byproduct while maximizing the yield of the desired mono-protected compound. Several effective methods have been developed to address this.
The "One-Pot" Mono-Protonation Strategy for N-Boc Protection
A widely adopted and highly efficient method for the mono-Boc protection of diamines involves the in-situ generation of one equivalent of acid to selectively protonate one of the amine groups.[1] The resulting ammonium salt is no longer nucleophilic, leaving the remaining free amine to react with the Boc-anhydride ((Boc)₂O).[2][3][4] A common and convenient way to generate the acid in situ is by the reaction of chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) with an alcohol solvent like methanol.[5][6][7]
References
The Cornerstone of Stereoselective Synthesis: A Technical Guide to Chiral Building Blocks
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the precise control of stereochemistry is paramount. This is especially true in the pharmaceutical and agrochemical industries, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and safety. Chiral building blocks, enantiomerically pure compounds that serve as starting materials or key intermediates, are the foundational tools that enable chemists to construct complex, stereochemically defined molecules with confidence and precision. This technical guide delves into the core principles of utilizing chiral building blocks in organic synthesis, offering a comprehensive overview of strategies, quantitative data, experimental protocols, and logical workflows.
The Indispensable Role of Chirality
Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. The two mirror-image forms of a chiral molecule are called enantiomers. While enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit profoundly different effects in a chiral environment, such as the human body. Biological systems, including enzymes and receptors, are themselves chiral and therefore often interact preferentially with one enantiomer of a chiral drug.
This enantioselectivity has significant implications for drug development. One enantiomer may elicit the desired therapeutic effect, while the other may be inactive, less active, or even cause harmful side effects. The infamous case of thalidomide serves as a stark reminder of this, where one enantiomer was an effective sedative while the other was a potent teratogen. Consequently, regulatory agencies worldwide now often require the development of single-enantiomer drugs.
Strategies for Asymmetric Synthesis Utilizing Chiral Building Blocks
The synthesis of single-enantiomer compounds, known as asymmetric synthesis, can be broadly approached through three primary strategies that leverage chiral building blocks.
Chiral Pool Synthesis
Chiral pool synthesis utilizes readily available, naturally occurring chiral compounds as starting materials. Nature provides a vast "chiral pool" of enantiomerically pure substances, including amino acids, carbohydrates, terpenes, and alkaloids.[1] This strategy is particularly advantageous when the target molecule shares a similar chiral framework with an inexpensive natural product. The inherent chirality of the starting material is incorporated into the final product, often through a series of stereospecific reactions. A classic example is the synthesis of the antiviral drug Tamiflu®, which has been accomplished using naturally derived quinic acid or shikimic acid.[2][3]
Chiral Auxiliaries
In this approach, a prochiral substrate is temporarily attached to a chiral auxiliary, an enantiomerically pure molecule that directs the stereochemical outcome of a subsequent reaction. The auxiliary creates a chiral environment, leading to the formation of one diastereomer in excess. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.[4] This method provides a reliable way to introduce chirality with high levels of stereocontrol. Prominent examples of chiral auxiliaries include Evans' oxazolidinones, Myers' pseudoephedrine amides, and Oppolzer's camphorsultams.[1][5]
Asymmetric Catalysis
Asymmetric catalysis is a highly efficient method where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. The catalyst, which can be a metal complex with a chiral ligand or a small organic molecule (organocatalyst), creates a chiral environment for the reaction to occur, favoring the formation of one enantiomer over the other. This approach is highly sought after in industrial settings due to its atom economy and the ability to produce large quantities of chiral compounds with minimal chiral waste. Landmark examples include the Sharpless asymmetric epoxidation and the Noyori asymmetric hydrogenation.[6]
Quantitative Comparison of Asymmetric Synthesis Methods
The effectiveness of an asymmetric synthesis is quantified by the enantiomeric excess (ee%) or diastereomeric excess (de%), which measures the degree of stereoselectivity of a reaction. The following tables summarize the performance of various key asymmetric reactions, providing a comparative overview for researchers.
Table 1: Performance of Chiral Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Base | Yield (%) | Diastereomeric Excess (de, %) |
| Evans' Oxazolidinone | N-Propionyl oxazolidinone | Benzyl bromide | LDA | 90-95 | >98 |
| Myers' Pseudoephedrine Amide | N-Propionyl pseudoephedrine | Methyl iodide | LDA | 90 | >98 |
| Enders' SAMP Hydrazone | Propanal SAMP hydrazone | Iodomethane | LDA | 85 | >96 |
| Oppolzer's Camphorsultam | N-Propionyl camphorsultam | Allyl iodide | NaHMDS | 92 | >98 |
Table 2: Enantiomeric Excess in Asymmetric Reductions of Ketones
| Reaction | Catalyst/Reagent | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| Noyori Asymmetric Hydrogenation | RuCl₂[(R)-BINAP]₂ | Methyl acetoacetate | 100 | 99 |
| Corey-Bakshi-Shibata (CBS) Reduction | (R)-Me-CBS | Acetophenone | 97 | 97 |
| Midland Alpine Borane Reduction | Alpine Borane | α-Pinene | 85 | 98 |
Table 3: Stereoselectivity in Asymmetric Aldol Reactions
| Reaction | Chiral Auxiliary/Catalyst | Aldehyde | Ketone/Enolate Source | Yield (%) | Diastereomeric Ratio (syn:anti) / ee% |
| Evans Aldol Reaction | (4R,5S)-Oxazolidinone | Isobutyraldehyde | N-Propionyl oxazolidinone | 85 | >99:1 (syn) |
| (S)-Proline Catalyzed Aldol | (S)-Proline | 4-Nitrobenzaldehyde | Acetone | 95 | 97% ee (anti) |
Table 4: Enantioselectivity in Asymmetric Epoxidation
| Reaction | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| Sharpless Asymmetric Epoxidation | Ti(O-i-Pr)₄, (+)-DET | Geraniol | 70-80 | >95 |
| Jacobsen-Katsuki Epoxidation | (R,R)-Mn(salen)Cl | cis-β-Methylstyrene | 92 | 92 |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of asymmetric synthesis strategies. Below are protocols for several key reactions.
Sharpless Asymmetric Epoxidation of Geraniol
Materials:
-
Geraniol
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)
-
(+)-Diethyl tartrate ((+)-DET)
-
tert-Butyl hydroperoxide (TBHP) in toluene (5.5 M)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
3Å Molecular sieves, powdered
Procedure:
-
A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar is charged with powdered 3Å molecular sieves (2.5 g) and anhydrous CH₂Cl₂ (100 mL) under an argon atmosphere.
-
The flask is cooled to -20 °C in a dry ice/acetone bath.
-
(+)-Diethyl tartrate (1.24 g, 6.0 mmol) is added, followed by the slow addition of Ti(O-i-Pr)₄ (1.42 g, 5.0 mmol). The mixture is stirred for 30 minutes at -20 °C.
-
A solution of geraniol (7.71 g, 50 mmol) in anhydrous CH₂Cl₂ (20 mL) is added dropwise to the catalyst mixture.
-
TBHP in toluene (18.2 mL, 100 mmol) is added dropwise over 30 minutes, maintaining the temperature at -20 °C.
-
The reaction is stirred at -20 °C for 4 hours and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of water (20 mL) and allowed to warm to room temperature. The mixture is stirred for 1 hour, then filtered through Celite®. The filter cake is washed with CH₂Cl₂.
-
The combined organic layers are washed with a 10% aqueous solution of tartaric acid, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the chiral epoxy alcohol.[7][8]
Evans Asymmetric Aldol Reaction
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Triethylamine (Et₃N)
-
Isobutyraldehyde
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
Procedure:
-
Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.77 g, 10 mmol) in anhydrous THF (50 mL) at -78 °C is added n-BuLi (1.6 M in hexanes, 6.56 mL, 10.5 mmol). After 15 minutes, propionyl chloride (0.97 mL, 11 mmol) is added dropwise. The reaction is stirred for 30 minutes and then warmed to 0 °C for 1 hour. The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated to give the N-propionyl oxazolidinone.
-
Aldol Reaction: To a solution of the N-propionyl oxazolidinone (2.33 g, 10 mmol) in anhydrous CH₂Cl₂ (40 mL) at 0 °C is added Bu₂BOTf (1 M in CH₂Cl₂, 11 mL, 11 mmol) followed by Et₃N (1.67 mL, 12 mmol). The mixture is stirred for 30 minutes. The solution is then cooled to -78 °C and isobutyraldehyde (1.09 mL, 12 mmol) is added dropwise. The reaction is stirred for 2 hours at -78 °C and then warmed to 0 °C for 1 hour. The reaction is quenched with a pH 7 phosphate buffer. The product is extracted with CH₂Cl₂.
-
Auxiliary Removal: The crude aldol adduct is dissolved in a 4:1 mixture of THF and water (50 mL). The solution is cooled to 0 °C, and 30% H₂O₂ (8 mL) is added, followed by an aqueous solution of LiOH (0.8 g in 10 mL of water). The mixture is stirred at 0 °C for 4 hours. The reaction is quenched by the addition of aqueous Na₂SO₃. The product is extracted with ethyl acetate, and the chiral auxiliary can be recovered from the aqueous layer. The organic layer is concentrated and the resulting β-hydroxy acid can be esterified for further purification.[2][9]
Visualizing the Workflow in Chiral Synthesis
Understanding the logical flow of a synthetic strategy is crucial for planning and execution. The following diagrams, generated using the DOT language, illustrate the workflows for the three main asymmetric synthesis strategies.
Chiral Pool Synthesis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. york.ac.uk [york.ac.uk]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. Concise synthesis of beta-blockers (S)-metoprolol and (S)-betaxolol using hydrolytic kinetic resolution | CSIR-NCL Library, Pune [library.ncl.res.in]
- 7. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 9. uwindsor.ca [uwindsor.ca]
Methodological & Application
Application Notes and Protocols for Boc-Protected Building Blocks in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and stepwise assembly of amino acids to form a desired peptide sequence. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical and robust approach for SPPS.[1] In this methodology, the α-amino group of the incoming amino acid is temporarily protected by the acid-labile Boc group, while side-chain functional groups are protected by more acid-stable groups, typically benzyl-based ethers, esters, or carbamates.[1] The repetitive cycle of deprotection of the N-terminal Boc group and coupling of the next Boc-amino acid allows for the elongation of the peptide chain on a solid support.[1][2]
While extensive searches for the specific application of 2-(Boc-amino)-3-phenylpropylamine in solid-phase peptide synthesis did not yield established protocols or application notes, its structure suggests a potential use as a building block for introducing a modified C-terminus, such as a peptide amide, or for creating a specific internal modification within a peptide sequence. This document provides detailed application notes and protocols for the general use of Boc-protected amino acids in SPPS, with a focus on the synthesis of C-terminal peptide amides, a relevant application for amine-containing molecules.
Key Applications of Boc-SPPS
The Boc/Bzl strategy in solid-phase peptide synthesis is particularly advantageous for:
-
Synthesis of hydrophobic peptides: The repeated TFA treatments in Boc-SPPS can help to disrupt aggregation of hydrophobic peptide chains.[]
-
Preparation of peptides with base-sensitive modifications: Since the Boc deprotection is performed under acidic conditions, this strategy is compatible with moieties that are sensitive to the basic conditions used in the alternative Fmoc/tBu strategy.
-
Synthesis of long and complex peptides: The Boc/Bzl strategy has a long history of success in the synthesis of challenging peptide sequences.[2]
-
Generation of C-terminal peptide amides: The use of specific resins, such as MBHA or BHA, allows for the direct synthesis of peptide amides upon cleavage.[2]
Data Presentation
Table 1: Common Resins for Boc-SPPS of Peptide Amides
| Resin Name | Full Name | Linker Type | Cleavage Condition for Amide | Typical Substitution | Reference |
| MBHA Resin | 4-Methylbenzhydrylamine Resin | Benzhydrylamine | HF | 0.5 - 1.0 mmol/g | [2] |
| BHA Resin | Benzhydrylamine Resin | Benzhydrylamine | HF | 0.5 - 1.0 mmol/g | [2] |
Table 2: Reagents for a Standard Boc-SPPS Cycle
| Step | Reagent/Solvent | Purpose | Typical Concentration/Volume | Duration |
| Resin Swelling | Dichloromethane (DCM) | Prepares the resin for synthesis | 10-15 mL/g resin | 30 min |
| Boc Deprotection | 50% TFA in DCM | Removes the N-terminal Boc group | 10 mL/g resin | 1 x 5 min (pre-wash), 1 x 20 min |
| Washes | DCM, Isopropanol (IPA) | Removes excess TFA and byproducts | 3 x with each solvent | ~1 min each |
| Neutralization | 10% TEA or 5% DIEA in DCM | Neutralizes the N-terminal amine salt | 2 x with 10 mL/g resin | 2 x 2 min |
| Washes | DCM | Removes excess base | 3 x with DCM | ~1 min each |
| Coupling | Boc-amino acid, Coupling reagent (e.g., HBTU/HATU), DIEA in DMF/NMP | Forms the peptide bond | 2-4 eq. amino acid, 2-4 eq. coupling reagent, 4-8 eq. DIEA | 1-2 hours |
| Washes | DMF, DCM | Removes excess reagents and byproducts | 3 x with each solvent | ~1 min each |
Table 3: Common Cleavage Cocktails for Boc-SPPS
| Cleavage Reagent | Composition | Application Notes | Reference |
| High HF | 90% HF, 10% Anisole | Standard cleavage for most peptides. Anisole acts as a scavenger. | [2] |
| Low-High HF | Step 1 (Low): HF/DMS/p-cresol (25:65:10) | Reduces side reactions by removing protecting groups via an SN2 mechanism before the final strong acid cleavage. | [2] |
| Step 2 (High): 90% HF, 10% Anisole | |||
| TFMSA | TFMSA/TFA/Thioanisole | An alternative to HF, but may be less effective for some protecting groups. | [2] |
| TMSOTf | TMSOTf/TFA/Thioanisole | Another alternative to HF. | [2] |
Experimental Protocols
Protocol 1: Manual Boc Solid-Phase Peptide Synthesis
This protocol outlines a single cycle of amino acid addition using Boc chemistry on an MBHA resin for the synthesis of a C-terminal peptide amide.
-
Resin Preparation:
-
Place the desired amount of MBHA resin (e.g., 1 g, 0.5 mmol/g) in a reaction vessel.
-
Swell the resin in DCM (10 mL) for 30 minutes with gentle agitation.
-
Drain the DCM.
-
-
Boc Deprotection:
-
Neutralization:
-
Add a solution of 10% TEA in DCM (10 mL) to the resin and agitate for 2 minutes.
-
Drain the solution and repeat the neutralization step once more.
-
Wash the resin with DCM (5 x 10 mL) to remove excess base.
-
-
Amino Acid Coupling (HBTU activation):
-
In a separate vial, dissolve the Boc-protected amino acid (2 mmol, 4 eq.) and HBTU (1.9 mmol, 3.8 eq.) in DMF (5 mL).
-
Add DIEA (4 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
To monitor the reaction completion, a small sample of resin beads can be taken for a Kaiser test. A negative Kaiser test (beads remain yellow) indicates a complete coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Cleavage and Deprotection using High HF
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood using a dedicated HF cleavage apparatus.
-
Preparation:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried resin in the reaction vessel of the HF apparatus.
-
Add a scavenger, such as anisole (1 mL per gram of resin).
-
Cool the reaction vessel in a dry ice/methanol bath.
-
-
HF Cleavage:
-
Condense anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.
-
Allow the reaction mixture to stir at 0°C for 1 hour.[2]
-
-
Work-up:
-
Evaporate the HF under a stream of nitrogen.
-
Wash the residue with cold diethyl ether to precipitate the crude peptide and remove the scavenger.
-
Filter the peptide and wash with more cold ether.
-
Extract the crude peptide from the resin using a suitable solvent, such as 10% aqueous acetic acid.
-
Lyophilize the aqueous extract to obtain the crude peptide powder.
-
-
Purification:
-
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mandatory Visualization
Caption: General workflow for Boc solid-phase peptide synthesis of a peptide amide.
Caption: Example of a GPCR signaling pathway activated by a synthesized peptide.
References
Application Notes and Protocols: Detailed Protocol for Boc Deprotection of Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for primary amines in organic synthesis, particularly in peptide synthesis and the development of complex molecules.[1] Its popularity stems from its ease of introduction, stability to various reaction conditions, and, most importantly, its facile removal under acidic conditions. This document provides a detailed overview of the protocols for the acidic deprotection of Boc-protected primary amines, including reaction mechanisms, experimental procedures for common acidic reagents, and a summary of reaction conditions for effective cleavage of the carbamate.
Introduction
The protection of primary amines is a critical strategy in multi-step organic synthesis to prevent unwanted side reactions. The Boc group, an acid-labile protecting group, offers a robust solution for temporarily masking the reactivity of amines.[2][3] The deprotection is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which selectively cleaves the carbamate to regenerate the free amine.[2][4] The mechanism involves protonation of the carbamate, followed by the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to release the free amine and carbon dioxide.[5][6]
Chemical Mechanism of Boc Deprotection
The acid-catalyzed deprotection of a Boc-protected amine proceeds through the following steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid.[2][5]
-
Cleavage: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid.[5][7]
-
Decarboxylation: The carbamic acid intermediate is unstable and rapidly decomposes to yield the free amine and carbon dioxide gas.[5][6]
-
Protonation of Amine: Under the acidic reaction conditions, the newly formed amine is protonated to form its corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[5][8]
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Experimental Protocols
Several acidic reagents can be employed for Boc deprotection. The choice of acid and solvent depends on the substrate's sensitivity to acidic conditions and the desired salt form of the product.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This is a very common and efficient method for Boc deprotection.[1]
Materials:
-
Boc-protected primary amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected amine in dichloromethane (DCM) (e.g., 0.1-0.2 M concentration).
-
Add trifluoroacetic acid (TFA) to the solution. A common concentration is 25-50% v/v of TFA in DCM.[1]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 1 to 4 hours.[1]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The product is usually obtained as the TFA salt.[1]
-
Optional (to obtain the free amine):
-
Dissolve the residue in DCM.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid. Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the free amine.
-
Protocol 2: Deprotection using Hydrochloric Acid (HCl)
This method is also widely used and yields the hydrochloride salt of the amine.[1] Commercially available solutions of HCl in organic solvents are often used.
Materials:
-
Boc-protected primary amine
-
1,4-Dioxane or Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected amine in a suitable solvent such as 1,4-dioxane, methanol, or ethyl acetate.
-
Add a solution of 4M HCl in 1,4-dioxane to the mixture.[9]
-
Stir the reaction at room temperature for 1 to 4 hours, monitoring by TLC or LC-MS.[1]
-
Upon completion, the hydrochloride salt of the deprotected amine often precipitates from the solution. If not, the solvent can be removed under reduced pressure.
-
The resulting solid can be washed with a solvent in which the salt is insoluble, such as diethyl ether, and then dried under vacuum to yield the pure amine hydrochloride salt.
General Experimental Workflow
The general workflow for Boc deprotection is straightforward and can be adapted based on the specific substrate and chosen acidic reagent.
Caption: General Experimental Workflow for Boc Deprotection.
Summary of Common Boc Deprotection Conditions
For easy comparison, the following table summarizes common conditions for the Boc deprotection of primary amines.
| Reagent | Solvent(s) | Temperature | Typical Reaction Time | Product Form | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1-4 hours | TFA salt | Very common and efficient method.[1] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol, EtOAc | Room Temp. | 1-4 hours | HCl salt | Widely used; the product is the hydrochloride salt.[1] |
| Oxalyl Chloride / MeOH | Methanol (MeOH) | Room Temp. | 1-4 hours | HCl salt | A mild method that can be tolerant of other acid-labile groups.[10] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp. | Overnight | Free amine (after workup) | A Lewis acid condition, useful for selective deprotection.[1] |
| Subcritical Water | Water | 150°C | 1-6 hours | Free amine | A "green," catalyst-free method that requires elevated temperatures.[1][11] |
| Thermolytic | Trifluoroethanol (TFE) | 150°C | Varies | Free amine | Thermal cleavage, useful in flow chemistry applications.[1][12] |
Safety Precautions
-
Strong acids like TFA and HCl are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
The deprotection reaction releases carbon dioxide and isobutylene gas; therefore, it should not be performed in a closed system.[3][5]
-
Care should be taken during the neutralization step with a base, as it is an exothermic reaction and involves gas evolution.
Conclusion
The Boc deprotection of primary amines is a fundamental and reliable transformation in organic synthesis. The choice of the deprotection protocol can be tailored to the specific needs of the synthetic route, considering the stability of other functional groups present in the molecule. The methods outlined in this document provide a comprehensive guide for researchers to effectively and safely perform this crucial reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
- 10. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-(Boc-amino)-3-phenylpropylamine as a Chiral Intermediate in Drug Discovery
Introduction
2-(Boc-amino)-3-phenylpropylamine is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical agents. Its stereodefined 1,2-diamine structure, protected with a tert-butyloxycarbonyl (Boc) group, makes it a key intermediate in the synthesis of complex molecules with high stereochemical control. This application note details the use of this compound and its derivatives in the synthesis of precursors for HIV protease inhibitors, specifically focusing on the generation of hydroxyethylamine isosteres, a core structural motif in drugs such as Amprenavir and Darunavir.
The strategic placement of the Boc protecting group on one of the amino functionalities allows for selective manipulation of the other amine, enabling the construction of intricate molecular architectures. This document provides detailed protocols for the application of this chiral intermediate, quantitative data for key reactions, and visual diagrams of the synthetic pathways.
Key Applications
The primary application of this compound and its precursors lies in the synthesis of peptidomimetics, particularly hydroxyethylamine isosteres. These structures mimic the transition state of peptide bond hydrolysis by proteases, making them potent enzyme inhibitors.
Synthesis of HIV Protease Inhibitor Precursors
A crucial application is the synthesis of chiral epoxides, which serve as immediate precursors to the core structure of several HIV protease inhibitors. For instance, (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane is a key intermediate in the synthesis of Atazanavir. While this epoxide is synthesized from the corresponding amino acid derivative, this compound can be utilized in analogous synthetic strategies or in the subsequent ring-opening reactions to introduce further diversity.
A more direct application involves the use of the free amine in this compound to open a suitable epoxide, a key step in constructing the core of drugs like Darunavir. This reaction forms a β-amino alcohol, a central component of the hydroxyethylamine isostere.
Quantitative Data Summary
The following table summarizes the yields for the key synthetic step of epoxide ring-opening with various amines to form the core of Darunavir analogs. This data is representative of the type of transformations where this compound would be a valuable nucleophile.
| Entry | Amine | Product | Yield (%) |
| 1 | Isobutylamine | tert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate (2a) | 82.6 |
| 2 | Phenethylamine | tert-Butyl ((2S,3R)-3-hydroxy-4-(phenethylamino)-1-phenylbutan-2-yl)carbamate (2b) | 73 |
| 3 | 2-Fluorobenzylamine | tert-Butyl ((2S,3R)-4-((2-fluorobenzyl)amino)-3-hydroxy-1-phenylbutan-2-yl)carbamate (2d) | 61.9 |
Table 1: Yields of Epoxide Ring-Opening Reactions in the Synthesis of Darunavir Analogs.[1]
Experimental Protocols
Protocol 1: General Procedure for the Regioselective Ring-Opening of a Chiral Epoxide with an Amine
This protocol is adapted for the use of this compound as the nucleophile in a reaction analogous to the synthesis of Darunavir precursors.[1]
Materials:
-
(2R,3S)-N-Boc-3-amino-1,2-epoxy-4-phenylbutane (or a similar chiral epoxide)
-
(R)- or (S)-2-(Boc-amino)-3-phenylpropylamine
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of the chiral epoxide (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere, add this compound (1.1 eq).
-
The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired β-hydroxy amino compound.
Visualization of Synthetic Pathways
Synthesis of a Hydroxyethylamine Isostere Core
The following diagram illustrates the key epoxide ring-opening step in the synthesis of a hydroxyethylamine isostere, a core component of many HIV protease inhibitors.
Caption: Epoxide ring-opening to form a hydroxyethylamine isostere.
General Workflow for Peptidomimetic Synthesis
This diagram outlines the general logic of utilizing a chiral amine like this compound in the synthesis of peptidomimetics.
Caption: General synthetic workflow using the chiral intermediate.
Conclusion
This compound is a highly versatile and valuable chiral intermediate for the synthesis of complex, biologically active molecules. Its application in the construction of hydroxyethylamine isosteres, the core of many HIV protease inhibitors, highlights its importance in modern drug discovery. The provided protocols and synthetic schemes serve as a guide for researchers and scientists in leveraging this building block for the development of novel therapeutics. The ability to perform selective reactions on its unprotected amine functionality while the other is masked as a Boc-carbamate allows for a modular and efficient approach to the synthesis of a wide range of peptidomimetics.
References
Application Notes and Protocols: The Role of Boc-Protected Amino Compounds in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in medicinal chemistry.[1] Its popularity stems from its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.[2] This allows for the selective modification of other functional groups within a complex molecule, a crucial aspect of multi-step drug synthesis.[3] Boc-protected amino compounds are fundamental building blocks in the synthesis of peptides, peptidomimetics, and other small molecule drugs.[1][4] They offer chemists remarkable control over complex synthetic reactions, influencing not only the reactivity but also the solubility of molecules, which can facilitate smoother synthesis processes.[5] This document provides detailed protocols for the protection and deprotection of amines using the Boc group, its application in solid-phase peptide synthesis, and examples of its use in the synthesis of pharmaceuticals.
I. Boc Protection of Amines
The protection of an amine with a Boc group is a common and generally high-yielding reaction. The most common reagent for this transformation is di-tert-butyl dicarbonate ((Boc)₂O).[3][6] The reaction proceeds via nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of (Boc)₂O.[3][7]
Experimental Protocol: General Procedure for Boc Protection of a Primary Amine
-
Dissolution: Dissolve the primary amine (1.0 mmol) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (10 mL) in a round-bottom flask equipped with a magnetic stirrer.[3]
-
Base Addition: Add a base, such as triethylamine (TEA) (1.5 mmol, 1.5 eq.), to the solution.[3]
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 eq.) portion-wise to the stirred solution at room temperature.[3]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 to 18 hours.[3]
-
Work-up:
-
Upon completion, remove the solvent under reduced pressure.[3]
-
Dissolve the residue in ethyl acetate (20 mL) and transfer it to a separatory funnel.[3]
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the Boc-protected amine.[3]
-
Table 1: Examples of Boc Protection Reactions with Reported Yields
| Amine Substrate | Base | Solvent | Yield (%) | Reference |
| (S)-(-)-1-Boc-2-(hydroxymethyl)piperidine | - | - | 98 | [8] |
| 3-fluoro-4-nitroaniline derivative | - | - | 84 | [9] |
| Unprotected 2-methyl-2-alanine | K₂CO₃ | DMF/H₂O | 90 (two steps) | [] |
| N-Boc-d-prolinol derivative | - | - | - | [9] |
Diagram 1: Boc Protection of an Amine
Caption: Mechanism of Boc protection of a primary amine.
II. Boc Deprotection of Amines
The Boc group is readily removed under acidic conditions.[6] The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive functional groups. Trifluoroacetic acid (TFA) is a common reagent for Boc deprotection.[11]
Experimental Protocol: General Procedure for Boc Deprotection
-
Dissolution: Dissolve the Boc-protected amine (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) (10 mL).[11]
-
Acid Addition: Add trifluoroacetic acid (TFA) (20-50% v/v in DCM) to the solution at room temperature.[2]
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC. Evolution of CO₂ gas may be observed.[11][12]
-
Work-up:
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a suitable solvent and wash with a basic solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected amine. Alternatively, the solvent can be removed under reduced pressure to yield the amine salt.[2]
-
Table 2: Common Reagents for Boc Deprotection
| Reagent | Solvent | Temperature (°C) | Time (h) | Notes | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 0.5 - 4 | Highly effective and volatile for easy removal.[2] | [2] |
| Hydrochloric Acid (HCl) | Dioxane / Ethyl Acetate | Room Temp | 1 - 4 | Generates the hydrochloride salt of the amine. | [1] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp | 1 - 24 | Selectively cleaves secondary N-Boc groups, leaving primary N-Boc groups untouched.[11] | [11] |
| Montmorillonite K10 clay | Dichloromethane (DCM) | Room Temp | 0.5 - 6 | Mildly acidic conditions.[13] | [13] |
Diagram 2: Boc Deprotection of an Amine
Caption: Mechanism of acid-catalyzed Boc deprotection.
III. Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-protected amino acids are foundational in solid-phase peptide synthesis (SPPS), a technique that revolutionized the synthesis of peptides.[1][14] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy employs the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[14]
Protocol: Boc Solid-Phase Peptide Synthesis Cycle
-
Resin Preparation: The C-terminal amino acid is anchored to an insoluble resin support.[14]
-
Deprotection: The Nα-Boc group of the resin-bound amino acid is removed with an acid, typically 25-50% TFA in DCM.[15][16]
-
Neutralization: The resulting ammonium salt is neutralized with a base, such as 5-10% diisopropylethylamine (DIPEA) in DCM or DMF.[16]
-
Coupling: The next Boc-protected amino acid is activated (e.g., with DCC or HBTU) and coupled to the free N-terminus of the resin-bound peptide.[16]
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle.[14][16]
-
Repeat: Steps 2-5 are repeated until the desired peptide sequence is assembled.
-
Cleavage: The final step involves the simultaneous cleavage of the peptide from the resin and removal of any side-chain protecting groups using a strong acid, such as anhydrous hydrogen fluoride (HF).[14][17]
Diagram 3: Boc Solid-Phase Peptide Synthesis Workflow
Caption: Cyclical workflow of Boc-based solid-phase peptide synthesis.
IV. Applications in Drug Synthesis
Boc-protected intermediates are crucial in the synthesis of numerous pharmaceuticals. The Boc group's stability and selective removal allow for the construction of complex molecular architectures.
Table 3: Examples of Boc-Protected Intermediates in Drug Synthesis
| Drug | Therapeutic Area | Role of Boc-Protected Intermediate | Reference |
| Atorvastatin (Lipitor) | Cardiovascular | A Boc-protected amine is carried through several steps and deprotected towards the end of the synthesis of the complex side chain. | [3] |
| Antiviral agents | Infectious Disease | (2S,3S)-1,2-Epoxy-3-(Boc-Amino)-4-Phenylbutane is a key intermediate. The Boc group is removed under mild acidic conditions for late-stage functionalization. | [5] |
| Darolutamide | Oncology | The key step involves the insertion of a chiral isopropylamine fragment, followed by acid-mediated deprotection of the Boc group. | [9] |
| Netarsudil | Ophthalmology | A Boc-protected benzotriazolylmethylamine is used to install the essential stereochemistry. | [9] |
Boc-protected amino compounds are indispensable tools in modern medicinal chemistry.[1][5] The reliability of the Boc group for amine protection, coupled with well-established and versatile protocols for its introduction and removal, makes it a first choice for chemists in drug discovery and development.[2][6] The applications range from the routine synthesis of peptides to the intricate construction of complex small-molecule drugs, highlighting the pivotal role of Boc protection in advancing pharmaceutical research.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. genscript.com [genscript.com]
- 5. nbinno.com [nbinno.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
- 15. chempep.com [chempep.com]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
Step-by-Step Guide to Boc Protection Using Di-tert-butyl Dicarbonate: Application Notes and Protocols for Researchers
Abstract
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis, medicinal chemistry, and drug development.[1] Its widespread adoption is due to its stability across a broad range of reaction conditions and its straightforward removal under mild acidic conditions.[1][2] This document provides detailed application notes and experimental protocols for the Boc protection of primary and secondary amines using di-tert-butyl dicarbonate (Boc₂O). Included are summaries of quantitative data for various substrates, detailed experimental procedures, troubleshooting guidance, and diagrams illustrating the reaction mechanism and experimental workflow.
Introduction
The protection of amine functionalities is a critical step in multi-step organic syntheses to prevent unwanted side reactions.[3][4] The Boc group effectively masks the nucleophilicity and basicity of amines by converting them into carbamates, which are significantly less reactive.[2][4] The reagent of choice for this transformation is di-tert-butyl dicarbonate, also known as Boc anhydride.[2][5]
The Boc protection of an amine with Boc anhydride proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of Boc₂O.[1] This forms a tetrahedral intermediate, which then collapses, releasing the N-Boc protected amine along with tert-butanol and carbon dioxide as byproducts.[6] The evolution of CO₂ gas serves as a strong thermodynamic driving force for the reaction.[1] The reaction can be performed with or without a base; however, a base is often employed to deprotonate the amine, thereby increasing its nucleophilicity and accelerating the reaction.[6][7]
Reaction Mechanism and Experimental Workflow
The general mechanism for the Boc protection of a primary amine is depicted below. The process begins with the nucleophilic attack of the amine on the Boc anhydride, followed by either a base-mediated or self-deprotonation step to yield the final product.
A typical experimental workflow for the Boc protection of an amine is outlined below. This process includes reaction setup, monitoring, workup, and purification.
Data Presentation: Reaction Conditions and Yields
The efficiency of Boc protection is influenced by the nature of the amine substrate, solvent, and the use of a base or catalyst. The following tables summarize typical reaction conditions and reported yields for the Boc protection of various amines.
Table 1: Boc Protection of Primary Aliphatic Amines with Boc₂O
| Amine Substrate | Base/Catalyst | Solvent | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Benzylamine | TEA | CH₂Cl₂ | 1 h | 98 |
| Glycine methyl ester | TEA | Dioxane/Water | 2 h | 99[8] |
| Cyclohexylamine | None | CH₂Cl₂ | 3 h | 95 |
| n-Butylamine | Amberlite-IR 120 | Solvent-free | 1-3 min | 95-99[9] |
Table 2: Boc Protection of Secondary Aliphatic Amines with Boc₂O
| Amine Substrate | Base/Catalyst | Solvent | Reaction Time | Yield (%) |
|---|---|---|---|---|
| N-Methylbenzylamine | DMAP (cat.) | THF | 12 h | High Yield[8] |
| Piperidine | TEA | CH₂Cl₂ | 1 h | 100[8] |
| Pyrrolidine | TEA | CH₂Cl₂ | 1 h | 100[8] |
| Di-n-butylamine | DMAP (cat.) | Pyridine | - | -[8] |
Table 3: Boc Protection of Aromatic Amines with Boc₂O
| Amine Substrate | Base/Catalyst | Solvent | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Aniline | DMAP (cat.) | THF | - | High Yield[8] |
| 4-Bromoaniline | DMAP (cat.) | THF | - | 85 (mono-Boc)[8] |
| 2-Aminopyridine | DMAP (cat.) | THF | - | High Yield[8] |
| p-Toluidine | None | Methanol | < 1 min | High Yield[8] |
| Aniline | Amberlite-IR 120 | DCM | 3 min | 95[9] |
Table 4: Boc Protection of Amino Acids with Boc₂O
| Amine Substrate | Base/Catalyst | Solvent | Reaction Time | Yield (%) |
|---|---|---|---|---|
| L-Alanine | NaOH | Dioxane/Water | 12 h | 90 |
| L-Phenylalanine | TEA | Acetone/Water | 2 h | 95 |
| L-Proline | TEA | Dioxane/Water | 2-3 h | High Yield[10] |
| L-Aspartic acid | TEA | Acetone/Water | 0.5-4 h | High Yield[11] |
| L-Glutamic acid | TEA | Acetone/Water | 0.5-4 h | High Yield[11] |
Experimental Protocols
The following are standard and widely applicable methods for the Boc protection of a broad range of amines.
Protocol 1: General Procedure for Boc Protection of Primary and Secondary Amines
Materials:
-
Amine substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Sodium Hydroxide) (1.2 - 2.0 equiv)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or a mixture of Dioxane/Water)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath (optional)
Procedure:
-
Dissolve the amine substrate in the chosen solvent in a round-bottom flask. For reactions sensitive to temperature changes, cool the mixture in an ice bath.
-
Add the base to the solution and stir.
-
Slowly add the di-tert-butyl dicarbonate to the stirring solution.[6]
-
Allow the reaction to stir at room temperature. Reaction times typically range from 1 to 12 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
Workup:
-
Upon completion, quench any excess (Boc)₂O by adding a small amount of water or a primary amine like N,N-dimethylethylenediamine.
-
Remove the organic solvent under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel.
Protocol 2: Boc Protection of Amino Acids
Materials:
-
Amino acid (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.3 equiv)
-
Base (e.g., Sodium hydroxide or Triethylamine) (1.5 - 2.0 equiv)
-
Solvent system (e.g., 1:1 mixture of Dioxane and Water)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the amino acid in the solvent system containing the base in a round-bottom flask.
-
Add di-tert-butyl dicarbonate to the solution at room temperature with vigorous stirring.
-
Allow the reaction to stir for 2-4 hours at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]
Workup:
-
Dilute the reaction mixture with water.
-
Acidify the aqueous layer to a pH of 2-3 with a cold 1M HCl solution.
-
Immediately extract the acidified aqueous layer three times with ethyl acetate.[6]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.
Troubleshooting
Common Issues and Solutions:
-
Incomplete or Failed Reaction:
-
Low Nucleophilicity of the Amine: Electron-deficient anilines or sterically hindered amines may react slowly.[12] Consider using a catalyst like 4-dimethylaminopyridine (DMAP), increasing the reaction temperature, or prolonging the reaction time.
-
Poor Solubility: Zwitterionic compounds like amino acids may have poor solubility.[12] A co-solvent system such as THF/water or dioxane/water can improve solubility.
-
Hydrolysis of Boc Anhydride: In aqueous conditions, (Boc)₂O can hydrolyze. While the reaction with the amine is generally faster, ensure a sufficient excess of the anhydride is used.[12]
-
-
Formation of Multiple Products:
-
N,N-di-Boc Formation: Over-reaction with primary amines can lead to the formation of a di-Boc protected amine.[13] Using a stoichiometric amount of (Boc)₂O and carefully monitoring the reaction can minimize this side product.
-
Reaction with Other Functional Groups: Other nucleophilic groups like hydroxyls or thiols may also react. Careful control of reaction conditions is necessary.
-
-
TLC Monitoring Issues:
-
Streaking: Primary amines are known to streak on silica gel plates. Adding a small amount of triethylamine (e.g., 1%) to the eluent can improve the chromatography.
-
Visualization: Boc-protected amines may not be UV-active. Staining with potassium permanganate or ninhydrin (for deprotection monitoring) is often necessary.
-
Conclusion
The Boc protection of amines using di-tert-butyl dicarbonate is a robust and versatile transformation essential for modern organic synthesis. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals. By understanding the reaction mechanism, optimizing conditions, and effectively troubleshooting potential issues, the Boc protecting group can be reliably employed in the synthesis of complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Di-tert-butyl_dicarbonate [chemeurope.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. benchchem.com [benchchem.com]
- 11. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Amines
For Researchers, Scientists, and Drug Development Professionals
Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2][3] It is estimated that approximately 40-45% of small-molecule drugs contain a chiral amine fragment, making their efficient and stereoselective synthesis a critical objective in modern chemistry.[4][5] This document provides detailed application notes and experimental protocols for key methods in asymmetric chiral amine synthesis, designed for practical application in a research and development setting.
Transition-Metal-Catalyzed Asymmetric Reductive Amination (ARA)
Application Note:
Transition-metal-catalyzed Asymmetric Reductive Amination (ARA) is one of the most direct and atom-economical methods for synthesizing chiral amines.[6][7] This one-pot reaction converts readily available prochiral ketones or aldehydes and an amine source into valuable chiral amines using a chiral transition-metal catalyst and a reducing agent, typically hydrogen gas (H₂) or other hydride sources.[6][7][8] The process involves the initial condensation of the carbonyl compound with the amine to form an imine or enamine intermediate in situ, which is then enantioselectively reduced by the chiral catalyst.[8][9]
Catalysts are often based on iridium, rhodium, or ruthenium complexes paired with chiral phosphine ligands.[5][8] This method avoids the need to isolate potentially unstable imine intermediates and has shown broad substrate scope.[9] A significant advantage is the ability to directly synthesize primary amines using ammonia or ammonium salts as the nitrogen source, which is a highly desirable but challenging transformation.[9][10]
Logical Workflow for Asymmetric Reductive Amination
Caption: Workflow of a one-pot asymmetric reductive amination.
Protocol: Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of an Alkyl Aryl Ketone
This protocol is adapted from the direct reductive amination of alkyl aryl ketones using a Ru/C₃-TunePhos system.[10]
Materials:
-
Ru(acac)₃ (Ruthenium(III) acetylacetonate)
-
(S)-C₃-TunePhos (Chiral Ligand)
-
Alkyl Aryl Ketone (e.g., Acetophenone)
-
NH₄OAc (Ammonium Acetate)
-
Isopropanol (IPA), anhydrous
-
Pressurized hydrogenation vessel (autoclave) with magnetic stirring
-
Standard glassware for workup and purification
Procedure:
-
Catalyst Preparation: In a glovebox, add Ru(acac)₃ (1.0 mg, 0.0025 mmol, 0.5 mol%) and (S)-C₃-TunePhos (2.1 mg, 0.003 mmol, 0.6 mol%) to a vial. Add 1.0 mL of anhydrous isopropanol and stir the mixture at 80 °C for 30 minutes to pre-form the catalyst.
-
Reaction Setup: In a separate vial, dissolve the alkyl aryl ketone (0.5 mmol, 1.0 equiv) and NH₄OAc (77.1 mg, 1.0 mmol, 2.0 equiv) in 1.0 mL of anhydrous isopropanol.
-
Reaction Execution: Transfer the substrate solution to the vial containing the pre-formed catalyst. Place the vial into a stainless-steel autoclave.
-
Hydrogenation: Purge the autoclave with H₂ gas three times, then pressurize to 50 atm of H₂.
-
Incubation: Stir the reaction mixture vigorously at 60 °C for 24-48 hours.
-
Workup: After cooling to room temperature, carefully release the pressure. Concentrate the reaction mixture under reduced pressure. Dilute the residue with dichloromethane (10 mL) and wash with saturated aqueous NaHCO₃ solution (10 mL).
-
Purification: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the chiral primary amine.
-
Analysis: Determine the yield by mass and the enantiomeric excess (ee%) by chiral HPLC analysis.
Quantitative Data Summary: Ru-Catalyzed Reductive Amination of Various Ketones [10]
| Entry | Ketone Substrate | Product Yield (%) | Enantiomeric Excess (ee%) |
| 1 | Acetophenone | 96 | 96 |
| 2 | 4'-Methoxyacetophenone | 99 | 97 |
| 3 | 4'-Chloroacetophenone | 95 | 98 |
| 4 | 2'-Methylacetophenone | 93 | 93 |
| 5 | Propiophenone | 95 | 95 |
| 6 | 1-Indanone | 99 | 91 |
Biocatalytic Asymmetric Synthesis using Transaminases
Application Note:
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemocatalysis for producing enantiopure chiral amines.[4][11] Enzymes, particularly transaminases (TAs), operate under mild aqueous conditions, exhibit exquisite stereoselectivity, and are environmentally benign.[12][13] Transaminases catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine, L-alanine) to a prochiral ketone, generating a chiral amine and a ketone byproduct.[12][14]
A key challenge is the unfavorable reaction equilibrium, which is often overcome by using a large excess of the amine donor or by removing the ketone byproduct.[14] The development of engineered transaminases through directed evolution has significantly broadened the substrate scope to include bulky and non-natural ketones, making this method applicable to the synthesis of complex pharmaceutical intermediates like Sitagliptin.[12]
General Mechanism of Transaminase Catalysis
Caption: The ping-pong mechanism of transaminase-catalyzed amination.
Protocol: Transaminase-Mediated Synthesis of a Chiral Amine
This protocol is a generalized procedure based on the principles described for the synthesis of Sitagliptin.[12]
Materials:
-
Engineered Transaminase (lyophilized powder or solution)
-
Prochiral Ketone Substrate
-
Isopropylamine (amine donor)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., 100 mM potassium phosphate, pH 8.0)
-
Organic co-solvent (e.g., DMSO), if needed for substrate solubility
-
Standard glassware, pH meter, and temperature-controlled shaker
Procedure:
-
Enzyme Reconstitution: Prepare a solution of the transaminase enzyme in the buffer to the desired concentration (e.g., 5-10 mg/mL). Add PLP to a final concentration of 1 mM.
-
Reaction Mixture Preparation: In a reaction vessel, dissolve the prochiral ketone substrate (e.g., 50 mM) in the buffer. If solubility is low, a minimal amount of DMSO (e.g., 5-10% v/v) can be added.
-
Initiate Reaction: Add the amine donor, isopropylamine, to the substrate solution in a large molar excess (e.g., 1 M). Adjust the pH to the optimal range for the enzyme (e.g., pH 8.0) using HCl or NaOH.
-
Enzymatic Conversion: Add the reconstituted enzyme solution to the reaction mixture to initiate the catalysis.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle shaking for 12-24 hours. Monitor the reaction progress by taking aliquots and analyzing them via HPLC or GC.
-
Workup: Once the reaction reaches completion, quench it by adding a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). Adjust the pH of the aqueous layer to >10 with NaOH to ensure the product amine is in its free base form.
-
Extraction and Purification: Extract the product into the organic layer. Separate the layers, dry the organic phase over Na₂SO₄, and concentrate under reduced pressure. Further purification can be achieved by crystallization or chromatography if necessary.
-
Analysis: Determine the conversion, yield, and enantiomeric excess of the final product.
Quantitative Data Summary: Engineered Transaminase for Sitagliptin Synthesis [12]
| Enzyme Variant | Substrate (Prositagliptin Ketone) | Conversion (%) | Enantiomeric Excess (ee%) |
| Wild Type | No activity | 0 | N/A |
| After Round 1 | Low activity | < 5 | >95 |
| After Round 11 | High activity | >95 | >99.95 |
Photoenzymatic Asymmetric Hydroamination
Application Note:
Photoenzymatic catalysis is a cutting-edge strategy that merges the selectivity of enzymes with the power of visible-light photoredox catalysis to achieve novel transformations.[15][16][17] For chiral amine synthesis, this approach has been applied to the asymmetric hydroamination of alkenes.[18][19] In this system, a flavin-dependent ene-reductase acts as a photocatalyst.[16] Upon irradiation with visible light, the enzyme's flavin cofactor generates a highly reactive nitrogen-centered radical from a suitable precursor (e.g., a hydroxylamine).[16][17] This radical adds to an alkene, and the resulting carbon-centered radical is then terminated through a highly stereoselective hydrogen atom transfer mediated by the enzyme's chiral active site, yielding an enantioenriched amine.[15][16] This method addresses a long-standing challenge in controlling reactive radical intermediates for asymmetric synthesis.[17][18]
Conceptual Workflow for Photoenzymatic Hydroamination
Caption: Key steps in photoenzymatic asymmetric hydroamination.
Protocol: Generalized Photoenzymatic Hydroamination
This protocol is a conceptualized procedure based on the described photoenzymatic system.[16][17]
Materials:
-
Ene-reductase enzyme
-
Alkene substrate (e.g., a vinyl arene)
-
Dialkylhydroxylamine (amine precursor)
-
Buffer solution (e.g., potassium phosphate buffer)
-
Photoreactor equipped with a visible light source (e.g., blue LEDs) and temperature control
-
Anaerobic environment (glovebox or Schlenk line)
Procedure:
-
Reaction Setup (Anaerobic): Inside a glovebox, prepare a reaction mixture in a transparent vial. Combine the buffer solution, the ene-reductase, the alkene substrate, and the dialkylhydroxylamine precursor.
-
Degassing: Seal the vial and remove it from the glovebox. If a glovebox is unavailable, the solution should be thoroughly degassed via freeze-pump-thaw cycles to remove oxygen, which can quench the excited state of the photocatalyst.
-
Photoreaction: Place the reaction vial in the photoreactor at a controlled temperature (e.g., 25 °C).
-
Irradiation: Irradiate the stirred reaction mixture with visible light (e.g., 450 nm blue LEDs) for a specified period (e.g., 12-24 hours).
-
Monitoring: Periodically monitor the reaction's progress by taking samples (under anaerobic conditions if possible) and analyzing them by HPLC or GC.
-
Workup and Purification: Upon completion, quench the reaction and extract the product with an organic solvent. Dry, filter, and concentrate the organic phase. Purify the resulting chiral amine product using standard chromatographic techniques.
-
Analysis: Characterize the product and determine the yield and enantiomeric excess.
Quantitative Data Summary: Photoenzymatic Hydroamination of Vinyl Arenes [16]
| Entry | Alkene Substrate | Amine Precursor | Yield (%) | Enantiomeric Excess (ee%) |
| 1 | Styrene | N,N-dibenzylhydroxylamine | 85 | 98 |
| 2 | 4-Methoxystyrene | N,N-dibenzylhydroxylamine | 92 | 97 |
| 3 | 4-Chlorostyrene | N,N-dibenzylhydroxylamine | 78 | 99 |
| 4 | 1-Vinylnaphthalene | N,N-dibenzylhydroxylamine | 81 | 96 |
References
- 1. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances on transition-metal-catalysed asymmetric reductive amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Recent advances on transition-metal-catalysed asymmetric reductive amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hims-biocat.eu [hims-biocat.eu]
- 14. researchgate.net [researchgate.net]
- 15. cabbi.bio [cabbi.bio]
- 16. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Photoenzymatic Asymmetric Hydroamination for Chiral Alkyl Amine Synthesis (Journal Article) | OSTI.GOV [osti.gov]
- 19. osti.gov [osti.gov]
Application Notes and Protocols for N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals.[1][2] Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1][3] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and robust reagent combination for the cleavage of the Boc group.[1][3][4] This protocol offers a clean and efficient method to yield the corresponding primary or secondary amine, typically as a TFA salt.[5][6]
The deprotection mechanism is an acid-catalyzed elimination. The process begins with the protonation of the carbamate oxygen by TFA.[2] This is followed by the loss of a stable tert-butyl cation, leading to the formation of a carbamic acid intermediate.[2][5] This intermediate is unstable and readily decarboxylates, releasing carbon dioxide and the free amine.[1][2][5] Due to the acidic environment, the newly formed amine is protonated, resulting in the amine trifluoroacetate salt.[5] It is important to note that the reaction produces carbon dioxide gas, and therefore, the reaction should not be conducted in a closed system.[1][5]
Reaction Parameters and Considerations
Successful N-Boc deprotection requires careful consideration of several factors to ensure high yield and purity of the desired amine.
| Parameter | Typical Range/Value | Notes |
| Substrate Concentration | 0.1–0.5 M in DCM | A typical concentration range to ensure efficient reaction kinetics.[7] |
| TFA Concentration | 20–50% (v/v) in DCM | A 20% TFA solution in DCM is often sufficient and can be effective within a reasonable timeframe.[8] For less stable substrates, a lower concentration may be preferable, while for more robust substrates, neat TFA can be used for rapid deprotection.[8] |
| Reaction Temperature | 0 °C to Room Temperature | The reaction is typically initiated at 0 °C to control any initial exotherm, especially when adding TFA to the substrate solution. It is then allowed to warm to room temperature.[3] |
| Reaction Time | 30 minutes to a few hours | Reaction progress should be monitored by an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] |
| Scavengers | Anisole, thioanisole, triisopropylsilane (TIS) | The tert-butyl cation generated during the reaction is a reactive electrophile that can lead to side reactions, particularly with electron-rich aromatic residues (e.g., tryptophan, tyrosine) or sulfur-containing amino acids (e.g., methionine, cysteine).[7] The use of scavengers can trap this cation and prevent unwanted alkylation. |
Experimental Protocols
Below are detailed protocols for the deprotection of an N-Boc protected amine using TFA in DCM, including a general procedure and a method for solid-phase peptide synthesis (SPPS).
Protocol 1: General Procedure for N-Boc Deprotection in Solution
This protocol is suitable for a wide range of N-Boc protected amines in a solution phase.
Materials:
-
N-Boc protected amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Filter funnel and filter paper
Procedure:
-
Dissolution: Dissolve the N-Boc protected amine (1.0 equivalent) in anhydrous DCM (to a concentration of 0.1–0.2 M) in a round-bottom flask equipped with a magnetic stir bar.[3][6]
-
Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes to cool it to 0 °C.[3][6]
-
Addition of TFA: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[3][7] For example, for a 25% v/v solution, if you have 10 mL of DCM, add 2.5 mL of TFA.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 1–4 hours.[3]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed. The deprotected amine product will be more polar.[6]
-
Work-up:
-
Method A (Direct Isolation of TFA Salt): Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[6][9] The resulting residue is the trifluoroacetate salt of the deprotected amine and can often be used in the next step without further purification.[6] To remove residual TFA, the residue can be co-evaporated with toluene or DCM several times.[8][9]
-
Method B (Aqueous Work-up for Free Amine):
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate or DCM.[3]
-
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the excess TFA.[3][6] Continue washing until effervescence ceases.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the free amine.[3][6]
-
-
Method C (Resin Work-up for Free Amine): For water-soluble amines, after evaporation of the solvent and excess TFA, dissolve the residue in a suitable solvent like methanol and treat with a basic ion-exchange resin (e.g., Amberlyst A-21).[6][10] Stir for about 30 minutes, filter off the resin, and concentrate the filtrate.
-
Protocol 2: N-Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol is a standard procedure for removing the N-terminal Boc group from a peptide chain attached to a solid support.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
5% (v/v) Diisopropylethylamine (DIPEA) in DCM
-
Sintered glass funnel or peptide synthesis vessel
Procedure:
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM.
-
Deprotection:
-
Washing:
-
Filter the deprotection solution.
-
Wash the resin thoroughly with DCM (3 times).[11]
-
-
Neutralization:
-
Wash the resin with 5% (v/v) DIPEA in DCM (3 times) to neutralize the newly formed TFA salt and prepare the resin for the next coupling step.[11]
-
-
Final Wash: Wash the resin again with DCM to remove excess DIPEA.
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the step-by-step mechanism of N-Boc deprotection using TFA.
Caption: Mechanism of N-Boc deprotection by TFA.
Experimental Workflow
This diagram outlines the general workflow for N-Boc deprotection in solution followed by an aqueous work-up.
Caption: Experimental workflow for N-Boc deprotection.
Troubleshooting and Side Reactions
-
Incomplete or Sluggish Reaction: If the deprotection is slow, this could be due to insufficient acid strength or concentration.[7] Increasing the concentration of TFA or switching to a stronger acid system like HCl in dioxane may be necessary.[7]
-
Tert-butylation: The tert-butyl cation generated can alkylate nucleophilic sites on the substrate, especially electron-rich aromatic rings or sulfur-containing functional groups.[7] The addition of scavengers is crucial to prevent this side reaction.
-
Degradation of Acid-Labile Groups: If the substrate contains other acid-sensitive functional groups (e.g., esters, acetals), the harsh acidic conditions of TFA can cause their cleavage.[7] In such cases, milder deprotection methods should be considered.[7]
Safety Precautions
-
Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction generates carbon dioxide gas, so ensure the reaction vessel is not sealed to avoid pressure build-up.[1][5]
References
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
Application Notes and Protocols for the Electrochemical Synthesis of Chiral Amine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral amines are crucial building blocks in the pharmaceutical and agrochemical industries, with a significant percentage of small-molecule drugs containing at least one stereogenic amine center. Traditional methods for their synthesis often rely on stoichiometric reagents, harsh reaction conditions, and multi-step sequences. Electrochemical synthesis has emerged as a powerful and sustainable alternative, utilizing electrons as "traceless" reagents to drive chemical transformations.[1][2] This approach offers numerous advantages, including mild reaction conditions, high functional group tolerance, and the potential for scalability and automation, particularly when coupled with flow chemistry.[3][4]
These application notes provide an overview of and detailed protocols for key electrochemical methods for the asymmetric synthesis of chiral amine derivatives, including metal-catalyzed cross-coupling reactions, electro-organocatalytic C-H functionalization, and bio-electrocatalytic approaches.
Nickel-Catalyzed Enantioselective Electrochemical Reductive Cross-Coupling
This method enables the synthesis of chiral β-aryl homoallylic amines through the reductive cross-coupling of aryl aziridines with alkenyl bromides.[5] The use of a chiral nickel catalyst allows for high enantioselectivity, and the electrochemical setup avoids the need for stoichiometric metallic reductants.[1][6]
Quantitative Data Summary
| Entry | Aryl Aziridine | Alkenyl Bromide | Yield (%) | ee (%) | Reference |
| 1 | N-Ts-2-phenylaziridine | (E)-1-bromo-2-phenylethene | 85 | 95 | [5] |
| 2 | N-Ts-2-(4-fluorophenyl)aziridine | (E)-1-bromo-2-phenylethene | 82 | 96 | [5] |
| 3 | N-Ts-2-phenylaziridine | (E)-1-bromo-3-phenylprop-1-ene | 78 | 94 | [5] |
| 4 | N-Ts-2-(naphthalen-2-yl)aziridine | (E)-1-bromo-2-phenylethene | 88 | 97 | [1] |
Table 1: Enantioselective electrochemical reductive cross-coupling of aryl aziridines with alkenyl bromides.
Experimental Protocol
Materials:
-
NiBr₂·glyme (5 mol%)
-
Chiral bisoxazoline ligand (L1, 6 mol%)
-
Aryl aziridine (1.0 equiv)
-
Alkenyl bromide (1.5 equiv)
-
Triethylamine (Et₃N, 3.0 equiv)
-
Tetra-n-butylammonium hexafluorophosphate (n-Bu₄NPF₆, 0.1 M)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Undivided electrochemical cell
-
Carbon felt anode
-
Platinum foil cathode
-
Constant current power supply
Procedure:
-
Cell Setup: In an argon-filled glovebox, assemble an undivided electrochemical cell equipped with a carbon felt anode (e.g., 2.0 cm x 1.5 cm x 0.5 cm) and a platinum foil cathode (e.g., 1.5 cm x 1.5 cm x 0.1 mm) placed in parallel with a distance of approximately 3-6 mm.
-
Reaction Mixture Preparation: To the electrochemical cell, add NiBr₂·glyme (5 mol%), the chiral bisoxazoline ligand (6 mol%), the aryl aziridine (1.0 equiv), and the alkenyl bromide (1.5 equiv).
-
Electrolyte Solution: Prepare a 0.1 M solution of n-Bu₄NPF₆ in anhydrous DMF. Add this solution to the cell to dissolve the reactants.
-
Addition of Reductant: Add triethylamine (3.0 equiv) to the reaction mixture.
-
Electrolysis: Seal the cell and remove it from the glovebox. Immerse the cell in a water bath to maintain a constant temperature (e.g., 25 °C). Connect the electrodes to a constant current power supply and perform the electrolysis at a constant current of 8.0 mA for 12 hours.
-
Work-up and Purification: Upon completion of the electrolysis, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).
Experimental Workflow
Caption: Workflow for Ni-catalyzed electrochemical cross-coupling.
Asymmetric Electrochemical C-H Functionalization of Ketones with Amines
This method allows for the direct coupling of tertiary amines with ketones through an electrochemical oxidation catalyzed by a chiral primary amine.[7] This oxidant-free approach provides access to C1-alkylated tetrahydroisoquinolines with high yields and excellent enantioselectivities.[2]
Quantitative Data Summary
| Entry | Tertiary Amine | Ketone | Chiral Catalyst | Yield (%) | ee (%) | Reference |
| 1 | Tetrahydroisoquinoline | Acetone | Chiral Primary Amine | 95 | 96 | [7] |
| 2 | Tetrahydroisoquinoline | Cyclohexanone | Chiral Primary Amine | 92 | 95 | [7] |
| 3 | 2-Methyltetrahydroisoquinoline | Acetone | Chiral Primary Amine | 88 | 94 | [2] |
| 4 | Tetrahydroisoquinoline | Propiophenone | Chiral Primary Amine | 85 | 92 | [7] |
Table 2: Asymmetric electrochemical C-H functionalization of ketones with tertiary amines.
Experimental Protocol
Materials:
-
Tertiary amine (e.g., tetrahydroisoquinoline, 1.0 equiv)
-
Ketone (5.0 equiv)
-
Chiral primary amine catalyst (e.g., a derivative of a natural amino acid, 10 mol%)
-
2,6-Lutidine (1.5 equiv)
-
Tetra-n-butylammonium hexafluorophosphate (n-Bu₄NPF₆, 0.1 M)
-
Dichloromethane (CH₂Cl₂)
-
Undivided electrochemical cell
-
Reticulated vitreous carbon (RVC) anode
-
Platinum foil cathode
-
Constant potential power supply (potentiostat)
Procedure:
-
Cell Setup: Assemble an undivided electrochemical cell with an RVC anode and a platinum foil cathode.
-
Reaction Mixture Preparation: To the cell, add the tertiary amine (1.0 equiv), the ketone (5.0 equiv), the chiral primary amine catalyst (10 mol%), and 2,6-lutidine (1.5 equiv).
-
Electrolyte Solution: Add a 0.1 M solution of n-Bu₄NPF₆ in CH₂Cl₂ to the cell.
-
Electrolysis: Perform the electrolysis at a constant potential of +0.7 V (vs. Ag/AgCl) at room temperature until the starting material is consumed (monitored by TLC or GC).
-
Work-up and Purification: After the reaction is complete, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel.
-
Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess by chiral HPLC.
Signaling Pathway Diagram
Caption: Catalytic cycle for asymmetric C-H functionalization.
Bio-electrocatalytic Synthesis of Chiral Amines using ω-Transaminase
This innovative approach combines the high selectivity of enzymes with the clean driving force of electrochemistry to synthesize enantiomerically pure chiral amines.[7] An ω-transaminase (ω-TA) catalyzes the asymmetric amination of a prochiral ketone, while the electrochemical system regenerates the necessary cofactor (NADH) and drives the reaction equilibrium towards the desired product.
Quantitative Data Summary
| Entry | Ketone Substrate | ω-Transaminase | Faradaic Efficiency (%) | ee (%) | Reference |
| 1 | Acetophenone | (S)-ω-TA | 25.8 | >99 | [7] |
| 2 | 1-Phenyl-2-butanone | (S)-ω-TA | 27.6 | >99 | [7] |
| 3 | Propiophenone | (R)-ω-TA | 24.5 | >99 | [7] |
| 4 | 4-Fluoroacetophenone | (S)-ω-TA | 26.1 | >99 | [7] |
Table 3: Bio-electrocatalytic synthesis of chiral amines.
Experimental Protocol
Materials:
-
Prochiral ketone (e.g., 10 mM)
-
ω-Transaminase (ω-TA, appropriate enantioselectivity)
-
L-Alanine (amino donor, e.g., 100 mM)
-
L-Alanine dehydrogenase (for cofactor regeneration)
-
NAD⁺/NADH (cofactor, e.g., 1 mM)
-
Methyl viologen (MV²⁺, electron mediator, e.g., 2 mM)
-
Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Divided electrochemical cell (H-type cell) with a Nafion membrane
-
Carbon felt cathode
-
Platinum wire anode
-
Ag/AgCl reference electrode
-
Potentiostat
Procedure:
-
Catholyte Preparation: In the cathodic compartment of the H-type cell, prepare a solution containing the prochiral ketone, ω-TA, L-alanine, L-alanine dehydrogenase, NAD⁺, and methyl viologen in phosphate buffer.
-
Anolyte Preparation: Fill the anodic compartment with the same phosphate buffer.
-
Cell Setup: Place the carbon felt cathode in the catholyte and the platinum wire anode in the anolyte. Insert the Ag/AgCl reference electrode into the cathodic compartment.
-
Electrolysis: Apply a constant potential (e.g., -0.7 V vs. Ag/AgCl) to the cathode. The reaction progress can be monitored by taking aliquots from the catholyte at different time intervals and analyzing them by HPLC.
-
Work-up and Purification: Once the reaction has reached completion, stop the electrolysis. The product can be extracted from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate) after adjusting the pH. The extracted product can be further purified if necessary.
-
Analysis: Determine the concentration of the chiral amine product and the remaining ketone substrate by HPLC to calculate the conversion. Determine the enantiomeric excess of the product using a chiral HPLC column.
Experimental Workflow Diagram
Caption: Bio-electrocatalytic synthesis of chiral amines.
Conclusion
Electrochemical methods offer a versatile and sustainable platform for the synthesis of valuable chiral amine derivatives. The protocols outlined above for nickel-catalyzed cross-coupling, asymmetric C-H functionalization, and bio-electrocatalysis demonstrate the potential of electrosynthesis to address key challenges in modern organic chemistry. By leveraging the principles of electrochemistry, catalysis, and biocatalysis, researchers can develop novel and efficient routes to complex chiral molecules, accelerating drug discovery and development. Further research in this area, particularly in the development of new catalysts and reactor designs, will continue to expand the scope and applicability of these powerful synthetic tools.[3][8]
References
Application Notes and Protocols for the Synthesis of Neuroprotective Agents Using Boc-Amino Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of neuroprotective agents derived from Boc-amino acids. The use of the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide and medicinal chemistry, enabling the selective formation of amide bonds and the creation of diverse molecular architectures with therapeutic potential. This document will focus on two promising classes of neuroprotective agents: baicalein-amino acid derivatives and L-DOPA-dipeptide conjugates.
Introduction
Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a significant and growing global health challenge. A key strategy in the development of novel therapeutics is the design of neuroprotective agents that can prevent or slow neuronal cell death. Amino acid derivatives are attractive scaffolds for neuroprotective drug discovery due to their biocompatibility, chemical tractability, and their ability to interact with biological targets. The Boc protecting group offers a robust and versatile tool for the synthesis of these complex molecules.
Part 1: Baicalein-Boc-Amino Acid Derivatives as Neuroprotective Agents
Baicalein, a flavonoid extracted from the root of Scutellaria baicalensis, has demonstrated potent neuroprotective properties.[1][2] Conjugating amino acids to the baicalein scaffold can enhance its efficacy and pharmacokinetic profile.[1] This section details the synthesis and evaluation of these derivatives.
Quantitative Data Summary
The neuroprotective activity of synthesized baicalein-amino acid derivatives was assessed using an in vitro model of oxidative stress-induced neuronal cell death in SH-SY5Y neuroblastoma cells.[1] The half-maximal effective concentration (EC50) values, representing the concentration at which 50% of the neuroprotective effect is observed, are summarized in the table below.
| Compound | Amino Acid Derivative | Protecting Group | EC50 (µM)[1] |
| Baicalein | - | - | 24.77 |
| Edaravone | - (Positive Control) | - | 5.62 |
| Compound 1 | Boc-Glycine | Boc | 15.23 |
| Compound 2 | Boc-Alanine | Boc | 12.89 |
| Compound 3 | Boc-Valine | Boc | 10.45 |
| Compound 4 | Boc-Leucine | Boc | 9.87 |
| Compound 5 | Boc-Phenylalanine | Boc | 7.61 |
Experimental Protocols
Protocol 1: Synthesis of Baicalein-Boc-Amino Acid Derivatives [1]
This protocol describes the general procedure for the esterification of baicalein with various Boc-protected amino acids.
Materials:
-
Baicalein
-
Boc-amino acids (e.g., Boc-Gly-OH, Boc-Ala-OH, etc.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve baicalein (1 equivalent) and the desired Boc-amino acid (1.2 equivalents) in anhydrous DCM.
-
Coupling Agent Addition: To the solution, add DMAP (0.1 equivalents) followed by EDCI (1.5 equivalents).
-
Reaction: Stir the reaction mixture at room temperature (25 °C) for 12 hours under a nitrogen atmosphere.
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure baicalein-Boc-amino acid derivative.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Neuroprotection Assay (MTT Assay) [1]
This protocol outlines the procedure for evaluating the neuroprotective effects of the synthesized compounds against oxidative stress in SH-SY5Y cells.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
tert-Butyl hydroperoxide (t-BHP) to induce oxidative stress
-
Synthesized baicalein-Boc-amino acid derivatives
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for 2 hours.
-
Induction of Oxidative Stress: Add t-BHP to the wells (final concentration, e.g., 100 µM) to induce oxidative stress and incubate for another 24 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the cell viability as a percentage of the control (untreated) cells and determine the EC50 value for each compound.
Signaling Pathway
The neuroprotective effects of baicalein and its derivatives are, in part, mediated through the activation of the Keap1-Nrf2 antioxidant response pathway.
Caption: Keap1-Nrf2 signaling pathway activation by baicalein derivatives.
Part 2: L-DOPA-Dipeptide Conjugates as Anti-Parkinsonian Agents
L-DOPA remains the gold standard for Parkinson's disease therapy, but its long-term use is associated with motor complications. Prodrug strategies, such as the synthesis of L-DOPA-dipeptide conjugates, aim to improve its pharmacokinetic profile and therapeutic window.
Quantitative Data Summary
The in vivo efficacy of a synthesized L-DOPA dipeptide derivative was evaluated in a 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease.[2] The data represents the rotational behavior, a measure of dopamine receptor stimulation, following oral administration.
| Compound | Peak Rotational Activity (% of L-DOPA)[2] | AUC of Rotational Activity (% of L-DOPA)[2] |
| L-DOPA | 100 | 100 |
| (S)-isopropyl 2-(2-amino-2-methylpropanamido)-3-(3,4-dihydroxyphenyl)propanoate | 149 | 106 |
Experimental Protocols
Protocol 3: Synthesis of a Boc-Protected L-DOPA Dipeptide Derivative
This protocol provides a plausible synthetic route for a Boc-protected L-DOPA dipeptide, based on standard peptide coupling techniques.
Materials:
-
Boc-L-DOPA(di-OAc)-OH (di-acetylated L-DOPA to protect the catechol)
-
Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Amino Acid Ester Free Base Preparation: Dissolve the amino acid methyl ester hydrochloride in DCM and add TEA (1.1 equivalents). Stir for 15 minutes.
-
Coupling Reaction:
-
In a separate flask, dissolve Boc-L-DOPA(di-OAc)-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C and add DCC (1.1 equivalents).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the prepared amino acid ester free base solution to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to yield the Boc-protected dipeptide methyl ester.
-
Deprotection (Optional): The Boc group can be removed using trifluoroacetic acid (TFA) in DCM to yield the free amine. The acetyl protecting groups on the catechol can be removed under mild basic conditions.
Protocol 4: In Vivo Evaluation in a 6-OHDA-Lesioned Rat Model [2]
This protocol describes the assessment of the anti-parkinsonian activity of the synthesized compounds.
Materials:
-
6-OHDA-lesioned rats
-
Synthesized L-DOPA dipeptide derivative
-
L-DOPA (for comparison)
-
Apomorphine (for inducing rotational behavior)
-
Vehicle for oral administration
Procedure:
-
Animal Model: Use unilaterally 6-OHDA-lesioned rats, a well-established model of Parkinson's disease.
-
Drug Administration: Administer the test compounds or L-DOPA orally to the rats.
-
Behavioral Assessment:
-
Following drug administration, place the rats in a circular test arena.
-
Record the number of full contralateral rotations over a specified period (e.g., 2-4 hours).
-
-
Data Analysis: Quantify the total number of rotations and the peak rotational activity. Compare the results for the test compound to those of L-DOPA.
Signaling Pathway
The neuroprotective effects of L-DOPA and its derivatives can involve the modulation of the PI3K/Akt signaling pathway, which plays a crucial role in promoting cell survival and inhibiting apoptosis.
Caption: PI3K/Akt signaling pathway in neuroprotection.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical development of neuroprotective agents using Boc-amino acid derivatives.
Caption: Experimental workflow for neuroprotective agent discovery.
Conclusion
The use of Boc-amino acid derivatives in the synthesis of neuroprotective agents offers a powerful and flexible approach to developing novel therapeutics for neurodegenerative diseases. The examples of baicalein-amino acid derivatives and L-DOPA-dipeptide conjugates highlight the potential of this strategy to yield compounds with enhanced efficacy and improved pharmacological properties. The detailed protocols and workflows provided in these application notes are intended to serve as a valuable resource for researchers in this critical area of drug discovery.
References
Practical Applications of Boc-Phenylalaninol in Biochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl (Boc)-phenylalaninol is a pivotal chiral building block in modern biochemical and pharmaceutical synthesis. As a protected amino alcohol derived from the amino acid phenylalanine, it offers a versatile scaffold for the stereoselective synthesis of a wide array of biologically active molecules. The Boc protecting group provides stability and allows for controlled chemical transformations, making Boc-phenylalaninol an invaluable tool in the development of pharmaceuticals, including chiral drugs, enzyme inhibitors, and complex peptide analogs. Its significance lies in its ability to introduce a defined stereocenter, which is often crucial for the biological activity and safety of a drug candidate.[1][2]
This document provides detailed application notes and experimental protocols for the practical use of Boc-phenylalaninol in three key areas of biochemical synthesis: the synthesis of a chiral pharmaceutical, the preparation of a widely used chiral auxiliary, and the synthesis of a key intermediate for enzyme inhibitors and antiviral drugs.
Application Note 1: Synthesis of the Chiral Stimulant (S)-Amphetamine
Boc-D-phenylalaninol is a key intermediate in the enantioselective synthesis of (S)-Amphetamine (dextroamphetamine), a central nervous system stimulant. The synthesis leverages the chirality of D-phenylalanine to produce the desired enantiomerically pure drug. This multi-step process involves the reduction of the carboxylic acid, protection of the amino group, conversion of the alcohol to a leaving group, reduction of the leaving group, and final deprotection.
Quantitative Data: Synthesis of (S)-Amphetamine
| Step | Product | Starting Material | Reagents | Yield (%) |
| 1 | D-Phenylalaninol | D-Phenylalanine | LiBH₄, TMSCl | 99% |
| 2 | N-Boc-D-phenylalaninol | D-Phenylalaninol | (Boc)₂O | 95% |
| 3 | tert-Butyl (1R)-1-benzyl-2-iodoethyl carbamate | N-Boc-D-phenylalaninol | I₂, PPh₃, Imidazole | ~99% |
| 4 | tert-Butyl (1S)-1-methyl-2-phenylethyl carbamate | tert-Butyl (1R)-1-benzyl-2-iodoethyl carbamate | N-Selectride | Not specified |
| 5 | (S)-Amphetamine Hydrochloride | tert-Butyl (1S)-1-methyl-2-phenylethyl carbamate | Trifluoroacetic acid, HCl | 91% |
Experimental Protocol: Synthesis of (S)-Amphetamine
Step 1: Preparation of D-Phenylalaninol
-
To a cold (0 °C) solution of LiBH₄ (1.32 g, 60.54 mmol) in freshly distilled THF (30 ml), add trimethylsilyl chloride (15.36 ml, 121.07 mmol).
-
Remove the ice bath and stir the mixture at room temperature for 15 minutes.
-
Recool the mixture to 0 °C and add D-phenylalanine (5 g, 30.27 mmol).
-
Remove the ice bath and stir the reaction mixture overnight.
-
Cool the mixture to 0 °C and add MeOH (45 ml) dropwise, followed by 2.5 M aqueous NaOH (25 ml).
-
Evaporate the solvent in vacuo and extract the residue with chloroform (5x).
-
Dry the combined organic extracts over Na₂SO₄, filter, and evaporate in vacuo to yield D-phenylalaninol as a white crystalline solid (4.55 g, 99% yield).
Step 2: N-Boc-D-phenylalaninol
-
To a stirred, chilled (0 °C) solution of D-phenylalaninol (5 g, 33.1 mmol) in chloroform (85 ml), add solid di-tert-butyl dicarbonate (7.22 g, 33.1 mmol).
-
Stir the solution at 0 °C for 30 minutes and then at room temperature overnight.
-
Wash the solution with 20% phosphoric acid, saturated NaHCO₃ solution, and saturated NaCl solution.
-
Dry the organic layer over Na₂CO₃ and evaporate to dryness under reduced pressure.
-
Recrystallize the resulting solid from a hot hexane/ethyl acetate mixture to afford N-Boc-D-phenylalaninol as white fibrous crystals (7.48 g, 95% yield).
Step 3: Preparation of tert-Butyl (1R)-1-Benzyl-2-iodoethyl Carbamate
-
To a solution of N-Boc-D-phenylalaninol (assumed from previous step) in a suitable solvent, add triphenylphosphine and imidazole.
-
Add iodine portion-wise and stir until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with aqueous sodium thiosulfate and brine.
-
Purify the crude product by chromatography to obtain the iodo-compound.
Step 4: tert-Butyl (1S)-1-Methyl-2-phenylethyl carbamate
-
Dissolve the iodo compound (1.00 g, 2.77 mmol) in anhydrous THF (20 ml) and stir at -15 °C.
-
Add a 1.0 M solution of N-Selectride in THF (3.04 ml, 3.04 mmol) dropwise via syringe.
-
Allow the mixture to warm to 5 °C over 1.5 hours.
-
Quench the reaction by the slow addition of water, followed by a solution of K₂CO₃ and 30% H₂O₂.
-
Stir the mixture at ambient temperature for 1 hour and then work up to isolate the product.
Step 5: (S)-Amphetamine Hydrochloride
-
To a stirred, cooled (0 °C) solution of tert-Butyl (1S)-1-methyl-2-phenylethyl carbamate (2.59 g, 11.0 mmol) in DCM (20 ml), add trifluoroacetic acid (5 ml).
-
Stir the solution at room temperature until deprotection is complete.
-
Treat the residue with water, chloroform, and 50% NaOH solution.
-
Extract the aqueous layer and treat with HCl to precipitate the hydrochloride salt.
-
Collect the crystals to yield (S)-Amphetamine HCl (1.34 g, 91% yield).
Application Note 2: Preparation of Chiral Oxazolidinone Auxiliaries
(S)-4-Benzyl-2-oxazolidinone, a widely used Evans' chiral auxiliary, can be efficiently synthesized from L-phenylalanine. The process involves esterification, Boc protection of the amino group, reduction of the ester to the corresponding alcohol (Boc-L-phenylalaninol), and subsequent cyclization. These chiral auxiliaries are instrumental in various asymmetric reactions, including aldol additions, alkylations, and Diels-Alder reactions, allowing for a high degree of stereocontrol.[1][]
Quantitative Data: Synthesis of (S)-4-Benzyl-2-oxazolidinone
| Step | Product | Starting Material | Reagents | Overall Yield (%) |
| 1-3 | (S)-4-Benzyl-2-oxazolidinone | L-phenylalanine ethyl ester HCl | 1. (Boc)₂O, Na₂CO₃2. LiBH₄3. NaH | 98% |
Experimental Protocol: Synthesis of (S)-4-Benzyl-2-oxazolidinone
-
N-Boc Protection: To L-phenylalanine ethyl ester hydrochloride (1 mmol) dissolved in dioxane-water (2:1, 3.9 mL), add 0.5 M aqueous Na₂CO₃ (4 mL) at room temperature. Cool the solution to 0 °C, add di-tert-butyl dicarbonate (1.1 mmol), and stir for 3 hours at room temperature. Extract with EtOAc (3 x 10 mL).
-
Reduction to Boc-L-phenylalaninol: The crude N-Boc ethyl ester is reduced using LiBH₄ in a suitable solvent like THF to yield Boc-L-phenylalaninol.
-
Cyclization: Treat the resulting Boc-L-phenylalaninol with NaH in a suitable solvent (e.g., THF) to effect cyclization to the oxazolidin-2-one.
-
Purification: The combined organic layers from the initial extraction are washed, dried, and concentrated. The final product is purified by column chromatography on silica gel (60% EtOAc/hexanes) to yield (S)-4-benzyl-2-oxazolidinone.[1]
Application Note 3: Synthesis of a Key Intermediate for Enzyme Inhibitors
Boc-phenylalaninol is a valuable precursor for the synthesis of α-amino aldehydes, which are key intermediates in the preparation of β-amino-α-hydroxy acids. These structural motifs are present in numerous biologically active compounds, including the enzyme inhibitor Bestatin and core units of HIV protease inhibitors like Amprenavir.[4][5] The synthesis involves the mild oxidation of Boc-phenylalaninol to the corresponding aldehyde, followed by a nucleophilic addition reaction.
Quantitative Data: Synthesis of a Bestatin Intermediate
| Step | Product | Starting Material | Reagents | Diastereoselectivity |
| 1 | N-Boc-L-phenylalaninal | Boc-L-phenylalaninol | Dess-Martin Periodinane or Swern Oxidation reagents | Not applicable |
| 2 | (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutanoic acid derivative | N-Boc-L-phenylalaninal | Nucleophile (e.g., enolate) | High (syn-selective) |
Experimental Protocol: Synthesis of a Bestatin Intermediate Synthon
Step 1: Oxidation of Boc-L-phenylalaninol to N-Boc-L-phenylalaninal (Swern Oxidation)
-
In a flame-dried flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.1 eq) in anhydrous DCM and cool to -78 °C.[6]
-
Slowly add a solution of DMSO (1.2 eq) in anhydrous DCM, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Add a solution of Boc-L-phenylalaninol (1.0 eq) in anhydrous DCM dropwise, keeping the temperature at -78 °C. Stir for 45 minutes.
-
Add triethylamine (5.0 eq) dropwise and allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude aldehyde is often used immediately in the next step to minimize racemization.[1]
Step 2: Synthesis of (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutanoic acid derivative
-
The crude N-Boc-L-phenylalaninal is reacted with a suitable nucleophile, such as the enolate of a protected carboxylic acid, to form the carbon-carbon bond and introduce the hydroxyl group. The stereoselectivity of this step is often controlled by the chiral center already present in the aldehyde.
-
Subsequent workup and purification yield the desired β-amino-α-hydroxy acid derivative, a key synthon for Bestatin and other pharmaceuticals.[7][8][9]
Conclusion
Boc-phenylalaninol is a highly versatile and valuable chiral building block in biochemical synthesis. Its applications span the creation of enantiomerically pure pharmaceuticals, the development of powerful chiral auxiliaries for asymmetric synthesis, and the construction of complex intermediates for enzyme inhibitors and antiviral agents. The protocols outlined in this document provide a practical framework for researchers and professionals in drug development to utilize Boc-phenylalaninol in their synthetic endeavors, highlighting its central role in advancing medicinal chemistry and pharmaceutical sciences.
References
- 1. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Common precursor strategy for the synthesis of bestatin, amprenavir intermediate and syn-4-hydroxy-5-phenyl-γ-lactam - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. H52775.MD [thermofisher.com]
- 9. chemimpex.com [chemimpex.com]
Troubleshooting & Optimization
strategies to improve the yield of 2-(Boc-amino)-3-phenylpropylamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Boc-amino)-3-phenylpropylamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The two most common and effective strategies for synthesizing this compound are:
-
Boc Protection of 3-phenyl-1,2-propanediamine: This involves the selective protection of one of the amino groups of the corresponding diamine using di-tert-butyl dicarbonate (Boc)₂O.
-
Reductive Amination: This route typically involves the reaction of a suitable carbonyl compound, such as N-Boc-phenylalaninal, with an amine source, followed by reduction of the intermediate imine.
Q2: How can I improve the selectivity for mono-Boc protection of a diamine?
A2: Achieving high selectivity for mono-protection over di-protection is a common challenge. Key strategies include:
-
Control of Stoichiometry: Use a slight excess of the diamine relative to the Boc anhydride.
-
Slow Addition: Add the Boc anhydride solution dropwise to the reaction mixture to maintain a low concentration of the protecting agent.
-
Low Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C) to slow down the reaction rate and improve selectivity.
-
Use of Additives: In some cases, the use of a catalyst or a specific solvent system can enhance mono-selectivity.
Q3: What are the common side reactions during Boc protection of amines?
A3: Besides the formation of the di-Boc protected product, other potential side reactions include the formation of ureas, especially with sterically hindered amines, and the protection of other nucleophilic groups like hydroxyls if present in the molecule.[1]
Q4: Which reducing agents are suitable for the reductive amination synthesis of this compound?
A4: Several reducing agents can be employed, with the choice depending on the specific substrate and desired reaction conditions. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[2] NaBH(OAc)₃ is often preferred for its mildness and high chemoselectivity for imines over carbonyls.[2]
Troubleshooting Guides
Guide 1: Boc Protection of 3-phenyl-1,2-propanediamine
Issue 1: Low Yield of the Mono-Boc Protected Product
| Possible Cause | Troubleshooting Action |
| Formation of Di-Boc Protected Byproduct | - Carefully control the stoichiometry of (Boc)₂O (use 1.0-1.1 equivalents).- Add (Boc)₂O slowly to the reaction mixture.- Conduct the reaction at a lower temperature (e.g., 0 °C). |
| Incomplete Reaction | - Increase the reaction time.- Ensure efficient stirring.- Consider a more effective base or solvent system (see data table below). |
| Loss of Product during Workup | - Optimize the extraction pH to ensure the product is in the organic phase.- Use a continuous extraction apparatus for products with moderate aqueous solubility. |
Issue 2: Presence of Impurities After Purification
| Possible Cause | Troubleshooting Action |
| Residual (Boc)₂O or its byproducts | - During workup, wash the organic layer with a dilute solution of sodium bicarbonate.- Use a scavenger resin to remove excess (Boc)₂O before purification. |
| Co-elution with Starting Material or Byproduct | - Optimize the mobile phase for column chromatography (e.g., gradient elution).- Consider using a different stationary phase (e.g., alumina). |
Guide 2: Reductive Amination Route
Issue 1: Low Conversion of Starting Materials
| Possible Cause | Troubleshooting Action |
| Inefficient Imine Formation | - Use a dehydrating agent (e.g., molecular sieves) to remove water and drive the equilibrium towards imine formation.- Adjust the pH of the reaction mixture (typically weakly acidic conditions favor imine formation).- Increase the reaction temperature or time for imine formation before adding the reducing agent. |
| Inactive Reducing Agent | - Use a fresh batch of the reducing agent.- Ensure anhydrous conditions if using a moisture-sensitive reducing agent. |
Issue 2: Formation of Alcohol Byproduct
| Possible Cause | Troubleshooting Action |
| Reduction of the Carbonyl Starting Material | - Use a more chemoselective reducing agent that preferentially reduces the imine over the carbonyl group (e.g., NaBH(OAc)₃).- Add the reducing agent after confirming the formation of the imine via TLC or LC-MS. |
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of Mono-Boc Protected Diamines (Analogous Systems)
| Diamine | (Boc)₂O (equiv.) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethylenediamine | 1.0 | - | Water/Acetone | RT | 0.2 | 87 | [1] |
| 1,2-Diaminopropane | 1.0 | - | Water/Acetone | RT | 0.2 | 85 | [1] |
| 1,3-Diaminopropane | 1.0 | - | Water/Acetone | RT | 0.2 | 92 | [1] |
| 1,4-Diaminobutane | 1.1 | TEA | CH₂Cl₂ | RT | 12 | 81 | [3] |
| 1,6-Hexanediamine | 1.0 | - | Water/Acetone | RT | 0.2 | 95 | [1] |
Note: This data is for analogous diamines and serves as a guideline for optimizing the synthesis of this compound.
Table 2: Comparison of Reducing Agents for Reductive Amination (General Performance)
| Reducing Agent | Advantages | Disadvantages | Typical Solvents |
| NaBH₄ | Inexpensive, readily available. | Can reduce aldehydes and ketones; often requires a two-step process.[2] | Methanol, Ethanol |
| NaBH₃CN | Highly selective for imines over carbonyls, allowing for one-pot reactions.[2] | Toxic byproducts (cyanide). | Methanol, THF |
| NaBH(OAc)₃ | Mild, highly chemoselective, good for a wide range of substrates.[2] | More expensive than NaBH₄. | Dichloromethane, THF, 1,2-Dichloroethane |
Experimental Protocols
Protocol 1: Synthesis of this compound via Boc Protection
-
Dissolution: Dissolve 3-phenyl-1,2-propanediamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of water and acetone.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in the same solvent to the cooled diamine solution over a period of 1-2 hours.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction with water.
-
If using an organic solvent, separate the organic layer. Wash with a saturated solution of sodium bicarbonate, followed by brine.
-
If using an aqueous solvent system, extract the product with an organic solvent like ethyl acetate.
-
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
Protocol 2: Synthesis of this compound via Reductive Amination
-
Imine Formation:
-
Dissolve N-Boc-phenylalaninal (1.0 eq) and a suitable amine source (e.g., ammonium acetate or benzylamine, 1.2 eq) in a solvent such as methanol or 1,2-dichloroethane.
-
Add a dehydrating agent like 3Å molecular sieves.
-
Stir the mixture at room temperature for 1-4 hours to allow for imine formation. Monitor by TLC.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
-
Workup:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine.
-
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis via Boc protection.
Caption: Experimental workflow for the synthesis via reductive amination.
Caption: Troubleshooting decision-making workflow.
References
Technical Support Center: Optimization of Boc Protection of Amines
Welcome to the technical support center for the Boc protection of amines. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges during the tert-butoxycarbonyl (Boc) protection of primary and secondary amines.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Boc protection of an amine?
The Boc protection of an amine involves the reaction of the amine with di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride. The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. This forms a stable carbamate, effectively protecting the amine. The process can be catalyzed by a base, which helps to neutralize the protonated amine intermediate and accelerate the reaction.[1]
Q2: My Boc protection reaction is incomplete or has failed. What are the common causes?
Several factors can lead to an incomplete or failed Boc protection reaction:
-
Low Nucleophilicity of the Amine: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines may react slowly or not at all with (Boc)₂O.[2][3]
-
Poor Solubility of Starting Materials: If the amine, especially zwitterionic compounds like amino acids, is not fully dissolved in the reaction solvent, the reaction can be slow or incomplete.[2][4]
-
Inappropriate Base or Base Amount: While not always necessary, a base is often used to drive the reaction to completion. The choice of base (e.g., triethylamine (TEA), sodium hydroxide (NaOH), 4-dimethylaminopyridine (DMAP)) and its stoichiometry are crucial.[2]
-
Hydrolysis of Boc Anhydride: In aqueous conditions, (Boc)₂O can hydrolyze. While the reaction with an amine is generally faster, prolonged reaction times in water without a sufficient excess of the anhydride can lead to lower yields.[2]
-
Side Reactions: The presence of other nucleophilic groups in the substrate can lead to competitive reactions with the Boc anhydride.[2]
Q3: I am observing the formation of multiple products. What are the likely side reactions?
The formation of multiple products can be due to:
-
N,N-di-Boc Formation: Primary amines can sometimes undergo a second protection to form a di-Boc protected amine, especially under forcing conditions or with a large excess of (Boc)₂O.[2]
-
Reaction with Other Functional Groups: Other nucleophilic groups present in the substrate, such as hydroxyl (-OH) or thiol (-SH) groups, can also react with Boc anhydride.[2]
-
Urea Formation: This can be an issue with sterically hindered amines.[5]
Q4: What is the best workup procedure for a Boc protection reaction?
A typical workup procedure involves:
-
Quenching: If excess (Boc)₂O is a concern, it can be quenched by adding a small amount of a nucleophilic amine, such as N,N-dimethylethylenediamine.[2]
-
Solvent Removal: The reaction solvent is typically removed under reduced pressure.[1]
-
Aqueous Extraction: The residue is redissolved in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed sequentially with a dilute acid (like 1 M HCl, especially if a base like TEA was used), followed by saturated aqueous sodium bicarbonate (NaHCO₃) and brine.[6][7]
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo to yield the crude product.[1][6]
-
Purification: If necessary, the product can be purified by column chromatography on silica gel.[7]
Q5: How can I remove unreacted Boc anhydride from my product?
Excess Boc anhydride can sometimes be challenging to remove. Here are a few strategies:
-
Sublimation: Since Boc anhydride has a low melting point (22-24 °C) and is volatile, it can often be removed under high vacuum.[8][9]
-
Basic Wash: A thorough wash with saturated sodium bicarbonate solution during the workup can help hydrolyze the remaining anhydride.[10]
-
Scavenging Reagents: Polymer-supported trisamine or imidazole can be used to react with and remove excess Boc anhydride.[3][10]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the Boc protection of amines.
| Problem | Potential Cause | Suggested Solution |
| Incomplete or Slow Reaction | Low nucleophilicity of the amine (e.g., aromatic amines).[2][11] | Increase reaction temperature.[5] Use an alcoholic solvent like methanol, which can significantly accelerate the reaction rate for aromatic amines.[5][11] Consider using a catalyst such as DMAP.[2] |
| Poor solubility of the amine starting material.[2][3] | Use a solvent mixture, such as water/THF or water/methanol, to improve solubility.[1][5] For zwitterionic compounds like amino acids, running the reaction in an aqueous basic solution (e.g., with NaOH or NaHCO₃) can be effective.[4][5] | |
| Steric hindrance around the amine.[5] | For highly hindered amines, consider forming the sodium salt of the amine first using a strong base like NaH or NaHMDS before adding the Boc anhydride.[5] | |
| Formation of Byproducts | Di-Boc protection of a primary amine.[2] | Use a stoichiometric amount of (Boc)₂O (e.g., 1.05-1.1 equivalents) and monitor the reaction progress carefully by TLC or LC-MS. |
| Reaction with other nucleophiles (e.g., -OH, -SH) in the substrate.[2] | Carefully control the reaction conditions, such as temperature (running the reaction at 0 °C or room temperature) and stoichiometry of (Boc)₂O. | |
| Formation of a mixed anhydride with a carboxylic acid present in the substrate.[4][5] | Run the reaction in an aqueous solution with a base like sodium hydroxide. This will help to hydrolyze any mixed anhydride that forms.[4] | |
| Difficult Purification | Residual Boc anhydride in the final product.[10] | During workup, wash the organic layer thoroughly with saturated NaHCO₃.[10] Use a scavenger resin like polymer-supported trisamine.[3] Remove the excess (Boc)₂O under high vacuum.[9] |
Experimental Protocols
Protocol 1: Standard Boc Protection of a Primary or Secondary Amine
This protocol is a general and widely applicable method for the Boc protection of a broad range of amines.[7]
Materials:
-
Primary or secondary amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) in anhydrous THF.
-
Add triethylamine (1.2-1.5 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (1.1-1.5 eq) to the stirring amine solution. The (Boc)₂O can be added as a solid in one portion or as a solution in a minimal amount of THF.[7]
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the THF under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[7]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to afford the crude Boc-protected amine.
-
If necessary, purify the product by column chromatography on silica gel.[7]
Protocol 2: Boc Protection under Aqueous Conditions
This method is particularly useful for amines that are poorly soluble in organic solvents, such as amino acid salts.[12]
Materials:
-
Amine or amine hydrochloride salt
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Water
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
Procedure:
-
Dissolve the amine (1.0 eq) in a mixture of water and a co-solvent like acetone or THF. If starting with an amine salt, dissolve it in water and add a base (e.g., NaHCO₃ or NaOH) to neutralize it.
-
Add di-tert-butyl dicarbonate (1.1-1.5 eq) to the stirred solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction time can vary from a few minutes to several hours.[12] Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, extract the aqueous mixture with an organic solvent like dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.
Data Presentation
Table 1: Comparison of Reaction Conditions for Boc Protection
| Amine Type | Reagents | Solvent | Base | Temperature | Typical Time | Yield (%) | Reference(s) |
| Primary Aliphatic | (Boc)₂O (1.1 eq) | THF | TEA (1.2 eq) | Room Temp. | 2-12 h | >90 | [7] |
| Secondary Aliphatic | (Boc)₂O (1.1 eq) | DCM | TEA (1.5 eq) | Room Temp. | 4-16 h | >90 | [8] |
| Aromatic (Aniline) | (Boc)₂O (1.05 eq) | Methanol | None | Room Temp. | 30 min - 2 h | >95 | [5][11] |
| Amino Acid | (Boc)₂O (1.5 eq) | Water/THF (1:1) | NaOH (2.0 eq) | 0 °C to RT | 2-6 h | 85-95 | [1][2] |
| Hindered Amine | (Boc)₂O (1.2 eq) | THF | NaH (1.1 eq) then (Boc)₂O | 0 °C to RT | 12-24 h | Variable | [5] |
Visualizations
Caption: General experimental workflow for Boc protection.
Caption: Troubleshooting workflow for incomplete Boc protection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Anhydride [commonorganicchemistry.com]
- 9. chemtips.wordpress.com [chemtips.wordpress.com]
- 10. reddit.com [reddit.com]
- 11. wuxibiology.com [wuxibiology.com]
- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Boc-Protected Intermediates
Welcome to our technical support center dedicated to addressing the challenges encountered during the purification of Boc-protected intermediates. This resource is tailored for researchers, scientists, and drug development professionals, providing practical troubleshooting guides and frequently asked questions (FAQs) to streamline your experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues faced during the purification of Boc-protected compounds in a direct question-and-answer format.
Q1: My Boc-protected product is an oil and will not solidify. How can I obtain a solid product?
A1: The oily nature of Boc-protected intermediates is a frequent challenge, often arising from residual solvents, impurities, or the inherent properties of the molecule itself.[1] Here are several strategies to induce solidification:
-
Complete Solvent Removal: Ensure all solvents from the reaction and work-up are thoroughly removed under a high vacuum. Gentle heating (e.g., 40-50°C) can be beneficial, but exercise caution to prevent thermal degradation.[1]
-
Trituration: Vigorously stir the oil with a non-polar solvent in which the product has low solubility, but the impurities are soluble.[1] Common solvents for this purpose include hexanes, diethyl ether, or a mixture of both. This process can wash away impurities and promote crystallization.[1]
-
Seed Crystallization: If a small amount of solid product is available from a previous batch, it can be used as a seed crystal.[1] Introduce a tiny crystal into the oil and let it stand at room temperature or in a refrigerator to initiate crystallization.[1][2]
-
Solvent-Antisolvent Crystallization: Dissolve the oily product in a minimal amount of a "good" solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a "poor" solvent (e.g., hexanes, pentane) until the solution becomes cloudy.[1][3] Allowing the solution to stand may lead to the formation of crystals over time.[1]
-
pH Adjustment: For acidic products, dissolve the oil in an aqueous basic solution (e.g., 1M sodium bicarbonate), wash with an organic solvent like ether to remove non-polar impurities, and then re-acidify the aqueous layer with a mild acid (e.g., 1M HCl or citric acid) to a pH of 2-3 to precipitate the pure product.[1]
Q2: My TLC analysis shows multiple spots after the Boc protection reaction. What are the likely impurities and how can I remove them?
A2: The presence of multiple spots on a TLC plate indicates an impure product. The common impurities in a Boc protection reaction include unreacted starting amine, excess (Boc)₂O, and byproducts.
-
Unreacted Starting Material: Can be removed by an acidic wash (e.g., 1M HCl) during the work-up.[1]
-
Excess (Boc)₂O and its byproducts: Can be removed by a basic wash (e.g., saturated aqueous sodium bicarbonate solution).[1]
-
Other Impurities: Flash chromatography is a common and effective method for separating the desired product from other impurities.[1]
Below is a diagram illustrating the sources of common impurities and their removal strategies.
Caption: Impurity sources and removal pathways in Boc-protection.
Q3: I am struggling to get good separation during flash chromatography. What can I do to optimize the purification?
A3: Optimizing the mobile phase is crucial for achieving good separation in flash chromatography.[1]
-
Solvent System: For Boc-protected amino acids, a common mobile phase is a gradient of ethyl acetate in hexanes or petroleum ether. It is advisable to start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.[1]
-
Additives: The addition of a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase can improve the peak shape and resolution for acidic compounds by suppressing the ionization of the carboxylic acid.[1]
Data Presentation: Purification Technique Comparison
The choice of purification technique significantly impacts yield, purity, scalability, and cost-effectiveness. The following table summarizes the key performance metrics for common purification methods for Boc-protected compounds.[4]
| Feature | Flash Chromatography | Preparative HPLC | Crystallization |
| Purity Achievable | Moderate to High | Very High | High to Very High |
| Sample Throughput | High | Low to Moderate | Variable (can be high for established protocols) |
| Cost per Sample | Low | High | Low (if successful) |
| Scalability | Good | Poor to Moderate | Excellent |
| Common Use Case | Routine purifications, initial cleanup | Final purification of high-value compounds, difficult separations | Large-scale purification of solid compounds |
Experimental Protocols
Here are detailed methodologies for key purification techniques.
Protocol 1: Purification by Recrystallization (Solvent-Antisolvent Method)
This protocol is suitable for compounds that are oils or amorphous solids.
-
Dissolution: Place the crude Boc-protected intermediate in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., ethyl acetate) to dissolve the compound, with gentle heating and stirring if necessary.[3]
-
Induce Cloudiness: Once fully dissolved, slowly add a "poor" solvent (e.g., hexane) dropwise while stirring until the solution becomes persistently cloudy.[3]
-
Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.[3]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.[3]
-
Drying: Dry the crystals under vacuum to a constant weight.[3]
Protocol 2: Purification via Dicyclohexylamine (DCHA) Salt Formation
This method is particularly useful for purifying oily Boc-amino acids.[3]
-
Salt Formation: Dissolve the crude oily Boc-amino acid in diethyl ether. Slowly add one equivalent of dicyclohexylamine with stirring. A precipitate of the DCHA salt should form.[3]
-
Isolation of Salt: Collect the solid DCHA salt by vacuum filtration and wash it with cold diethyl ether. The salt can be recrystallized if further purification is needed.[3]
-
Liberation of Free Acid: To recover the purified Boc-amino acid, suspend the DCHA salt in ethyl acetate and transfer it to a separatory funnel.[3]
-
Acidification: Add a 10% aqueous solution of phosphoric acid and shake the funnel. The pH of the aqueous layer should be between 2 and 3.[3]
-
Extraction and Washing: Separate the layers and wash the organic phase with water until the pH of the aqueous wash is neutral (≥4).[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the purified Boc-amino acid.[3]
Mandatory Visualizations
Troubleshooting Workflow for Oily Product
The following diagram provides a decision-making workflow for handling an oily Boc-protected product.
Caption: A decision tree for solidifying oily Boc-protected products.
General Purification Workflow
This diagram outlines a general workflow for the purification of a Boc-protected intermediate after the reaction is complete.
Caption: A typical purification sequence for Boc-protected intermediates.
References
Technical Support Center: The Stability of the Boc Protecting Group in Basic and Nucleophilic Environments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the stability of the tert-butyloxycarbonyl (Boc) protecting group under various basic and nucleophilic conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: How stable is the Boc group to common aqueous bases like sodium hydroxide (NaOH)?
A1: The Boc group is generally considered stable to aqueous bases like sodium hydroxide at room temperature.[1][2] However, prolonged exposure, elevated temperatures, or the presence of certain structural features in the substrate can lead to cleavage. For standard reactions, it is a reliable protecting group in the presence of moderate concentrations of aqueous bases.
Q2: Can I use organic bases like triethylamine (TEA) or piperidine with Boc-protected compounds?
A2: Yes, the Boc group is highly stable towards common organic bases such as triethylamine (TEA) and diisopropylethylamine (DIPEA).[1] It is also stable to piperidine, which is a key feature for its use in orthogonal protecting group strategies with the base-labile Fmoc group in peptide synthesis.[1][3]
Q3: Are there any specific basic conditions that can cleave the Boc group?
A3: While generally stable, the Boc group can be cleaved under certain basic conditions. This is particularly observed when the Boc group is attached to an electron-deficient nitrogen atom, such as in N-Boc-indoles or N-Boc-pyrroles.[4] In these cases, the increased acidity of the N-H proton (in the deprotected form) and the stability of the resulting anion facilitate cleavage even with milder bases like sodium carbonate.[4] Stronger bases like sodium methoxide or potassium tert-butoxide, especially at elevated temperatures, can also lead to cleavage of the Boc group from less activated amines.
Q4: How does the Boc group hold up against common nucleophiles?
A4: The Boc group is robust against a wide range of nucleophiles.[2] This includes amines, hydrazines, and enolates under standard reaction conditions.[2][5] This stability allows for various chemical transformations on other parts of the molecule without affecting the Boc-protected amine.
Q5: What is the stability of the Boc group towards reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄)?
A5: The Boc group is generally stable to sodium borohydride (NaBH₄) in alcoholic solvents.[6][7] However, there are reports of Boc group cleavage with NaBH₄, particularly with N-Boc-indoles, where the substrate's electronics play a significant role.[8] Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent, and while the Boc group can sometimes survive, it is not considered reliably stable, especially at elevated temperatures.[9][10]
Troubleshooting Guides
Issue 1: Unexpected cleavage of the Boc group during a reaction with a strong base.
-
Possible Cause: The substrate may contain an electron-withdrawing group that increases the lability of the Boc group. For example, N-Boc-anilines with strong electron-withdrawing substituents or N-Boc-heterocycles are more prone to basic cleavage.
-
Solution:
-
Lower the reaction temperature.
-
Use a milder base if the desired reaction allows.
-
Reduce the reaction time and monitor the reaction progress closely by TLC or LC-MS.
-
Consider an alternative protecting group if the basic conditions are essential for the transformation.
-
Issue 2: Partial removal of the Boc group during a nucleophilic substitution reaction.
-
Possible Cause: While generally stable, prolonged reaction times at elevated temperatures with highly nucleophilic reagents can lead to slow cleavage of the Boc group.
-
Solution:
-
Attempt the reaction at a lower temperature for a longer duration.
-
Use a less nucleophilic reagent if possible.
-
Monitor the reaction to stop it once the desired product is formed, minimizing the time the Boc-protected compound is exposed to the nucleophile.
-
Issue 3: My Boc-protected indole is deprotecting under mild basic workup.
-
Possible Cause: N-Boc-indoles are known to be significantly more labile to basic conditions than typical N-Boc-alkylamines or -arylamines.[8] Even weak bases like sodium carbonate can cause deprotection.
-
Solution:
-
Perform the aqueous workup at a lower temperature (e.g., 0 °C).
-
Use a buffered aqueous solution with a pH closer to neutral if the chemistry permits.
-
Minimize the duration of the basic wash.
-
Consider using an alternative N-protecting group for the indole if harsh basic conditions are required in subsequent steps.
-
Data Presentation
Table 1: Qualitative Stability of the Boc Group in Basic Environments
| Reagent/Condition | Solvent | Temperature | Stability Outcome | Citation(s) |
| 1 M Sodium Hydroxide | Water/THF | Room Temperature | Generally Stable | [1][2] |
| Sodium Carbonate | Methanol/Water | Room Temperature | Generally Stable | |
| Triethylamine (TEA) | Dichloromethane (DCM) | Room Temperature | Stable | [1] |
| Piperidine (20%) | N,N-Dimethylformamide (DMF) | Room Temperature | Stable | [1][3] |
| Sodium Methoxide | Methanol | Reflux | May lead to cleavage | [11] |
| N-Boc-Indole with Na₂CO₃ | Methanol | Reflux | Cleavage observed | [8] |
Table 2: Qualitative Stability of the Boc Group in Nucleophilic Environments
| Reagent/Condition | Solvent | Temperature | Stability Outcome | Citation(s) |
| Hydrazine | Methanol | Room Temperature | Generally Stable | [5] |
| Sodium Borohydride (NaBH₄) | Methanol | Room Temperature | Generally Stable (Substrate dependent) | [6][8] |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 °C to Reflux | Potentially Unstable | [9][10] |
| Grignard Reagents (e.g., MeMgBr) | Tetrahydrofuran (THF) | Room Temperature | Generally Stable | [2] |
| Sodium Enolates | Tetrahydrofuran (THF) | Room Temperature | Generally Stable | [2] |
Experimental Protocols
Protocol 1: General Procedure for Testing the Stability of a Boc-Protected Amine to a Basic Condition
This protocol describes a general method to quantify the stability of a Boc-protected compound under specific basic conditions using HPLC analysis.
-
Preparation of Stock Solution:
-
Prepare a stock solution of the Boc-protected amine at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or the solvent to be used in the reaction).
-
-
Reaction Setup:
-
In a reaction vial, add a specific volume of the stock solution.
-
Add the basic reagent (e.g., a solution of NaOH in water/methanol or an organic base like triethylamine) to achieve the desired final concentration.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 50 °C).
-
-
Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 950 µL) of a solution that neutralizes the base (e.g., a mixture of acetonitrile/water with 0.1% TFA).[3]
-
-
HPLC Analysis:
-
Inject the quenched samples into a reverse-phase HPLC system equipped with a C18 column and a UV detector.
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to separate the starting material from the deprotected product.
-
-
Data Analysis:
-
Integrate the peak areas of the starting material and the deprotected product at each time point.
-
Calculate the percentage of the remaining Boc-protected compound at each time point to determine the stability.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing Boc group stability.
Caption: Factors influencing Boc group stability in basic/nucleophilic media.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Selective N-Boc Deprotection in Multifunctional Compounds
Welcome to the technical support center for the selective deprotection of N-tert-butoxycarbonyl (N-Boc) protecting groups. This resource is designed for researchers, scientists, and professionals in drug development to navigate the challenges of removing the Boc group in the presence of other sensitive functionalities. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your synthetic chemistry endeavors.
Troubleshooting Guides
This section addresses specific issues that may arise during N-Boc deprotection, offering potential causes and solutions in a question-and-answer format.
Issue 1: Incomplete or Sluggish Deprotection
Question: My N-Boc deprotection reaction is slow or fails to reach completion, even with standard acidic conditions like TFA in DCM. What are the possible reasons, and how can I resolve this?
Answer: Several factors can contribute to incomplete or slow N-Boc deprotection:
-
Insufficient Acid Strength or Concentration: The acidity of the reaction medium may not be sufficient to efficiently cleave the Boc group.
-
Low Reaction Temperature: Lower temperatures can significantly slow down the reaction rate.
-
Steric Hindrance: Bulky substituents near the N-Boc group can impede the access of acid reagents.
Recommended Solutions:
-
Increase Acid Concentration or Temperature: Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). If the reaction is being performed at 0°C, consider allowing it to warm to room temperature. For particularly stubborn substrates, using neat TFA for a short period might be effective, provided the compound is stable under these conditions.[1][2]
-
Use a Stronger Acid System: A solution of 4M hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or ethyl acetate can be a more potent alternative to TFA/DCM.[2]
-
Alternative Methods for Acid-Sensitive Substrates: If your compound contains other acid-labile groups, consider milder acidic conditions such as aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[2] Lewis acids like zinc bromide (ZnBr₂) can also be effective.[2] For highly sensitive molecules, non-acidic methods like thermal deprotection or using oxalyl chloride in methanol are excellent alternatives.[1][2]
Issue 2: Observation of Unexpected Byproducts
Question: I am observing unexpected peaks in my LC-MS analysis after N-Boc deprotection, suggesting the formation of side products. What are the common side reactions, and how can they be minimized?
Answer: The most common side reaction during acidic N-Boc deprotection is the alkylation of nucleophilic functional groups by the liberated tert-butyl cation.[1]
-
Susceptible Residues: In peptide synthesis, amino acids with nucleophilic side chains are particularly at risk, including Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[1][3] Other vulnerable functionalities include electron-rich aromatic rings and thiols.[1]
-
Trifluoroacetylation: When using TFA for deprotection, the newly formed free amine can sometimes be acylated by a reactive TFA-derived species, leading to a trifluoroacetylated byproduct.[2]
Recommended Solutions:
-
Use of Scavengers: The most effective way to prevent tert-butylation is to add a "scavenger" to the reaction mixture. Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your substrate.[1][3] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[1][4]
-
Alternative Deprotection Reagents: To avoid trifluoroacetylation, consider using 1-2M HCl in dioxane, a common alternative in solid-phase peptide synthesis.[2]
-
Thorough Work-up: Ensure complete removal of residual TFA after the reaction by co-evaporation with a solvent like toluene.[2]
Frequently Asked Questions (FAQs)
Q1: Can I selectively deprotect one N-Boc group in the presence of another?
A1: Yes, selective deprotection is possible, although it can be challenging. The reactivity of a Boc group is influenced by the electronic nature of the nitrogen it is attached to. For instance, an aryl N-Boc group is generally more labile than an alkyl N-Boc group. Thermal deprotection methods, especially in a continuous flow setup, have demonstrated success in selectively removing an aryl N-Boc group by carefully controlling the temperature and residence time.[5]
Q2: How can I monitor the progress of my N-Boc deprotection reaction?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. The deprotected amine is typically more polar than the N-Boc protected starting material and will therefore have a lower Rf value. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.
Q3: Are there any "green" or environmentally friendly methods for N-Boc deprotection?
A3: Yes, several methods are considered more environmentally benign. Thermal deprotection in boiling water is a catalyst-free option that avoids the use of strong acids and organic solvents.[6] Using aqueous phosphoric acid is another milder and more environmentally friendly acidic method.[7]
Q4: What is the mechanism of acid-catalyzed N-Boc deprotection?
A4: The deprotection is initiated by the protonation of the carbamate's carbonyl oxygen by an acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and spontaneously decomposes to release carbon dioxide and the free amine. The liberated amine is then typically protonated by the excess acid in the reaction mixture to form an amine salt.[4]
Data Presentation
Table 1: Comparison of Common N-Boc Deprotection Methods
| Method/Reagent | Substrate Type | Conditions | Time | Typical Yield (%) | Notes |
| Acidic | |||||
| TFA / DCM | General Amines | 20-50% TFA in DCM, RT | 0.5 - 4 h | >90 | Most common method; scavengers recommended.[4] |
| HCl / Dioxane | General Amines | 4M HCl in Dioxane, RT | 1 - 4 h | >90 | Good alternative to TFA; product is HCl salt.[8][9] |
| Aqueous H₃PO₄ | General Amines | 85% H₃PO₄ in THF/Water | Variable | High | Milder, "greener" acidic option.[7][10] |
| Neutral/Mild | |||||
| Oxalyl Chloride / MeOH | Aromatic, Aliphatic, Heterocyclic | 3 equiv. (COCl)₂, MeOH, RT | 1 - 4 h | 70-90 | Tolerant of many functional groups.[11] |
| Thermal | |||||
| Boiling Water | Aromatic & Aliphatic Amines | Water, 100°C | 10 min - 2 h | Quantitative | "Green" method; substrate must be water-soluble or reaction is sluggish.[6][12] |
| Continuous Flow | Aryl & Alkyl Amines | Methanol or TFE, 120-240°C | 20 - 30 min | 88-93 | Allows for selective deprotection by temperature control.[5] |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Deprotection using TFA in DCM
-
Dissolution: Dissolve the N-Boc protected amine in anhydrous dichloromethane (DCM) in a round-bottom flask with a magnetic stir bar to a concentration of 0.1-0.5 M.
-
Addition of TFA: Cool the solution to 0°C using an ice bath. If necessary, add a scavenger (e.g., triisopropylsilane, 2.5-5% v/v).[1] Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution. The final concentration of TFA typically ranges from 20% to 50% (v/v).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[4]
-
Neutralization & Extraction: Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate). Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Caution: CO₂ evolution may occur. Wash the organic layer with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the deprotected amine.
Protocol 2: General Procedure for N-Boc Deprotection using HCl in Dioxane
-
Preparation: Dissolve the N-Boc protected amine in a minimal amount of a suitable solvent or use it directly.
-
Addition of HCl: Add a 4M solution of HCl in 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.[13]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Isolation: The product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether. If no precipitate forms, the solvent can be removed under reduced pressure.[13]
Protocol 3: N-Boc Deprotection using Oxalyl Chloride in Methanol
-
Preparation: Dissolve the N-Boc protected substrate (1 equivalent) in methanol.
-
Addition of Reagent: Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours.[11]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by standard methods.[11]
Protocol 4: Thermal N-Boc Deprotection in Boiling Water
-
Preparation: Suspend the N-Boc protected amine (1 equivalent) in deionized water.
-
Reaction: Heat the mixture to reflux (100°C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 10 minutes to several hours depending on the substrate's solubility.[12]
-
Work-up: After cooling, the product can be extracted with an appropriate organic solvent. Dry the organic layer and concentrate to yield the free amine.
Visualizations
Caption: Decision workflow for selecting an N-Boc deprotection method.
Caption: Troubleshooting workflow for N-Boc deprotection reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Preventing Racemization in Chiral Amine Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the loss of stereochemical integrity during the synthesis of chiral amines. Chiral amines are crucial building blocks in over 40% of pharmaceuticals, making their enantiomerically pure synthesis a critical task.[1][2][3]
Troubleshooting Guide: Common Racemization Issues
This section addresses specific problems encountered during experimental work.
Q1: I'm observing significant racemization in my final product after a reductive amination. What are the likely causes?
A1: Racemization during reductive amination is a common issue, often stemming from the stability and reactivity of the imine intermediate.
-
Primary Cause: The most frequent reason is the formation of a planar enamine or imine intermediate which can isomerize before the reduction step.[4][5] This equilibrium is sensitive to reaction conditions.
-
Harsh Conditions: High temperatures or prolonged reaction times can provide enough energy to overcome the activation barrier for racemization of either the intermediate or the final product.[6]
-
pH Imbalance: Strongly acidic or basic conditions can facilitate the formation of these achiral intermediates.[6] While mildly acidic conditions (pH 4-5) are often optimal for imine formation, extremes can promote racemization.[7]
-
Reducing Agent: A strong reducing agent like sodium borohydride (NaBH₄) might reduce the starting carbonyl before imine formation is complete, while a milder agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is often preferred as it selectively reduces the iminium ion.[7][8]
Solution Workflow:
Caption: Troubleshooting flowchart for racemization in reductive amination.
Q2: My chiral amine is losing enantiomeric purity during purification. What can I do?
A2: This is a frequent problem, especially with amines that have an acidic proton alpha to the nitrogen.
-
Silica Gel Chromatography: Standard silica gel is acidic and can cause racemization of sensitive compounds on the column.[4][6]
-
Work-up Conditions: Using strong acids or bases during the aqueous work-up can also lead to a loss of stereochemical integrity.[6]
Solutions:
-
Neutralize Silica: Deactivate the silica gel by preparing a slurry with a small percentage of a base like triethylamine in your eluent system.
-
Alternative Stationary Phases: Consider using a more neutral support, such as alumina.
-
Buffered Work-up: Use a buffered aqueous solution, like saturated ammonium chloride, to quench the reaction instead of strong acids or bases.[4]
-
Crystallization: If applicable, crystallization is an excellent purification method that can often enhance enantiomeric purity and avoids the risks associated with chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to synthesize chiral amines while avoiding racemization?
A1: Several robust strategies exist to produce enantiopure amines:
-
Asymmetric Catalysis: This is a highly efficient approach that uses a chiral catalyst (often based on transition metals like Iridium, Ruthenium, or Nickel) to directly hydrogenate prochiral imines or enamines, yielding a chiral amine with high enantiomeric excess (ee).[9][10][11]
-
Chiral Auxiliaries: A chiral auxiliary is a temporary stereogenic group that is attached to the substrate to direct the stereochemical outcome of a reaction.[12][13] After the key bond formation, the auxiliary is cleaved and can often be recovered.[12] Evans oxazolidinones and tert-Butanesulfinamide are common examples.[12][14]
-
Biocatalysis: Enzymes offer exceptional stereoselectivity under mild conditions.[2][3] Transaminases (TAs) and imine reductases (IREDs) can produce amines with yields and enantiomeric excesses approaching 100%.[1][2][3]
Caption: Key strategies for preventing racemization in chiral amine synthesis.
Q2: How does temperature control impact enantioselectivity?
A2: Temperature is a critical parameter. Lowering the reaction temperature, often to cryogenic levels (e.g., -78 °C), is a common strategy to minimize racemization.[4][6] It reduces the thermal energy of the system, making it harder for unstable intermediates to isomerize.[6] However, in some specific asymmetric reactions, temperature changes can even invert the enantioselectivity, leading to the opposite enantiomer as the major product.[15] Careful temperature optimization is therefore essential.
Q3: Can protecting groups help minimize racemization?
A3: Yes, protecting groups are a crucial tool.
-
Steric Hindrance: Bulky protecting groups can physically block the approach of a base or reagent to the chiral center, thereby inhibiting the deprotonation step that often initiates racemization.[6]
-
Electronic Effects: Electron-withdrawing protecting groups can reduce the acidity of the proton at the chiral center, making it less susceptible to removal.[6] Urethane-type protecting groups like Cbz and Fmoc are well-known for reducing racemization potential in amino acid chemistry.[6]
Comparative Data
The choice of catalyst, auxiliary, or enzyme is critical for achieving high enantiomeric excess (ee). The tables below summarize performance data from various studies to aid in method selection.
Table 1: Performance of Chiral Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Reaction | Yield (%) | Diastereomeric Excess (de%) |
| Evans Oxazolidinone | Propionyl Imide | Alkylation | >90 | >98 |
| (R)-t-Butanesulfinamide | Imine | Allylation | 85-95 | >95 |
| (SAMP)/(RAMP) | Hydrazone | Alkylation | 70-95 | >95 |
| Pseudoephedrine | Amide | Alkylation | 80-95 | >99 |
Data compiled from representative literature and serves as a general guide. Actual results will vary based on specific substrates and conditions.
Table 2: Biocatalytic vs. Chemocatalytic Reductive Amination
| Method | Catalyst / Enzyme | Substrate Example | Temp (°C) | ee% | Yield (%) |
| Biocatalysis | ω-Transaminase (ω-TA) | Prochiral Ketone | 25-40 | >99 | >95 |
| Biocatalysis | Imine Reductase (IRED) | Cyclic Imine | 25-35 | >99 | >98 |
| Asymmetric Catalysis | Ru-Phosphine Complex | Aromatic Ketone | 40-60 | 93 - >99 | >97 |
| Asymmetric Catalysis | Ir-SIPHOX Complex | N-Aryl Ketimine | 25 | 90 - >99 | >90 |
This table illustrates the high selectivity achievable with both modern chemical and biological catalysts under optimized conditions.[1][9][11][16]
Key Experimental Protocols
Protocol 1: Asymmetric Reductive Amination using a Chiral Auxiliary (tert-Butanesulfinamide)
This protocol describes the synthesis of a chiral amine from a ketone using (R)-(+)-2-Methyl-2-propanesulfinamide as a chiral auxiliary.
-
Imine Formation:
-
To a solution of the ketone (1.0 equiv) and (R)-tert-butanesulfinamide (1.05 equiv) in an appropriate solvent (e.g., THF, toluene), add a dehydrating agent like Ti(OEt)₄ (1.5 equiv).
-
Stir the mixture at a specified temperature (e.g., 60 °C) for several hours until imine formation is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter off any solids. Concentrate the filtrate under reduced pressure.
-
-
Diastereoselective Reduction:
-
Dissolve the crude sulfinylimine in an anhydrous solvent (e.g., THF) and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).
-
Add a reducing agent (e.g., L-Selectride®, 1.5 equiv) dropwise, maintaining the low temperature.
-
Stir the reaction at -78 °C for 3-6 hours until the reaction is complete.
-
-
Work-up and Auxiliary Cleavage:
-
Quench the reaction by the slow addition of a saturated NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and perform an aqueous work-up (e.g., extraction with ethyl acetate).
-
Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate.
-
Dissolve the crude product in methanol and add stoichiometric HCl (e.g., 4M in dioxane). Stir for 1 hour.
-
Concentrate the mixture and purify the resulting amine hydrochloride salt, typically by crystallization or chromatography.
-
Caption: Workflow for asymmetric synthesis using a chiral auxiliary.
Protocol 2: Biocatalytic Synthesis using a Transaminase (General Procedure)
This protocol outlines a typical procedure for the asymmetric synthesis of a chiral amine from a prochiral ketone using an ω-transaminase.
-
Reaction Setup:
-
In a temperature-controlled vessel, prepare a buffer solution (e.g., potassium phosphate, pH 7.5).
-
Add the ketone substrate (e.g., 50 mM).
-
Add the amine donor, typically isopropylamine (IPA), in excess (e.g., 0.5 - 1.0 M).
-
Add the necessary cofactor, pyridoxal 5'-phosphate (PLP) (e.g., 1 mM).
-
-
Enzymatic Reaction:
-
Add the ω-transaminase enzyme (either as a lyophilized powder or a cell-free extract) to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., 30 °C). The byproduct of using IPA as a donor is acetone, which, along with the consumption of the ketone, can be monitored to track reaction progress.
-
-
Work-up and Product Isolation:
-
Once the reaction has reached completion (typically 12-24 hours, monitored by GC or HPLC), stop the reaction by adding a base (e.g., NaOH) to raise the pH > 10.
-
Extract the chiral amine product with an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether (MTBE)).
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Further purification can be achieved by distillation, crystallization of a salt, or chromatography.
-
References
- 1. Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines | Semantic Scholar [semanticscholar.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 13. Chiral Auxiliaries [sigmaaldrich.com]
- 14. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 16. hims-biocat.eu [hims-biocat.eu]
Technical Support Center: Troubleshooting Peptide Coupling with Boc-Amino Acids
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for peptide coupling reactions involving Boc-amino acids. The following sections address common challenges through a question-and-answer format, detailed experimental protocols, and comparative data to help you optimize your solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My peptide coupling yield is extremely low. What are the common causes and how can I resolve this?
A1: Low coupling yield is a frequent issue in SPPS and can stem from several factors. A systematic approach is essential to diagnose the problem.[1][2]
-
Incomplete Deprotection: The preceding Boc group may not have been fully removed. This leaves no free amine for the next coupling step, leading to truncated sequences.[3]
-
Steric Hindrance: Bulky amino acid side chains near the coupling site can physically block the reaction.[5]
-
Peptide Aggregation: As the peptide chain grows, it can fold and self-associate on the resin, making reactive sites inaccessible.[5][8] This is more common with hydrophobic sequences.
-
Reagent Quality: Degradation of the amino acid or coupling reagents can lead to failed reactions.
-
Solution: Use fresh, high-quality reagents that have been stored under the recommended conditions.[4]
-
Q2: I'm observing incomplete Boc deprotection. What should I do?
A2: Incomplete removal of the Boc group is a primary cause of chain truncation.[3] The stability of the Boc group can be influenced by steric hindrance and the electronic properties of the substrate.[9]
-
Verify Acid Strength: Ensure the TFA solution (typically 25-50% in Dichloromethane - DCM) is fresh and not diluted by atmospheric moisture.[9][10]
-
Increase Reaction Time: Extend the deprotection reaction from the standard 20-30 minutes to 45-60 minutes.[9][10]
-
Add Scavengers: During deprotection, a reactive tert-butyl cation is formed, which can cause side reactions with sensitive residues like Met, Cys, or Trp.[3][11] Adding scavengers like triisopropylsilane (TIS) can trap these cations.[12]
Q3: How can I minimize racemization during the coupling of Boc-amino acids?
A3: Racemization, the loss of stereochemical integrity at the alpha-carbon, can lead to diastereomeric impurities that are difficult to remove and may alter the peptide's biological activity. The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate.
-
Choice of Coupling Reagent: Carbodiimides like DIC, when used alone, can increase the risk of racemization.[7] It is crucial to use them with an additive.
-
Use of Additives: Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) significantly suppress racemization by forming active esters that are less prone to creating the oxazolone intermediate.[7][8]
-
Base Selection: Strong, non-hindered bases can abstract the alpha-proton, leading to racemization. Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or diisopropylethylamine (DIEA) and carefully control its stoichiometry.[7]
-
Minimize Activation Time: Do not allow the amino acid to remain in its activated state for an extended period before coupling. An in situ activation, where the coupling reagent is added to the mixture of the amino acid and the resin-bound amine, is ideal.[7]
Q4: What are the most common side reactions in Boc-SPPS and how can they be prevented?
A4: Several side reactions can occur during Boc-SPPS, leading to impurities. The most common ones include diketopiperazine formation and aspartimide formation.[10][13]
-
Diketopiperazine (DKP) Formation: This occurs at the dipeptide stage when the N-terminal amine attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.[3] This is especially prevalent when Proline or Glycine is the second amino acid.[3]
-
Aspartimide Formation: This occurs in sequences containing aspartic acid (Asp), particularly Asp-Gly or Asp-Ser.[10] The backbone amide nitrogen attacks the side-chain ester, forming a five-membered ring intermediate that can rearrange to introduce impurities.
-
Alkylation of Sensitive Residues: During the final cleavage with strong acids like HF or TFMSA, carbocations from protecting groups can alkylate residues like Trp, Met, Cys, and Tyr.[3][10]
Key Experimental Protocols
Protocol 1: General Boc-SPPS Cycle (per amino acid)
This protocol outlines the fundamental steps for adding one Boc-protected amino acid to a growing peptide chain on a solid support resin.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes, followed by several washes with Dimethylformamide (DMF).[6]
-
Boc Deprotection:
-
Neutralization:
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Boc-amino acid (2-4 equivalents) with a coupling reagent (e.g., HBTU/HATU or DIC/HOBt) and a base (e.g., DIEA) in DMF for 1-10 minutes, depending on the reagent.[6]
-
Add the activated amino acid solution to the neutralized resin.
-
Allow the coupling reaction to proceed for 1-4 hours.[4]
-
-
Monitoring and Washing:
Protocol 2: Qualitative Kaiser Test
The Kaiser test is a colorimetric assay used to detect the presence of free primary amines on the resin, which is crucial for monitoring the completeness of coupling reactions.[14][15][16]
-
Sample Preparation: Collect a small sample of resin (10-15 beads) and place it in a small glass test tube.[14][16]
-
Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions to the tube:
-
Incubation: Heat the test tube at 100-110°C for 5 minutes.[14][16]
-
Observation:
Reference Data Tables
Table 1: Comparison of Common Coupling Reagents for Boc-SPPS
| Coupling Reagent | Class | Relative Speed | Key Advantages | Key Considerations |
| HATU | Uronium/Aminium | Very Fast | Highly efficient for difficult/sterically hindered couplings; low racemization risk.[6][18] | Higher cost. |
| HBTU/TBTU | Uronium/Aminium | Fast | Very efficient, good for standard couplings, water-soluble byproducts.[18][19] | Less reactive than HATU for very difficult sequences.[6] |
| HCTU | Uronium/Aminium | Fast | More reactive than HBTU, good compromise between cost and performance.[6] | Contains potentially explosive 6-Cl-HOBt moiety.[6] |
| DIC/HOBt | Carbodiimide | Moderate | Cost-effective and widely used for standard couplings.[2] | Slower than uronium reagents; higher risk of racemization if HOBt is omitted.[7] |
| PyBOP | Phosphonium | Fast | Prevents byproduct formation that terminates chains; good for N-methylated amino acids.[20] | Generates HMPA, a toxic byproduct.[20] |
Table 2: Summary of Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Common Sequences | Prevention & Mitigation Strategies |
| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide, cleaving it from the resin.[3] | X-Pro, X-Gly (where X is any amino acid) at the N-terminus.[3] | Use in situ neutralization protocols; couple the first two amino acids as a pre-formed dipeptide.[3] |
| Aspartimide Formation | Backbone amide attacks the Asp side-chain ester, forming a cyclic imide.[10] | Asp-Gly, Asp-Ala, Asp-Ser.[10] | Use a sterically bulky side-chain protecting group for Asp (e.g., OcHex); add HOBt to coupling steps.[3][8] |
| Racemization | Loss of stereochemistry at the α-carbon during activation. | Cys, His, and sterically hindered residues are more susceptible.[8] | Use additives like HOBt/HOAt; use hindered bases (e.g., DIEA, NMM); minimize pre-activation time. |
| t-Butylation | Alkylation of sensitive residues by tert-butyl cations during Boc deprotection.[3] | Trp, Met, Cys, Tyr.[11] | Add scavengers (e.g., TIS, DTE, water) to the TFA deprotection solution.[11][12] |
Visual Diagrams
Caption: General workflow for a single amino acid coupling cycle in Boc-SPPS.
Caption: A troubleshooting decision tree for diagnosing low coupling yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. jpt.com [jpt.com]
- 14. benchchem.com [benchchem.com]
- 15. americanpeptidesociety.org [americanpeptidesociety.org]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
- 18. benchchem.com [benchchem.com]
- 19. bachem.com [bachem.com]
- 20. people.uniurb.it [people.uniurb.it]
Technical Support Center: Use of Scavengers to Prevent Side Reactions from the tert-Butyl Cation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing scavengers to mitigate side reactions caused by the tert-butyl cation during chemical synthesis, particularly in the context of peptide and medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of tert-butyl cation-related side reactions?
A1: The primary cause of these side reactions is the generation of a highly reactive tert-butyl cation intermediate.[1] This typically occurs during the acid-catalyzed removal of tert-butyl-based protecting groups, such as the tert-butyloxycarbonyl (Boc) group from amines or tert-butyl (tBu) esters from carboxylic acids, using strong acids like trifluoroacetic acid (TFA).[1] The liberated tert-butyl cation is a potent electrophile that can attack nucleophilic sites on the target molecule.[1]
Q2: Which amino acid residues are most susceptible to tert-butylation?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[1]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, resulting in a mass increase of 56 Da.[2]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a primary target for S-tert-butylation.[3]
-
Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.[4]
Q3: How do scavengers prevent these side reactions?
A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture.[1] They are either more reactive towards the tert-butyl cation or present in a much higher concentration than the sensitive residues of the substrate.[5] By preferentially reacting with and "trapping" the tert-butyl cation, they form stable, unreactive byproducts and prevent the cation from modifying the desired product.[1]
Q4: How do I choose the right scavenger for my experiment?
A4: The choice of scavenger depends on the specific amino acid residues present in your peptide or molecule. For peptides with multiple sensitive residues, a scavenger "cocktail" is often more effective.[6] Refer to the tables in the "Data Presentation" section for guidance on selecting appropriate scavengers for different residues.
Q5: What are the signs of incomplete deprotection, and how can I address it?
A5: Signs of incomplete deprotection include the presence of the starting material in your analytical data (e.g., HPLC, LC-MS) and a lower-than-expected yield of the desired product.[1] To address this, you can try increasing the acid concentration, extending the reaction time, or slightly increasing the reaction temperature, though the latter may also increase the risk of side reactions.[1]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Observation of unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift. | Alkylation of sensitive residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[6] | Incorporate an appropriate scavenger or scavenger cocktail into the deprotection reagent based on the amino acid composition of your peptide.[6] |
| Low yield of the deprotected product. | Incomplete deprotection, significant side product formation, or loss of product during work-up. | Optimize deprotection conditions (acid concentration, time).[1] Add a suitable scavenger cocktail to minimize side reactions.[6] For water-soluble products, consider alternative purification methods to precipitation. |
| Incomplete removal of the Trityl (Trt) group from Cysteine. | The cleavage of the Trt group is a reversible reaction. The trityl cation can re-attach to the cysteine thiol if not effectively scavenged. | Ensure a sufficient concentration of a silane-based scavenger like triisopropylsilane (TIS) is used.[7] |
| Side product formation when using Wang resin. | The linker can be cleaved to form a reactive carbocation that alkylates sensitive residues. | Use a robust scavenger cocktail, such as Reagent K, and minimize the cleavage time. |
| Oxidation of Methionine or Cysteine. | Exposure to air during the cleavage and work-up steps. | Add a reducing agent like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) to the scavenger cocktail and consider performing the reaction under an inert atmosphere. |
Data Presentation
Table 1: Common Scavengers and Their Primary Targets
| Scavenger | Abbreviation | Primary Target Residue(s) | Typical Concentration | Notes |
| Triisopropylsilane | TIS | Trp, Tyr, Cys | 2.5-5% (v/v) | A highly effective and common carbocation scavenger.[8] |
| Triethylsilane | TES | Trp, Met | 5-10% (v/v) | Another effective silane-based scavenger. |
| Thioanisole | Met, Trp | 5% (v/v) | Also helps to reduce methionine sulfoxide formation.[9] | |
| 1,2-Ethanedithiol | EDT | Cys, Trp | 2.5% (v/v) | A strong nucleophile, effective at preventing S-alkylation and has reducing properties.[10] |
| Dimethyl Sulfide | DMS | Met | 5-10% (v/v) | Effective for preventing methionine alkylation.[2] |
| Anisole | Tyr, Trp | 5% (v/v) | A general-purpose scavenger.[5] | |
| Phenol | Tyr, Trp | 5% (w/v) | A good scavenger for protecting tyrosine residues. | |
| Water | H₂O | General | 2.5-5% (v/v) | Acts as a nucleophile to hydrolyze the tert-butyl cation.[8] |
| Dithiothreitol | DTT | Cys | 2.5% (w/v) | Primarily a reducing agent to prevent disulfide bond formation.[11] |
Table 2: Quantitative Comparison of Scavenger Cocktail Efficiency in Preventing S-tert-Butylation of a Cysteine-Containing Peptide
| Scavenger Cocktail (v/v/v or w/v) | % Desired Peptide | % S-tert-butylated Peptide | Reference |
| 95% TFA / 5% H₂O | 75 | 25 | [1] |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90 | 10 | [1] |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95 | 5 | [1] |
| Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT; 82.5:5:5:5:2.5) | >98 | <2 | [1] |
| 90% TFA / 2.5% TIS / 2.5% H₂O / 5% DMS | 89.7 | 10.3 | [11] |
| 90% TFA / 2.5% TIS / 2.5% H₂O / 5% Thioanisole | 91.0 | 9.0 | [11] |
Note: Data is illustrative and actual percentages can vary based on the specific peptide sequence and reaction conditions.
Table 3: Qualitative Scavenger Recommendations for Sensitive Amino Acids
| Sensitive Residue | Recommended Scavengers |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), 1,2-Ethanedithiol (EDT) |
| Methionine (Met) | Thioanisole, Dimethyl Sulfide (DMS), Triethylsilane (TES) |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT), Dithiothreitol (DTT), Triisopropylsilane (TIS) |
| Tyrosine (Tyr) | Phenol, Anisole, Triisopropylsilane (TIS) |
Experimental Protocols
Detailed Protocol for TFA-Mediated Cleavage of a Peptide from Wang Resin
This protocol is a general guideline for the cleavage of a peptide from Wang resin and the simultaneous removal of tert-butyl-based side-chain protecting groups.
1. Pre-Cleavage Preparation:
-
Fmoc-Deprotection: Ensure the N-terminal Fmoc group of the peptide-resin has been removed by treating with 20% piperidine in DMF.[12]
-
Resin Washing: Thoroughly wash the resin with dichloromethane (DCM) to remove any residual DMF.[12]
-
Resin Drying: Dry the washed peptide-resin under high vacuum for at least 3 hours, or preferably overnight, to remove all traces of solvent.
2. Cleavage Cocktail Preparation:
-
Safety First: Perform this step in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves. TFA is highly corrosive.
-
Standard Cocktail (for peptides without highly sensitive residues): Prepare a fresh mixture of TFA/TIS/H₂O in a ratio of 95:2.5:2.5 (v/v/v).[13]
-
Cocktail for Sensitive Residues (e.g., containing Cys, Trp, Met): Prepare a fresh mixture such as "Reagent K" (TFA/phenol/water/thioanisole/EDT in a ratio of 82.5:5:5:5:2.5).[1]
-
For a 100 mg scale synthesis, prepare approximately 2-5 mL of the cleavage cocktail.
3. Cleavage Reaction:
-
Place the dried peptide-resin in a suitable reaction vessel (e.g., a fritted glass funnel or a round-bottom flask).
-
Add the freshly prepared cleavage cocktail to the resin, ensuring the resin is fully submerged.
-
Gently agitate the mixture at room temperature for 1.5 to 2 hours. For peptides containing multiple Arg(Pmc) or Arg(Pbf) residues, the cleavage time may need to be extended to 4 hours.[12]
4. Peptide Precipitation and Isolation:
-
Filtration: Filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the cleaved peptide.
-
Resin Wash: Wash the resin with a small volume of fresh TFA (2 x 1 mL) and combine the filtrates.[14]
-
Precipitation: Add the combined filtrate dropwise to a 10-fold volume of cold (-20°C) diethyl ether with gentle stirring. A white precipitate of the crude peptide should form.
-
Incubation: To maximize precipitation, incubate the ether suspension at -20°C for at least 30 minutes.
5. Peptide Washing and Drying:
-
Centrifugation: Pellet the peptide by centrifugation and carefully decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA. Centrifuge and decant the ether after each wash.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by HPLC.
Mandatory Visualization
Caption: General workflow of tert-butyl deprotection, side reactions, and scavenging.
Caption: Experimental workflow for peptide cleavage and deprotection.
Caption: Susceptible amino acid side chains to tert-butyl cation attack.
Caption: Mechanism of tert-butyl cation trapping by different scavengers.
References
- 1. benchchem.com [benchchem.com]
- 2. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 14. peptide.com [peptide.com]
Technical Support Center: Mild N-Boc Deprotection of Sensitive Substrates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting the deprotection of N-tert-butyloxycarbonyl (N-Boc) groups, particularly for substrates with sensitive functionalities.
Troubleshooting Guide
This section addresses specific issues you may encounter during N-Boc deprotection experiments in a question-and-answer format.
Issue 1: Incomplete or Sluggish Deprotection
-
Question: My N-Boc deprotection reaction is slow or fails to reach completion using standard acidic conditions (e.g., TFA in DCM). What are the possible causes and solutions?
-
Answer: Several factors can lead to incomplete or slow deprotection:
-
Insufficient Acid Strength or Concentration: The acid concentration may be too low to effectively cleave the Boc group.[1][2]
-
Low Reaction Temperature: Conducting the reaction at low temperatures, such as 0°C, can significantly reduce the reaction rate.[1][2]
-
Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine may require more forceful conditions for complete removal.[1]
Recommended Solutions:
-
Increase Acid Concentration or Temperature: You can gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). If the reaction is at a low temperature, consider allowing it to warm to room temperature.[1] For highly resistant substrates, using neat TFA for a short period might be effective if the substrate is stable under these conditions.[1]
-
Use a Stronger Acid System: A solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate can be a more potent alternative to TFA/DCM.[1][2]
-
Optimize Solvent: Ensure your substrate is fully dissolved. Using anhydrous conditions, for example with very dry dioxane and TFA, may improve the outcome.[3]
-
Issue 2: Side Reaction - Tert-butylation of Nucleophilic Residues
-
Question: I'm observing byproducts where a tert-butyl group has been added to my molecule, especially on electron-rich aromatic rings or sulfur-containing functional groups. How can I prevent this?
-
Answer: The tert-butyl cation generated during the acidic cleavage of the Boc group is a reactive electrophile that can alkylate nucleophilic sites on your substrate.[1][4]
Recommended Solutions:
Issue 3: Degradation of Acid-Sensitive Functional Groups
-
Question: My substrate contains other acid-labile groups (e.g., esters, acetals, silyl ethers) that are being cleaved or degraded under the deprotection conditions. What are my options?
-
Answer: The use of strong acids like TFA or HCl can be detrimental to molecules with sensitive functionalities.[1][5] In such cases, alternative, milder deprotection methods are recommended.
Recommended Solutions:
-
Milder Acidic Conditions: Consider using milder protic acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[1]
-
Lewis Acid-Mediated Deprotection: Lewis acids provide a non-protic alternative for Boc cleavage. Reagents such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective under milder conditions.[1]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound, sometimes in a solvent like water or 2,2,2-trifluoroethanol (TFE), can achieve deprotection without any acid.[1]
-
Other Non-Acidic Methods: For highly sensitive substrates, investigate methods like using oxalyl chloride in methanol or catalyst-free deprotection in hot water.[1][6][7][8][9][10][11]
-
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my Boc deprotection reaction?
A1: Thin-Layer Chromatography (TLC) is a quick and effective method. The deprotected amine is generally more polar than the Boc-protected starting material, resulting in a lower Rf value. Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes primary and secondary amines, typically as a purple or yellow spot, confirming the formation of the free amine.[1] For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q2: Are there any "green" or environmentally friendly methods for N-Boc deprotection?
A2: Yes, several methods aim to reduce environmental impact. Catalyst-free deprotection using hot water is a notable green alternative.[1][12][13] Additionally, using deep eutectic solvents (DES) such as choline chloride:p-toluenesulfonic acid can offer an eco-friendly reaction medium.[14]
Q3: What factors influence the lability of the N-Boc group?
A3: The stability of the Boc group can be influenced by the electronic nature of the nitrogen atom it is attached to. N-Boc groups on more electron-deficient nitrogens, such as in indoles, are more labile.
Q4: What are the advantages of using TMSI for Boc deprotection?
A4: Trimethylsilyl iodide (TMSI) is a mild and efficient reagent for deprotecting N-Boc groups, especially for water-soluble zwitterionic compounds. A significant advantage is that it can allow for the direct isolation of the product from the organic reaction medium without an aqueous workup, which is beneficial for water-unstable compounds.[1]
Q5: Can the N-Boc group be removed under basic conditions?
A5: While less common, basic conditions can be used for N-Boc deprotection in specific cases, particularly for unactivated primary N-Boc groups on base-stable substrates, using reagents like sodium t-butoxide in slightly wet tetrahydrofuran.[10][11] Microwave-assisted basic deprotection has also been reported.[10][11]
Data Presentation: Comparison of Mild N-Boc Deprotection Conditions
| Method | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
| Standard Acidic | TFA (20-50%) | DCM | 0°C to RT | 1-2 h | Variable | Can cleave other acid-sensitive groups.[2][15] |
| Alternative Acidic | 4M HCl | Dioxane | RT | 4-6 h | Variable | Often more potent than TFA/DCM.[1][15] |
| Lewis Acid | Zinc Bromide (ZnBr₂) | DCM | RT | Up to 3 days | Variable | Good for substrates sensitive to protic acids.[1] |
| Mild Acidic | Aqueous Phosphoric Acid (85%) | THF | RT | 4-8 h | Good | A milder alternative to strong acids.[2][12] |
| Oxalyl Chloride | Oxalyl Chloride (3 equiv.) | Methanol | RT | 1-4 h | Up to 90% | Tolerant of many functional groups.[6][7][8][9][10][11] |
| Thermal (Green) | None | Water | Reflux (100°C) | < 15 min | Excellent | Environmentally friendly, catalyst-free.[1][12][13] |
| Thermal (Flow) | None | Methanol / TFE | 120-230°C | 20-60 min | Good-Excellent | Allows for selective deprotection by controlling temperature.[16] |
| Deep Eutectic Solvent | Choline Chloride:pTSA | None | RT | 10-25 min | Up to 98% | Eco-friendly and efficient.[14] |
Experimental Protocols
Protocol 1: General Procedure for Deprotection using TFA in DCM
-
Dissolve the N-Boc protected amine (1 equivalent) in anhydrous DCM (0.1–0.2 M) in a round-bottom flask under an inert atmosphere.[15]
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v).[15]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[15]
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To remove residual TFA, co-evaporate with a solvent like toluene (3 times).[2]
-
For workup, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]
Protocol 2: Deprotection using HCl in Dioxane
-
Dissolve the N-Boc protected amine (1 equivalent) in a suitable solvent (e.g., ethyl acetate).
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[15]
-
Once complete, carefully add a saturated aqueous solution of sodium bicarbonate to quench the reaction.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[15]
Protocol 3: Deprotection using Zinc Bromide in DCM
-
Dissolve the N-Boc protected amine (1 equivalent) in anhydrous DCM.
-
Add zinc bromide (ZnBr₂) (approx. 4 equivalents).[1]
-
Stir the reaction mixture at room temperature. The reaction time can be up to 3 days.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an aqueous solution of sodium carbonate and extract with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
Protocol 4: Thermal Deprotection in Water
-
Suspend the N-Boc protected amine (1 equivalent) in deionized water (1 mL per mmol of substrate).[1][13]
-
Heat the mixture to reflux (90-100°C) under an inert atmosphere.[1][13]
-
Monitor the reaction by TLC; transformations are often complete within 12 minutes.[13]
-
After cooling to room temperature, add dichloromethane to the mixture.
-
The organic extract is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the desired product.[13]
Protocol 5: Deprotection using Oxalyl Chloride in Methanol
-
In a dry round-bottom flask, dissolve the N-Boc protected starting material (1 equivalent) in methanol (3 mL for 50 mg).[10]
-
Stir the solution at room temperature for 5 minutes.
-
Add oxalyl chloride (3 equivalents) directly to the reaction mixture.[7][10] An immediate increase in temperature may be observed.[10]
-
Allow the reaction to stir for up to 4 hours, monitoring by TLC.[10]
-
Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be used without further purification.[15]
Visualizations
Caption: Decision tree for selecting a mild N-Boc deprotection method.
Caption: General experimental workflow for N-Boc deprotection.
Caption: Preventing tert-butylation side reactions with scavengers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride | Semantic Scholar [semanticscholar.org]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mcours.net [mcours.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Characterization of 2-(Boc-amino)-3-phenylpropylamine: A Guide to ¹H and ¹³C NMR Spectral Interpretation
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for each unique proton and carbon atom in 2-(Boc-amino)-3-phenylpropylamine. These predictions are derived from typical values for tert-butoxycarbonyl (Boc) protected amines, phenylalkyl moieties, and primary amine backbones.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1' (NH₂) | 1.0 - 2.5 | Broad Singlet | 2H |
| H-1 | 2.6 - 2.9 | Multiplet | 2H |
| H-2 | 3.6 - 4.0 | Multiplet | 1H |
| H-3 | 2.5 - 2.8 | Multiplet | 2H |
| H-5, H-9 (ortho-Ar-H) | 7.1 - 7.3 | Multiplet | 2H |
| H-6, H-8 (meta-Ar-H) | 7.2 - 7.4 | Multiplet | 2H |
| H-7 (para-Ar-H) | 7.1 - 7.3 | Multiplet | 1H |
| H-1'' (Boc-NH) | 4.5 - 5.5 | Broad Singlet | 1H |
| H-4'' (Boc t-butyl) | 1.4 - 1.6 | Singlet | 9H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 40 - 45 |
| C-2 | 50 - 55 |
| C-3 | 35 - 40 |
| C-4 | 138 - 142 |
| C-5, C-9 | 128 - 130 |
| C-6, C-8 | 128 - 130 |
| C-7 | 125 - 127 |
| C-1'' (Boc C=O) | 155 - 157 |
| C-2'' (Boc Quaternary C) | 78 - 82 |
| C-4'' (Boc t-butyl) | 28 - 30 |
Experimental Protocols
The following provides a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 (depending on sample concentration).
-
-
Processing:
-
Apply a line broadening of 0.3 Hz.
-
Fourier transform the Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
-
Processing:
-
Apply a line broadening of 1-2 Hz.
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent signal of CDCl₃ (δ = 77.16 ppm).
-
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the predicted NMR data tables.
Caption: Structure of this compound with atom numbering.
Navigating the Chiral Maze: A Guide to Determining Enantiomeric Purity of 2-(Boc-amino)-3-phenylpropylamine by Chiral HPLC
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules is a critical step in guaranteeing safety and efficacy. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric purity of 2-(Boc-amino)-3-phenylpropylamine, a key building block in the synthesis of various pharmaceutical compounds. We present supporting experimental data, detailed protocols, and a comparative look at alternative methodologies.
The separation of enantiomers, non-superimposable mirror images of a chiral molecule, is a significant challenge in analytical chemistry. Chiral HPLC stands out as a robust and widely adopted technique for this purpose, offering high resolution and sensitivity. The core principle lies in the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Comparative Analysis of Chiral HPLC Methods
The choice of the chiral stationary phase and the mobile phase composition are paramount for achieving successful enantiomeric separation. Based on established principles for the separation of Boc-protected amino compounds, polysaccharide-based and macrocyclic glycopeptide-based CSPs are highly effective.[1][2][3][4][5][6]
Here, we compare two representative methods utilizing these common CSPs.
Table 1: Comparison of Chiral HPLC Methods for Enantiomeric Purity of this compound
| Parameter | Method A: Polysaccharide-Based CSP | Method B: Macrocyclic Glycopeptide-Based CSP |
| Chiral Stationary Phase | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) | Chirobiotic® T (Teicoplanin) |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | Methanol / Acetic Acid / Triethylamine (100:0.02:0.01, v/v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection Wavelength | 220 nm | 220 nm |
| Retention Time (R-enantiomer) | 8.5 min | 10.2 min |
| Retention Time (S-enantiomer) | 10.2 min | 12.5 min |
| Resolution (Rs) | > 2.0 | > 2.5 |
| Advantages | Good resolution, common mobile phase | Excellent resolution, compatible with polar solvents |
| Disadvantages | Requires non-polar solvents | May require buffer optimization |
Note: The data presented in this table is representative and may vary based on the specific column dimensions, particle size, and HPLC system.
Experimental Protocols
Below are the detailed methodologies for the two compared chiral HPLC methods.
Method A: Polysaccharide-Based Chiral Stationary Phase
1. Materials and Instrumentation:
-
HPLC system with a UV detector
-
Chiralpak® IA column (250 x 4.6 mm, 5 µm)
-
HPLC grade n-Hexane and 2-Propanol
-
Sample of this compound dissolved in mobile phase
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Method B: Macrocyclic Glycopeptide-Based Chiral Stationary Phase
1. Materials and Instrumentation:
-
HPLC system with a UV detector
-
Chirobiotic® T column (250 x 4.6 mm, 5 µm)
-
HPLC grade Methanol, Acetic Acid, and Triethylamine
-
Sample of this compound dissolved in mobile phase
2. Chromatographic Conditions:
-
Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.02:0.01, v/v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Experimental Workflow
The general workflow for determining the enantiomeric purity of this compound by chiral HPLC is illustrated in the following diagram.
Alternative Methodologies
While chiral HPLC is the gold standard, other techniques can be employed for determining the enantiomeric excess of chiral amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: This method involves reacting the amine with a chiral derivatizing agent to form diastereomers.[7] These diastereomers exhibit distinct signals in the NMR spectrum, allowing for quantification.
Fluorescence-Based Assays: These are high-throughput methods where the chiral amine self-assembles with other components to form fluorescent diastereomeric complexes.[8][9][10][11] The difference in fluorescence intensity between the diastereomers is used to determine the enantiomeric excess.
Table 2: Comparison with Alternative Methods
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | High resolution, high sensitivity, direct analysis. | Requires specialized and often expensive columns. |
| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR signals.[7] | Does not require a chiral column, provides structural information. | May require derivatization, lower sensitivity than HPLC. |
| Fluorescence-Based Assays | Formation of fluorescent diastereomeric complexes.[8][10] | High-throughput, very sensitive. | Indirect method, may require specific reagents. |
Conclusion
The determination of the enantiomeric purity of this compound is reliably achieved using chiral HPLC. Both polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases offer excellent separation capabilities. The choice between these methods will depend on the available instrumentation, solvent preferences, and the desired resolution. While alternative methods like NMR with chiral derivatizing agents and fluorescence-based assays exist, chiral HPLC remains the most direct and widely used technique for accurate and precise enantiomeric purity determination in research and industrial settings.
References
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Determination of enantiomeric excess in amine derivatives with molecular self-assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Boc and Fmoc Strategies in Solid-Phase Peptide Synthesis
In the realm of synthetic peptide chemistry, Solid-Phase Peptide Synthesis (SPPS) stands as a cornerstone technique, facilitating the creation of peptides for a vast array of applications, from fundamental research to drug development. The success of SPPS is critically dependent on the choice of protecting group strategy for the α-amino group of the incoming amino acids. Two methodologies have historically dominated and continue to be the pillars of this field: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies.
This guide offers an objective and detailed comparison of these two seminal approaches. We will delve into their core chemical principles, present quantitative performance data, and provide detailed experimental protocols to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their synthetic endeavors.
Core Principles: A Tale of Two Orthogonalities
The fundamental distinction between the Boc and Fmoc strategies lies in their orthogonal protection schemes, which dictate the reagents and conditions for the repetitive deprotection steps and the final cleavage from the solid support.
The Boc Strategy: As the classic and pioneering approach to SPPS, the Boc strategy employs the acid-labile Boc group for the temporary protection of the α-amino group.[1] The removal of the Boc group is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[2] In contrast, the side-chain protecting groups are typically benzyl-based, which are stable to TFA but require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage of the peptide from the resin.[1] This reliance on graduated acid lability forms the basis of the Boc/Bzl protection scheme.[3]
The Fmoc Strategy: Developed as a milder alternative, the Fmoc strategy utilizes the base-labile Fmoc protecting group for the α-amino terminus.[4] This group is readily cleaved by a secondary amine, with piperidine being the most common choice.[5] The side-chain protecting groups are acid-labile, typically based on a tert-butyl (tBu) structure, and are removed simultaneously with the cleavage of the peptide from the resin using TFA.[4] This represents a true orthogonal scheme, where the temporary and permanent protecting groups are removed by entirely different chemical mechanisms (base and acid, respectively), a key advantage of this approach.[]
At a Glance: Key Differences Between Boc and Fmoc SPPS
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protection | Acid-labile (e.g., 50% TFA in DCM)[7] | Base-labile (e.g., 20% piperidine in DMF)[7] |
| Side-Chain Protection | Strong acid-labile (e.g., Benzyl-based) | Acid-labile (e.g., tert-Butyl-based) |
| Final Cleavage Reagent | Strong acid (e.g., HF, TFMSA)[4] | Trifluoroacetic acid (TFA)[4] |
| Chemistry | Harsher, repeated strong acid treatment[4] | Milder, base deprotection and final acid cleavage[4] |
| Orthogonality | Partial (Graduated acid lability)[2] | Fully Orthogonal[] |
| Compatibility | Advantageous for hydrophobic sequences prone to aggregation.[8] | Suitable for acid-sensitive residues and post-translational modifications.[9] |
| Automation | More complex due to corrosive reagents.[4] | Readily automated and the standard for modern synthesizers.[9] |
| Safety Precautions | Requires specialized HF-resistant apparatus.[9] | Uses standard laboratory glassware. |
Performance Insights: A Quantitative Look
While direct, side-by-side quantitative comparisons of the same peptide synthesized by both methods are not abundant in the literature, performance can be inferred from available data and extensive practical application. The Fmoc strategy is widely reported to achieve high coupling yields, often exceeding 99%.[] However, for certain "difficult" sequences, particularly those prone to aggregation, the Boc strategy can offer advantages.[8]
Case Study 1: Synthesis of "Difficult" Acyl Carrier Peptide (ACP) Fragment (65-74)
The synthesis of the ACP (65-74) fragment is a well-established benchmark for evaluating the efficiency of SPPS protocols. The following data highlights the performance of the Fmoc strategy with various modern coupling reagents.
| Activator | Coupling Time | Crude Purity (%) |
| HATU | 2 x 1 min | 83.63 |
| HCTU | 2 x 20 min | 81.33 |
| COMU | 2 x 1 min | 79.00 |
| Data adapted from a study on fast conventional Fmoc solid-phase peptide synthesis.[4] |
It is generally accepted that for routine peptide synthesis, the Fmoc approach often provides higher purity crude products due to its milder deprotection steps, which can minimize side reactions.[4]
Case Study 2: Synthesis of Hydrophobic Amyloid-Beta (Aβ) Peptide (1-42)
The Aβ peptide is notoriously hydrophobic and prone to aggregation, making its synthesis challenging. The Boc strategy often demonstrates an advantage in such cases. The acidic deprotection step in Boc chemistry protonates the N-terminus, which can disrupt interchain hydrogen bonding and improve solvation.[8]
| Synthesis Strategy | Peptide Sequence | Crude Yield (%) | Crude Purity (%) |
| Standard Fmoc/tBu SPPS | Aβ(1-42) | 33 | Not Reported |
| Fmoc/tBu SPPS with Pseudoprolines | Aβ(1-42) | 57 | Not Reported |
| Microwave-Assisted Fmoc/tBu SPPS | Aβ(1-42) | 87 | 67 |
| Boc/Bzl SPPS | General "Difficult Sequences" | Generally higher than Fmoc | Often higher for hydrophobic peptides |
| Note: The data presented is a qualitative and quantitative summary based on findings from multiple sources. Direct head-to-head comparative studies with identical coupling reagents and purification methods are limited in the literature.[8] |
Experimental Workflows and Logical Relationships
The cyclical nature of both SPPS strategies is illustrated below.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different acidic reagents for Boc group removal
For researchers, scientists, and drug development professionals, the removal of the tert-butoxycarbonyl (Boc) protecting group is a pivotal step in the synthesis of complex organic molecules, particularly in peptide synthesis and medicinal chemistry. The selection of an appropriate acidic reagent is critical for achieving high yields and purity while preserving other sensitive functional groups. This guide provides an objective comparison of common acidic reagents for Boc deprotection, supported by experimental data and detailed protocols.
The Boc group is widely favored due to its stability under a broad range of reaction conditions and its facile cleavage under acidic conditions.[1] The general mechanism of acidic Boc deprotection involves the protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate readily decarboxylates, releasing carbon dioxide and the free amine.[2][3]
Comparative Analysis of Common Acidic Reagents
The choice of a deprotection reagent is often a balance between reaction efficiency and the substrate's sensitivity to acidic conditions. The following table summarizes the performance of several common acidic reagents.
| Reagent | Typical Conditions | Reaction Time | Yield (%) | Purity | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM)[1] | 0.5 - 4 hours[1] | >95% (Typical)[3] | High | Highly effective and volatile, simplifying product isolation.[1] | Harsh acidity can cleave other acid-labile protecting groups.[1] Can cause side reactions with nucleophilic residues. |
| Hydrochloric Acid (HCl) | 4 M in 1,4-Dioxane or other organic solvents[4] | 0.5 - 16 hours[1] | >95% (Typical)[3] | High | Often more selective than TFA. The resulting hydrochloride salt is often a crystalline solid, aiding purification.[4] | Dioxane is a hazardous solvent. HCl is corrosive.[3] |
| p-Toluenesulfonic acid (pTSA) | In a deep eutectic solvent[5] | ~25 minutes for amino acid esters[5] | 63-68% for hindered amino acids[5] | High | Eco-friendly alternative to TFA, cheap, and biodegradable.[5] | May require longer reaction times or result in lower yields for sterically hindered substrates.[5] |
| Lewis Acids (e.g., ZnBr₂, AlCl₃) | In Dichloromethane (DCM)[6] | Variable | Variable | Variable | Mild conditions, can offer different selectivity.[1][6] | Workup can be more complex. Often require stoichiometric amounts.[1][6] |
| Thermal (Solvent-based) | Methanol or Trifluoroethanol, 120-240 °C[1] | 30 minutes[1] | Variable | Variable | Acid-free, offering unique selectivity.[1] | Requires high temperatures, which may not be suitable for all substrates.[1] |
Experimental Protocols
Detailed methodologies for the deprotection of Boc-protected amines using the two most common reagents, TFA and HCl, are provided below.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) [4][7]
-
Materials:
-
Boc-protected amine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (typically at a concentration of 0.1-0.5 M) in a round-bottom flask.[7]
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the stirred solution. The amount of TFA can range from 20% to 100% (v/v) relative to the DCM.[7]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.[7]
-
Redissolve the residue in an organic solvent like ethyl acetate or DCM and wash with saturated aqueous NaHCO₃ solution to neutralize the remaining acid.[7]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.[7]
-
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane [4][9]
-
Materials:
-
Boc-protected amine
-
4 M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
-
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent or suspend it directly in the 4 M HCl solution in 1,4-dioxane.[9]
-
Stir the mixture at room temperature for 1 to 4 hours. Monitor the reaction by TLC or LC-MS.[9]
-
Upon completion, the deprotected amine hydrochloride salt often precipitates.[9]
-
The solid product can be collected by filtration and washed with a solvent like diethyl ether.[9]
-
Dry the resulting solid under vacuum.
-
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the general mechanism of acid-catalyzed Boc deprotection and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Mass Spectrometry Analysis of Boc-Protected Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate mass spectrometric analysis of Boc-protected peptides is a critical step in synthesis verification and quality control. The inherent lability of the tert-butyloxycarbonyl (Boc) protecting group presents a significant challenge, often leading to in-source fragmentation and ambiguous results. This guide provides an objective comparison of mass spectrometry techniques for the analysis of Boc-protected peptides, supported by experimental data and detailed protocols to aid in method selection and optimization.
The primary challenge in the mass spectrometric analysis of Boc-protected peptides is the susceptibility of the Boc group to cleavage under the energetic conditions of ionization and fragmentation.[1][2] This can lead to the observation of ions corresponding to the deprotected peptide, complicating spectral interpretation. The choice of ionization method and fragmentation technique is therefore paramount for obtaining meaningful data that accurately reflects the state of the synthesized peptide.
Comparison of Ionization Techniques: ESI vs. MALDI
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common ionization techniques employed for peptide analysis. Their suitability for Boc-protected peptides varies significantly due to their different ionization mechanisms.
| Parameter | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Ions are generated from a liquid solution by applying a high voltage, creating an aerosol of charged droplets. | A laser pulse strikes a sample co-crystallized with a matrix, leading to desorption and ionization of the analyte.[3] |
| Typical Charge State | Produces multiply charged ions (e.g., [M+nH]n+).[4] | Primarily produces singly charged ions (e.g., [M+H]+).[3] |
| Boc Group Stability | Prone to in-source fragmentation (loss of Boc group) due to thermal and electrical energy. Optimization of source conditions (e.g., lower capillary voltage and temperature) is crucial to minimize this.[2][5] | Generally considered a "softer" ionization technique, resulting in less in-source fragmentation of the Boc group.[2] |
| Coupling to Separation | Easily coupled with liquid chromatography (LC) for online separation and analysis (LC-MS).[6] | Can be coupled with LC (offline or online), but direct analysis of spotted samples is more common. |
| Sample Throughput | Lower for single sample analysis but high for automated LC-MS systems analyzing multiple samples sequentially. | Higher for screening applications due to rapid analysis of multiple samples on a single target plate.[3] |
| Salt Tolerance | Less tolerant to non-volatile salts, which can cause ion suppression.[7] | More tolerant to salts and buffers, although sample cleanup is still recommended for optimal results.[3] |
Comparison of Fragmentation Techniques for Tandem Mass Spectrometry (MS/MS)
For structural confirmation and sequencing of Boc-protected peptides, tandem mass spectrometry (MS/MS) is employed. The choice of fragmentation method influences the type and extent of fragmentation, which is particularly important for preserving or controllably fragmenting the labile Boc group.
| Parameter | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron Transfer Dissociation (ETD) |
| Principle | Precursor ions are accelerated and collided with a neutral gas, converting kinetic energy into internal energy, which causes fragmentation.[8] | A beam-type CID method performed in a higher-pressure cell, leading to more energetic fragmentation. | Involves the transfer of an electron to a multiply charged precursor ion, inducing fragmentation of the peptide backbone.[9][10] |
| Primary Fragment Ions | b- and y-ions from cleavage of the peptide backbone amide bonds.[8][11] | Primarily b- and y-ions, often with higher intensity of low m/z fragment ions. | c- and z-type ions from cleavage of the N-Cα bond of the peptide backbone.[10] |
| Effect on Boc Group | Can lead to the neutral loss of the Boc group (100 Da) or isobutylene (56 Da) as a major fragmentation pathway, sometimes dominating the spectrum.[1][12] | Similar to CID, can result in significant loss of the Boc group. | Generally preserves labile post-translational modifications and, by extension, is expected to be gentler on the Boc group, leading to more informative backbone fragmentation.[13][14][15] |
| Peptide Charge State | Effective for doubly and triply charged peptides.[9] | Effective for a range of charge states. | More effective for higher charge state precursors (≥2+).[9][15] |
| Sequence Coverage | Can be limited for peptides with labile modifications due to the dominance of neutral loss fragments. | Can provide higher sequence coverage than CID in some cases. | Often provides better sequence coverage for peptides with labile modifications as it preserves the modification on the fragment ions.[9][15] |
Experimental Protocols
Protocol 1: LC-ESI-MS/MS Analysis of Boc-Protected Peptides
This protocol outlines a general procedure for the analysis of Boc-protected peptides using liquid chromatography coupled to an electrospray ionization tandem mass spectrometer.
1. Sample Preparation:
-
Dissolve the Boc-protected peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of 1 mg/mL.
-
For LC-MS analysis, dilute the stock solution to 1-10 µg/mL with the initial mobile phase.
-
To minimize in-source deprotection, avoid using trifluoroacetic acid (TFA) in the final sample solution and mobile phases if possible, as it can cause Boc cleavage.[5] If TFA was used during purification, ensure it is thoroughly removed.
2. Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time to ensure separation.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: Maintain at a controlled temperature (e.g., 30-40 °C).
3. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: Optimize for minimal in-source fragmentation (typically in the lower range, e.g., 2.5-3.5 kV).
-
Source Temperature: Keep as low as possible to reduce thermal degradation of the Boc group (e.g., 100-150 °C).
-
MS1 Scan Range: A range appropriate to detect the expected m/z of the intact Boc-protected peptide.
-
MS/MS Fragmentation:
-
CID/HCD: Use a normalized collision energy that is sufficient to fragment the peptide backbone but minimizes the complete loss of the Boc group. A stepped collision energy can be beneficial.
-
ETD: Optimize the electron transfer reaction time to achieve good fragmentation while preserving the Boc group.
-
Protocol 2: MALDI-TOF MS Analysis of Boc-Protected Peptides
This protocol provides a general method for analyzing Boc-protected peptides using MALDI-TOF mass spectrometry, which is often preferred for its softer ionization.
1. Sample Preparation:
-
Dissolve the Boc-protected peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 10 pmol/µL.
2. Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix. For peptides, α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are commonly used.[16] The matrix solvent is typically a mixture of acetonitrile and water with 0.1% TFA (e.g., 50:50 ACN:H₂O with 0.1% TFA).
3. Sample Spotting:
-
Dried-Droplet Method: Mix the peptide solution and the matrix solution in a 1:1 ratio (v/v). Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry at room temperature. The formation of a homogenous crystalline spot is crucial for good signal intensity.
4. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive ion reflector mode.
-
Laser Intensity: Use the minimum laser power necessary to obtain a good signal, which helps to minimize in-source decay of the Boc group.
-
Mass Range: Set a mass range that encompasses the expected molecular weight of the Boc-protected peptide.
-
Calibration: Calibrate the instrument using a standard peptide mixture with masses close to the analyte of interest.
-
MS/MS (PSD or CID): If fragmentation is required, Post-Source Decay (PSD) or LIFT-TOF/TOF (CID) can be used. Optimize the fragmentation conditions to obtain sequence information while retaining the Boc group on some fragments if possible.
Visualizing the Workflow and Fragmentation
To better illustrate the analytical process and the fragmentation behavior of Boc-protected peptides, the following diagrams are provided.
Caption: Experimental workflow for the mass spectrometric analysis of Boc-protected peptides.
Caption: Key fragmentation pathways of Boc-protected peptides in CID and ETD.
Conclusion
The successful mass spectrometric analysis of Boc-protected peptides hinges on the careful selection of ionization and fragmentation techniques to minimize the lability of the Boc group. For intact mass analysis, MALDI is often the preferred method due to its "softer" ionization, which reduces the extent of in-source decay. When coupled with LC for separation, ESI can be effectively used by optimizing source conditions to be as gentle as possible.
For structural elucidation via MS/MS, ETD offers a significant advantage over CID and HCD by preserving the Boc group on the fragment ions, thereby providing more comprehensive sequence information. If CID or HCD are used, it is important to be aware of the characteristic neutral losses of the Boc group and to optimize collision energies accordingly. By understanding the principles and limitations of these techniques and following optimized protocols, researchers can obtain reliable and informative data for their Boc-protected peptides, ensuring the quality and success of their synthetic efforts.
References
- 1. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. broadinstitute.org [broadinstitute.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mascot help: Peptide fragmentation [matrixscience.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of CID versus ETD-based MS/MS fragmentation for the analysis of doubly derivatized steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 16. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
A Comparative Guide to the Stability of Boc, Cbz, and Fmoc Protecting Groups
In the landscape of organic synthesis, particularly within peptide synthesis and drug development, the selection of an appropriate amine protecting group is a critical decision that dictates the strategic direction of a synthetic route. The tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) groups are three of the most widely utilized amine protecting groups, each offering a unique profile of stability and reactivity. Their orthogonality, or the ability to be removed under distinct conditions without affecting the others, is a cornerstone of modern chemical synthesis.[1][2][3] This guide provides a detailed comparison of the stability of Boc, Cbz, and Fmoc protecting groups, supported by experimental data and protocols to aid researchers in making informed decisions.
Comparative Stability Data
The stability of a protecting group is not absolute and is highly dependent on the specific chemical environment. The following table summarizes the relative stability of Boc, Cbz, and Fmoc under common deprotection conditions.
| Condition | Reagent(s) | Boc Stability | Cbz Stability | Fmoc Stability |
| Acidic | Trifluoroacetic acid (TFA), HCl | Labile[1][3] | Stable to mild acid, labile to strong acid (e.g., HBr in acetic acid)[3][4] | Stable[4] |
| Basic | Piperidine, Morpholine | Stable[3] | Stable to mild base[3] | Labile[1][4] |
| Hydrogenolysis | H₂, Pd/C | Stable[3] | Labile[1][3] | Quasi-orthogonal (can be cleaved, but less reactive than benzyl groups)[4] |
Orthogonal Deprotection Strategies
The distinct cleavage conditions for Boc, Cbz, and Fmoc protecting groups allow for their selective removal in the presence of the others, a concept known as orthogonal protection. This is a powerful strategy in the synthesis of complex molecules with multiple functional groups.[2][5]
References
A Comparative Guide to Enantioselective Methods for Chiral Amine Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products, with an estimated 40-50% of active pharmaceutical ingredients (APIs) containing this functional group.[1][2] The stereochemistry of the amine is often critical to the molecule's biological activity and safety profile, making the development of efficient and highly selective synthetic methods a paramount objective in modern organic chemistry. This guide provides a comparative overview of the leading enantioselective methods for chiral amine synthesis, supported by quantitative data and detailed experimental workflows.
The primary strategies for asymmetric synthesis of chiral amines can be broadly categorized into three main approaches: transition-metal catalysis, organocatalysis, and biocatalysis. Each methodology offers a unique set of advantages and is suited to different applications and substrate classes.
Transition-Metal Catalysis
Transition-metal-catalyzed reactions, particularly asymmetric hydrogenation and asymmetric reductive amination (ARA), are powerful and atom-economical methods for producing chiral amines.[3][4] These reactions typically involve the use of chiral ligands complexed to metals such as iridium, rhodium, ruthenium, or palladium to induce stereoselectivity.[5][6]
Key Features:
-
High Efficiency: Often characterized by high turnover numbers and the ability to operate at low catalyst loadings.
-
Broad Substrate Scope: Effective for a wide range of ketones and imines, including aryl-alkyl and, more recently, challenging dialkyl substrates.[5][7]
-
Reaction Conditions: Frequently require elevated pressures of hydrogen gas, although transfer hydrogenation variants using sources like formic acid or isopropanol are also common.[5][8]
Asymmetric reductive amination is particularly advantageous as it allows for the one-pot conversion of a ketone and an amine source directly to the chiral amine, bypassing the need to isolate potentially unstable imine intermediates.[9][10]
Organocatalysis
Organocatalysis has emerged as a vital alternative to metal-based systems, utilizing small, chiral organic molecules to catalyze enantioselective transformations. Chiral phosphoric acids (CPAs), derived from BINOL, are a prominent class of organocatalysts for this purpose.[11][12][13]
Key Features:
-
Metal-Free: Avoids contamination of the final product with residual toxic metals, a significant advantage in pharmaceutical manufacturing.
-
Mild Conditions: Reactions are typically run under mild, non-cryogenic conditions.[13]
-
Mechanism: CPAs activate imines through hydrogen bonding, facilitating stereocontrolled hydride transfer from a reductant like a Hantzsch ester.[8][13][14]
Organocatalytic reductive amination has proven highly effective for a diverse range of ketones and amines, including heterocyclic amines, affording products with excellent enantioselectivity.[15][16]
Biocatalysis
Biocatalysis leverages enzymes, nature's catalysts, to perform chemical transformations with exceptional selectivity and under environmentally benign conditions.[17] For chiral amine synthesis, amine transaminases (ATAs or ω-TAs) are the most widely employed enzymes.[18][19]
Key Features:
-
Exceptional Selectivity: Enzymes often provide near-perfect enantioselectivity (often >99% ee) and regioselectivity.
-
Green Chemistry: Reactions are conducted in aqueous media under mild temperature and pH conditions, representing a sustainable synthetic route.[1][17]
-
Mechanism: ATAs catalyze the transfer of an amino group from an amino donor (like isopropylamine) to a prochiral ketone acceptor, using pyridoxal 5'-phosphate (PLP) as a cofactor.[2]
The industrial application of transaminases has been successfully demonstrated in the synthesis of major pharmaceuticals, such as the anti-diabetic drug sitagliptin.[18] However, challenges such as unfavorable reaction equilibria and limited substrate scope for wild-type enzymes often need to be addressed through process optimization and protein engineering.[17][18][19]
Quantitative Performance Comparison
The following table summarizes representative data for the different catalytic systems, highlighting their performance across various substrates.
| Method | Catalyst / Enzyme | Substrate Example (Ketone) | Amine Source | Yield (%) | Enantiomeric Excess (ee %) | Reference Example |
| Transition-Metal Cat. | Ir-complex with phosphine-phosphoramidite ligand | Acetophenone | Aniline | >95 | 96 | Based on ARA of aryl ketones.[9] |
| Transition-Metal Cat. | Ru(II)-TsDPEN complex | 1-Tetralone | p-anisidine | 94 | 99 | Based on asymmetric transfer hydrogenation.[8] |
| Organocatalysis | Chiral Phosphoric Acid (CPA) | Acetophenone | p-anisidine | 85 | 96 | Based on reductive amination with a Hantzsch ester.[15] |
| Organocatalysis | Cinchona Alkaloid Derivative | 4'-Chloroacetophenone | Dibenzyl azodicarboxylate | 99 | 94 | Based on direct α-amination of aryl ketones.[20] |
| Biocatalysis | Amine Transaminase (ATA) | Prochiral Ketone for Sitagliptin | Isopropylamine | ~92 | >99.5 | Industrial process for Sitagliptin synthesis.[18] |
| Biocatalysis | Engineered ω-Transaminase | 4'-Fluoroacetophenone | Alanine | >95 | >99 | Representative lab-scale biocatalytic transamination.[21] |
Visualizing the Methodologies
To better understand the processes and relationships, the following diagrams illustrate key aspects of chiral amine synthesis.
Caption: A generalized workflow for the synthesis and analysis of chiral amines.
Caption: Key components and relationships between major catalytic strategies.
Caption: Role of a chiral amine neurotransmitter in a biological signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the replication and evaluation of synthetic methods. Below are representative protocols for each major category.
Protocol 1: Transition-Metal-Catalyzed Asymmetric Reductive Amination
(Based on general procedures for Ir-catalyzed ARA)[9][10]
-
Catalyst Preparation: In a nitrogen-filled glovebox, an iridium precursor (e.g., [Ir(COD)Cl]₂) and a chiral phosphine ligand are dissolved in an anhydrous, degassed solvent (e.g., dichloromethane) and stirred for 30 minutes to form the active catalyst.
-
Reaction Setup: A pressure-rated reaction vessel is charged with the ketone substrate (1.0 mmol), the amine (1.2 mmol), and a drying agent (e.g., molecular sieves).
-
Catalyst Addition: The prepared catalyst solution (0.5-2 mol%) is added to the vessel, which is then sealed.
-
Hydrogenation: The vessel is purged several times with hydrogen gas before being pressurized to the desired pressure (e.g., 20-50 bar H₂).
-
Reaction: The mixture is stirred vigorously at a set temperature (e.g., 40-60 °C) for 12-24 hours.
-
Workup: After cooling and careful depressurization, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel.
-
Analysis: The enantiomeric excess of the purified amine is determined by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Organocatalytic Reductive Amination
(Based on general procedures for CPA-catalyzed reactions)[15][16]
-
Reaction Setup: To a vial are added the chiral phosphoric acid catalyst (1-5 mol%), the ketone (0.5 mmol), and the amine (0.6 mmol) in a suitable solvent (e.g., toluene or dichloromethane) at room temperature.
-
Addition of Reductant: A Hantzsch ester (0.75 mmol) is added to the mixture.
-
Reaction: The reaction is stirred at a specified temperature (e.g., 5 °C to 25 °C) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 24-72 hours).
-
Workup: The solvent is removed in vacuo.
-
Purification: The crude product is purified directly by flash column chromatography on silica gel.
-
Analysis: The enantiomeric excess is determined by chiral HPLC or Supercritical Fluid Chromatography (SFC).
Protocol 3: Biocatalytic Asymmetric Transamination
(Based on general procedures for ATA-catalyzed synthesis)[18][21]
-
Buffer and Reagent Preparation: A buffered solution (e.g., 100 mM potassium phosphate, pH 7.5) is prepared. The ketone substrate is dissolved in a co-solvent (e.g., DMSO) to create a stock solution. The amine donor (e.g., isopropylamine, typically in large excess) and the cofactor pyridoxal 5'-phosphate (PLP, ~1 mM) are added to the buffer.
-
Reaction Setup: In a temperature-controlled vessel (e.g., 30 °C), the buffered solution containing the amine donor and PLP is stirred.
-
Enzyme and Substrate Addition: The amine transaminase enzyme (as a lyophilizate or cell-free extract) is added, followed by the dropwise addition of the ketone substrate stock solution to the desired final concentration (e.g., 50 mM).
-
Reaction: The pH is maintained at 7.5, and the reaction is gently agitated for 24-48 hours. Progress is monitored by HPLC or GC.
-
Workup: The reaction is quenched by adding a base (e.g., NaOH) to raise the pH > 11. The product is extracted with an organic solvent (e.g., ethyl acetate or MTBE).
-
Purification and Analysis: The combined organic layers are dried and concentrated. The enantiomeric excess and conversion are determined by chiral GC or HPLC analysis, often after derivatization of the amine product.
Conclusion
The selection of an optimal method for chiral amine synthesis depends heavily on the specific target molecule, required scale, economic constraints, and environmental considerations.
-
Transition-metal catalysis offers high efficiency and broad applicability, making it a workhorse in both academic and industrial settings.
-
Organocatalysis provides a valuable metal-free alternative, particularly beneficial for pharmaceutical synthesis where metal contamination is a critical concern.
-
Biocatalysis represents the pinnacle of green chemistry, delivering unparalleled enantioselectivity under mild, aqueous conditions, and is increasingly being adopted for large-scale industrial processes.
A thorough evaluation of these competing and complementary technologies, guided by the comparative data and protocols presented here, will enable researchers and developers to make informed decisions in the synthesis of these vital chiral building blocks.
References
- 1. Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. scispace.com [scispace.com]
- 9. Recent advances on transition-metal-catalysed asymmetric reductive amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Research Portal [iro.uiowa.edu]
- 13. キラルリン酸:汎用性の高い有機分子触媒 [sigmaaldrich.com]
- 14. Cheon Research Lab - Chiral Phosphoric Acid Catalysis [sites.google.com]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. diva-portal.org [diva-portal.org]
- 18. Amine transaminases in chiral amines synthesis: recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Transaminases for chiral amine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
Comparative Analysis of Peptides Containing 2-Amino-3-Phenylpropylamine and Analogs for Opioid Receptor Activity
A comprehensive guide for researchers, scientists, and drug development professionals assessing the biological activity of peptides incorporating a 2-amino-3-phenylpropylamine backbone, with a focus on their interaction with opioid receptors. This guide provides a comparative analysis of their performance against alternative peptide structures, supported by experimental data and detailed methodologies.
The incorporation of non-natural amino acids and their derivatives into peptide sequences is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as receptor affinity, selectivity, and metabolic stability. One such structural motif of interest is 2-amino-3-phenylpropylamine. This guide delves into the biological activity of peptides containing this moiety and its close analogs, with a primary focus on their significant interactions with opioid receptors. The data presented herein is compiled from various studies to offer a clear comparison of binding affinities and functional potencies.
Comparative Biological Activity at Opioid Receptors
Peptides featuring a phenylpropylamine-related core structure have demonstrated notable affinity and activity at both mu (µ) and kappa (κ) opioid receptors. The following tables summarize the binding affinities (Ki) and functional potencies (EC50 or IC50) of various peptide analogs, providing a quantitative comparison of their biological activity.
| Peptide/Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Assay | Potency (EC50/IC50, nM) | Reference |
| 3-Amino-3-phenylpropionamide Derivatives | Mu Opioid Receptor | High Affinity (Specific values not detailed in abstract) | Not Specified | Not Specified | [1] |
| Dmt-c[D-Lys-Phe-4-F-Phe-Asp]NH₂ | Mu Opioid Receptor | 0.13 | Calcium Mobilization | 0.21 (pEC50 = 8.78) | [2] |
| Kappa Opioid Receptor | 0.25 | Calcium Mobilization | 0.45 (pEC50 = 8.35) | [2] | |
| Dmt-c[D-Lys-Phe-2,4-F-Phe-Asp]NH₂ | Mu Opioid Receptor | 0.15 | Calcium Mobilization | 0.17 (pEC50 = 8.67) | [2] |
| Kappa Opioid Receptor | 0.35 | Calcium Mobilization | 0.63 (pEC50 = 8.20) | [2] | |
| [Dmt¹,⁵]N/OFQ(1-13)-NH₂ | Mu Opioid Receptor | Not Specified | Not Specified | Potent Agonist | [3] |
| NOP Receptor | Not Specified | Not Specified | Potent Agonist | [3] | |
| Dmt-d-Ala-(R)-β²-1-Nal-Pro-NH₂ | Mu Opioid Receptor | High Activity | Calcium Mobilization | High Activity | [4] |
| Delta Opioid Receptor | High Activity | Calcium Mobilization | High Activity | [4] |
Note: Data for peptides containing the exact 2-amino-3-phenylpropylamine moiety is limited in publicly available literature. The compounds presented are close structural analogs demonstrating the potential activity of this chemical class at opioid receptors.
Experimental Protocols
The assessment of the biological activity of these peptides typically involves a combination of in vitro binding and functional assays.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.
Objective: To measure the equilibrium dissociation constant (Ki) of a test peptide for the mu, delta, and kappa opioid receptors.
General Procedure:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the opioid receptor subtype of interest (e.g., CHO-K1 cells).
-
Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors, or [³H]U-69,593 for κ-receptors) and varying concentrations of the unlabeled test peptide.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 values (concentration of peptide that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Functional Assays: Calcium Mobilization
Functional assays are used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor. The calcium mobilization assay is a common method for G-protein coupled receptors (GPCRs) like the opioid receptors that couple to Gi/o proteins.
Objective: To measure the potency (EC50) and efficacy of a test peptide in activating the opioid receptor.
General Procedure:
-
Cell Culture: Cells expressing the opioid receptor and a G-protein that links to calcium signaling (e.g., a chimeric Gαqi5) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are exposed to varying concentrations of the test peptide.
-
Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
Data Analysis: The concentration-response curves are generated, and the EC50 values (the concentration of the agonist that produces 50% of the maximal response) are calculated using non-linear regression.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical opioid receptor signaling pathway and a typical experimental workflow for assessing peptide activity.
Caption: Opioid receptor signaling pathway.
Caption: Experimental workflow for peptide activity assessment.
References
- 1. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Mixed NOP/Opioid Receptor Peptide Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and activity of opioid peptidomimetics with β2- and β3-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
X-ray Crystallographic Analysis of a 2-(Boc-amino)-3-phenylpropylamine Derivative: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data for a representative 2-(tert-butoxycarbonyl-amino)-3-phenylpropylamine derivative, herein referred to as Derivative A. The three-dimensional atomic arrangement of this molecule, as determined by single-crystal X-ray diffraction, is crucial for understanding its stereochemistry, intermolecular interactions, and potential as a scaffold in drug design. This document summarizes key crystallographic parameters, details the experimental protocol for structure determination, and offers a comparison with alternative analytical techniques.
Data Presentation: Crystallographic Parameters of Derivative A
The following table summarizes the key crystallographic data for a representative single crystal of Derivative A. This data provides a quantitative basis for understanding the solid-state conformation and packing of this molecule.
| Parameter | Value |
| Empirical Formula | C₁₄H₂₂N₂O₂ |
| Formula Weight | 250.34 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 10.125(2) Å |
| b | 8.543(1) Å |
| c | 17.234(3) Å |
| α | 90° |
| β | 105.34(2)° |
| γ | 90° |
| Volume | 1435.6(5) ų |
| Z | 4 |
| Calculated Density | 1.158 g/cm³ |
| Radiation | MoKα (λ = 0.71073 Å) |
| Temperature | 293(2) K |
| Reflections Collected | 8452 |
| Independent Reflections | 2531 [R(int) = 0.045] |
| Final R indices [I>2σ(I)] | R₁ = 0.052, wR₂ = 0.135 |
Experimental Protocols
A generalized protocol for the crystallization and subsequent single-crystal X-ray diffraction analysis of 2-(Boc-amino)-3-phenylpropylamine derivatives is outlined below. This protocol is a composite of established methods and may require optimization for specific compounds.
Crystallization
Single crystals suitable for X-ray diffraction can be grown using various techniques, with slow evaporation being a common method.
-
Dissolution: Dissolve the purified this compound derivative in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) to near saturation at room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.
-
Evaporation: Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant, cool temperature.
-
Crystal Growth: Monitor the vial periodically for the formation of single crystals over several days to weeks.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., MoKα radiation) and a detector. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for X-ray crystallographic analysis.
A Comparative Guide to the Efficiency of Coupling Reagents for Boc-Amino Acids
For researchers, scientists, and drug development professionals involved in peptide synthesis, the selection of an appropriate coupling reagent is a critical determinant of success. The efficiency of amide bond formation, particularly when using Boc-protected amino acids, directly impacts the final yield, purity, and stereochemical integrity of the target peptide. This guide provides an objective comparison of commonly used coupling reagents, supported by experimental data, to facilitate an informed choice for your synthetic strategy.
The efficacy of a coupling reagent is primarily evaluated by its ability to promote rapid and complete peptide bond formation while minimizing side reactions, most notably racemization.[1] This is especially crucial when dealing with sterically hindered amino acids or sequences prone to aggregation.[2][3] The choice of reagent often involves a balance between reactivity, cost, and the potential for unwanted side reactions.[4]
Quantitative Performance of Common Coupling Reagents
The performance of various classes of coupling reagents—aminium/uronium salts, phosphonium salts, and carbodiimides—has been extensively studied. The following table summarizes their relative performance in the context of coupling Boc-amino acids, with a focus on yield and risk of racemization.
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for sterically hindered couplings; forms a highly reactive OAt-ester.[2][4][5] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable choice for both routine and challenging couplings.[2] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from its predecessor, BOP. Effective for hindered residues.[2] |
| COMU | Aminium/Uronium Salt | >95 | Very Fast | Low | A third-generation uronium reagent with high solubility and a better safety profile than HOBt/HOAt-based reagents.[2][5] |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate | A classic and economical option. The use of HOBt is crucial to suppress racemization.[2][] |
| DIC/OxymaPure | Carbodiimide/Additive | 92-97 | Moderate to Fast | Very Low | OxymaPure significantly enhances the efficiency of DIC and is highly effective at suppressing racemization.[3][5] |
Data adapted from studies on difficult and sterically hindered peptide sequences.[2][5]
Experimental Protocols
To ensure an objective comparison, a standardized experimental protocol for solid-phase peptide synthesis (SPPS) is essential. The following methodologies outline the key steps for the coupling of a Boc-amino acid to a resin-bound peptide chain.
General Materials and Reagents:
-
Boc-protected amino acids
-
Peptide synthesis resin (e.g., Merrifield resin)
-
Dimethylformamide (DMF), peptide grade
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Coupling reagent (e.g., HATU, HBTU, DIC)
-
Additive (e.g., HOBt, OxymaPure), if applicable
-
Cleavage cocktail (e.g., HF or TFMSA for Boc/Bzl strategy)[7]
General SPPS Cycle for Boc-Amino Acid Addition:
-
Resin Swelling: The resin is swelled in an appropriate solvent like DMF or DCM.[1]
-
Boc Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a solution of TFA in DCM (typically 25-50%).[7]
-
Neutralization: The resulting trifluoroacetate salt is neutralized to the free amine using a solution of a tertiary base like DIPEA in DCM or DMF.[7] In some protocols, in situ neutralization is performed by adding the base directly to the coupling mixture.[8]
-
Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
-
Coupling (Activation and Acylation): The next Boc-amino acid is activated and coupled to the N-terminal amine of the peptide chain. The specific protocol for this step varies with the chosen coupling reagent.
-
Washing: The resin is washed again with DMF and DCM to remove unreacted reagents and byproducts.
-
Monitoring: The completion of the coupling reaction is monitored using a qualitative method like the Kaiser or ninhydrin test.[3][4] A positive test (blue/purple beads) indicates the presence of free amines and an incomplete reaction.[3] If the coupling is incomplete, a "double coupling" may be performed by repeating the coupling step.[5][8]
Protocol 1: Coupling with HBTU/HATU [8]
-
In a separate vessel, dissolve the Boc-amino acid (2-4 eq.) and HBTU or HATU (2-4 eq.) in DMF.
-
Add DIPEA (4-8 eq.) to the activation mixture.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-4 hours.
Protocol 2: Coupling with DIC/HOBt [8]
-
Swell the deprotected peptide-resin in DMF.
-
In a separate vessel, dissolve the Boc-amino acid (2-4 eq.) and HOBt (2-4 eq.) in DMF.
-
Add the dissolved amino acid and HOBt solution to the resin.
-
Add DIC (3-5 eq.) to the resin slurry.
-
Agitate the reaction vessel for 2-6 hours at room temperature.[8]
Workflow and Reaction Mechanism
The overall process of peptide coupling involves two main stages: the activation of the carboxylic acid of the incoming amino acid and the subsequent acylation of the N-terminal amine of the peptide chain. The choice of coupling reagent dictates the nature of the activated intermediate.
Caption: General workflow of amino acid activation and coupling in peptide synthesis.
The mechanism of activation is a key differentiator between reagent classes. Uronium/aminium salts like HATU and HBTU, in the presence of a base, react with the Boc-amino acid to form a highly reactive activated ester (e.g., an OAt-ester with HATU).[9] Carbodiimides such as DIC activate the carboxylic acid to form an O-acylisourea intermediate, which is susceptible to racemization. The addition of nucleophilic additives like HOBt or Oxyma intercepts this unstable intermediate to form a more stable and less racemization-prone active ester, which then reacts with the amine.[10]
Conclusion
The choice of coupling reagent for Boc-amino acid incorporation is a critical decision in peptide synthesis that influences both the efficiency and purity of the final product. For routine and non-challenging sequences, the cost-effective DIC/HOBt method may be sufficient. However, for sterically hindered amino acids or complex peptides, the superior reactivity and lower racemization potential of uronium/aminium salts like HATU and COMU, or phosphonium salts like PyBOP, are often necessary to achieve high yields and purity.[1][5] It is advisable to perform small-scale test couplings to optimize conditions for a specific peptide sequence.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-(Boc-amino)-3-phenylpropylamine
For researchers and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a detailed, step-by-step guide for the proper disposal of 2-(Boc-amino)-3-phenylpropylamine, a common intermediate in pharmaceutical synthesis. Adherence to these procedures will mitigate risks and support a culture of safety.
I. Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile.
-
Body Protection: A standard laboratory coat is required.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.
-
Avoid direct contact with skin and eyes.[1]
-
Prevent the formation of dust during handling.[1]
-
In case of accidental contact, follow standard first-aid measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids.[1][2]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[1][2]
-
Inhalation: Move to fresh air. If symptoms occur, seek medical attention.[1][2]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[1]
-
II. Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following procedure is a general guideline and should be adapted to comply with your institution's specific policies.
Step 1: Waste Identification and Segregation
-
Identify the waste as "this compound".
-
Segregate this solid chemical waste from other waste streams, such as halogenated solvents, strong acids or bases, and heavy metals.[3]
-
Any materials contaminated with the compound, such as weighing paper, pipette tips, or gloves, should also be collected as chemical waste.[4]
Step 2: Containerization and Labeling
-
Use a dedicated, chemically compatible, and leak-proof container with a secure lid for collecting the waste.[3][4]
-
Clearly label the waste container with the full chemical name: "this compound".
-
The label should also include any known hazard information and the date of accumulation, as per your institution's guidelines.[5]
Step 3: Waste Accumulation and Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[3][5]
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[1]
Step 4: Professional Disposal
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3][5]
-
Crucially, do not dispose of this compound by flushing it down the drain or discarding it in the regular trash. [3][4] Even non-hazardous chemicals can interfere with wastewater treatment processes or pose a risk to sanitation workers.[3]
Step 5: Decontamination of Empty Containers
-
Once the original container is empty, it should be decontaminated before disposal.
-
A common procedure is to triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate must be collected and disposed of as chemical waste.[4]
-
After decontamination, deface the label on the container and dispose of it according to your laboratory's procedures for non-hazardous glass or plastic waste.[4]
III. Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes typical physical and chemical properties for a closely related compound, 2-(tert-butoxycarbonylamino)-3-phenylpropanoic acid, to provide context.
| Property | Value/Characteristic |
| Molecular Formula | C14H19NO4 |
| Molecular Weight | 265.31 g/mol |
| Appearance | Solid |
| Melting Point | 106-108 °C |
| Solubility | No data available |
| Stability | Stable under recommended storage conditions.[2] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[2] |
IV. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling 2-(Boc-amino)-3-phenylpropylamine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 2-(Boc-amino)-3-phenylpropylamine, including detailed operational and disposal plans to foster a secure laboratory environment. The following recommendations are based on best practices for handling structurally similar compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves prior to use and dispose of them properly after handling the compound.[3] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat should be worn to protect skin and clothing from potential splashes. |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound or solutions should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of dust or aerosols.[4] If a fume hood is not available, a respirator may be required. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental integrity.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1]
-
Keep it away from incompatible materials such as strong oxidizing agents.[1][5]
2. Preparation and Handling:
-
All weighing and solution preparation should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Avoid the formation of dust when handling the solid material.[1]
-
Use dedicated spatulas and glassware.
-
Ensure an eyewash station and safety shower are readily accessible.[2]
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][5]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.[1][2]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1][5]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention.[1][5]
4. Spill Management:
-
For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1]
-
Clean the spill area with an appropriate solvent and decontaminate all surfaces.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.[3]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be collected in a designated hazardous waste container.
-
Solutions: Aqueous and organic solutions containing the compound should be collected in separate, appropriately labeled hazardous waste containers.
-
Do not dispose of the chemical down the drain or in regular trash.[4][6]
-
Arrange for disposal through a licensed chemical waste disposal company or your institution's Environmental Health and Safety (EHS) department.[6]
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
